Cyclobutylbenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclobutylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMBCHVRTIOTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195987 | |
| Record name | Benzene, cyclobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-30-7 | |
| Record name | Benzene, cyclobutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, cyclobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cyclobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclobutylbenzene, a valuable building block in medicinal chemistry and materials science. The document details established synthetic methodologies, including experimental protocols, and presents a thorough analysis of its physicochemical and spectroscopic properties. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using logical diagrams.
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are outlined below: the Friedel-Crafts acylation followed by reduction, and the Suzuki-Miyaura cross-coupling reaction.
Friedel-Crafts Acylation and Reduction
This classical two-step approach involves the initial acylation of benzene (B151609) with cyclobutanecarbonyl chloride to form cyclobutyl phenyl ketone, followed by the reduction of the ketone to yield this compound. The Clemmensen reduction is a common method for this second step.[1][2]
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of benzene (excess, acting as both reactant and solvent) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise at 0-5 °C.
-
Addition of Acyl Chloride: Slowly add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude cyclobutyl phenyl ketone can be purified by vacuum distillation or column chromatography.
Experimental Protocol: Clemmensen Reduction
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reduction Reaction: Add the freshly prepared zinc amalgam to a round-bottom flask containing concentrated hydrochloric acid. Add the cyclobutyl phenyl ketone (1.0 equivalent) to this mixture.
-
Heating: Heat the reaction mixture under reflux for 4-6 hours. If the reaction is incomplete, additional portions of hydrochloric acid may be added.
-
Work-up: After cooling, decant the acidic aqueous layer. Wash the zinc amalgam with an organic solvent (e.g., toluene).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. The resulting this compound can be purified by fractional distillation.[3]
Logical Workflow for Friedel-Crafts Acylation and Reduction
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation followed by Clemmensen reduction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling offers a modern and versatile alternative for the synthesis of this compound. This palladium-catalyzed reaction couples an organoboron compound, such as cyclobutylboronic acid or a cyclobutyltrifluoroborate (B12209022) salt, with an aryl halide, typically bromobenzene (B47551).[4][5]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine bromobenzene (1.0 equivalent), cyclobutylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours. Monitor the reaction by GC-MS or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel or by distillation.[6]
Logical Workflow for Suzuki-Miyaura Coupling
References
- 1. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 4. audreyli.com [audreyli.com]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.rrjournals.com [old.rrjournals.com]
An In-depth Technical Guide on the Physical and Chemical Properties of Cyclobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutylbenzene, also known as phenylcyclobutane, is an aromatic hydrocarbon with a cyclobutyl substituent attached to a benzene (B151609) ring. Its chemical formula is C₁₀H₁₂ and it has a molecular weight of approximately 132.20 g/mol . This compound serves as an interesting scaffold in medicinal chemistry and a useful intermediate in organic synthesis. Understanding its physical and chemical properties is crucial for its effective application in research and development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visualizations of key chemical processes.
Physical Properties
The physical properties of this compound are essential for its handling, purification, and use in various experimental setups. A summary of these properties is presented in the table below.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₁₂ | - | - |
| Molecular Weight | 132.202 | g/mol | [1] |
| Boiling Point | 198.8 | °C | [1] |
| Melting Point | Not available | °C | [1] |
| Density | 0.978 | g/cm³ | [1] |
| Refractive Index | 1.547 | - | [1] |
| Flash Point | 65 | °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.954 | - | [1] |
| Calculated Enthalpy of Formation (gas) | 53.44 | kJ/mol | [2] |
| Calculated Enthalpy of Vaporization | 40.22 | kJ/mol | [2] |
| Solubility in Water | Log₁₀WS = -2.97 | mol/L | [2] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and diethyl ether | - | General chemical knowledge |
Experimental Protocols for Physical Property Determination
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.
Procedure:
-
Place a small volume of this compound in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid turns into a liquid. For pure crystalline solids, this occurs over a narrow temperature range.
Apparatus: Capillary tubes, melting point apparatus with a heating block and a thermometer or a digital temperature sensor.
Procedure:
-
Ensure the this compound sample is solidified by cooling it below its expected melting point.
-
Load a small, finely powdered amount of the solid sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[3][4][5][6][7]
Determination of Density
Principle: Density is the mass per unit volume of a substance.
Apparatus: Pycnometer or a calibrated volumetric flask, analytical balance.
Procedure:
-
Weigh a clean and dry pycnometer.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.
-
The volume of the pycnometer is known or can be determined using a liquid of known density (e.g., water).
-
Calculate the density by dividing the mass of the this compound by the volume of the pycnometer.
Determination of Refractive Index
Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
Apparatus: Refractometer (e.g., Abbe refractometer).
Procedure:
-
Calibrate the refractometer using a standard sample with a known refractive index.
-
Place a few drops of this compound on the prism of the refractometer.
-
Close the prism and allow the sample to reach a constant temperature.
-
Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale.
Determination of Solubility
Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Apparatus: Vials, analytical balance, magnetic stirrer, filtration apparatus.
Procedure (for water solubility):
-
Add an excess amount of this compound to a known volume of water in a vial.
-
Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved portion to settle.
-
Carefully take a known volume of the saturated aqueous solution and filter it to remove any undissolved droplets.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Chemical Properties and Reactivity
This compound, as an alkylbenzene, undergoes chemical reactions characteristic of both the benzene ring and the cyclobutyl group. The benzene ring is susceptible to electrophilic aromatic substitution, while the cyclobutyl group can undergo reactions typical of cycloalkanes, although it is generally less reactive than the aromatic ring.
Electrophilic Aromatic Substitution
The benzene ring of this compound is activated by the electron-donating cyclobutyl group, which directs incoming electrophiles primarily to the ortho and para positions.
A common example of electrophilic aromatic substitution is the Friedel-Crafts acylation. In this reaction, an acyl group is introduced into the benzene ring, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[8][9][10]
The general mechanism for the Friedel-Crafts acylation of this compound is as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The π electrons of the benzene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.
Caption: Mechanism of Friedel-Crafts Acylation of this compound.
Spectral Data
Spectroscopic data are fundamental for the identification and characterization of this compound.
| Spectroscopic Technique | Observed Features |
| ¹H NMR | Signals for aromatic protons (in the δ 7.0-7.5 ppm region) and aliphatic protons of the cyclobutyl ring (in the δ 1.5-3.0 ppm region). |
| ¹³C NMR | Signals for aromatic carbons (in the δ 120-150 ppm region) and aliphatic carbons of the cyclobutyl ring (in the δ 20-40 ppm region). |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for the aromatic ring (~3030-3080 cm⁻¹) and the cyclobutyl group (~2850-2950 cm⁻¹). Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.[11][12] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 132.[2] |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., CDCl₃).
Procedure:
-
Dissolve a small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent in a clean NMR tube.[13]
-
Place the NMR tube in the spectrometer's probe.
-
The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe to the appropriate frequency.[13]
-
Acquire the spectrum using standard pulse sequences.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.
Apparatus: FTIR spectrometer, sample holder (e.g., salt plates for liquids).
Procedure (for a liquid sample):
-
Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Mount the salt plates in the sample holder of the spectrometer.
-
Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
The resulting spectrum shows the percentage of light transmitted or absorbed at different wavenumbers.[14]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated and detected.
Apparatus: Mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI).
Procedure (using Electron Ionization):
-
Introduce a small amount of the volatile this compound sample into the high-vacuum source of the mass spectrometer.
-
The sample is bombarded with a beam of high-energy electrons, causing the molecules to ionize and fragment.
-
The resulting positive ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.[15][16][17]
Synthesis of this compound
A common method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. For this compound, this would involve the reaction of benzene with a cyclobutyl halide or cyclobutanol (B46151) in the presence of a Lewis or Brønsted acid catalyst.
Illustrative Synthetic Workflow:
Caption: A general workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standard experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, facilitating the safe and effective use of this versatile chemical compound. Further research to experimentally determine the melting point and quantitative solubility in various organic solvents would be beneficial for a more complete characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzene, cyclobutyl- [webbook.nist.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. davjalandhar.com [davjalandhar.com]
- 7. westlab.com [westlab.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. webassign.net [webassign.net]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM...........BENZENE [orgspectroscopyint.blogspot.com]
- 17. organomation.com [organomation.com]
Cyclobutylbenzene: A Technical Guide for Researchers
CAS Number: 4392-30-7 Molecular Formula: C₁₀H₁₂
This technical guide provides an in-depth overview of cyclobutylbenzene, a substituted aromatic hydrocarbon of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical and physical properties, detailed synthetic protocols, and an exploration of its applications.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Reference |
| CAS Number | 4392-30-7 | [1] |
| Molecular Formula | C₁₀H₁₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| Boiling Point | 198.8 °C at 760 mmHg | |
| Density | 0.978 g/cm³ | |
| Flash Point | 65 °C | |
| LogP | 2.954 | |
| Refractive Index | 1.547 |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a two-step process involving the Friedel-Crafts acylation of benzene (B151609) followed by the reduction of the resulting ketone. This method circumvents the potential for carbocation rearrangement that can occur with direct Friedel-Crafts alkylation.[2][3]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Benzene
This procedure outlines the synthesis of the intermediate, cyclobutyl phenyl ketone, via Friedel-Crafts acylation.
-
Reagents and Materials:
-
Benzene (anhydrous)
-
Cyclobutanecarbonyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (dilute, aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cyclobutanecarbonyl chloride in anhydrous dichloromethane to the stirred suspension.
-
To this mixture, add anhydrous benzene dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclobutyl phenyl ketone.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Reduction of Cyclobutyl Phenyl Ketone
The carbonyl group of cyclobutyl phenyl ketone can be reduced to a methylene (B1212753) group using either the Clemmensen or Wolff-Kishner reduction. The choice of method depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out under basic conditions.[3][4][5]
-
Method A: Clemmensen Reduction (Acidic Conditions)
-
Reagents and Materials:
-
Cyclobutyl phenyl ketone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a solution of mercuric chloride.
-
In a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, toluene, and cyclobutyl phenyl ketone.
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
After cooling, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation.
-
-
-
Method B: Wolff-Kishner Reduction (Basic Conditions) [4][5]
-
Reagents and Materials:
-
Cyclobutyl phenyl ketone
-
Hydrazine (B178648) hydrate
-
Potassium hydroxide (B78521)
-
Diethylene glycol
-
Round-bottom flask, reflux condenser with a Dean-Stark trap, magnetic stirrer.
-
-
Procedure:
-
To a round-bottom flask, add cyclobutyl phenyl ketone, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for a period to form the hydrazone, collecting any water in the Dean-Stark trap.
-
After cooling slightly, add potassium hydroxide pellets.
-
Heat the mixture to a higher temperature to facilitate the decomposition of the hydrazone, allowing for the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over a drying agent.
-
Filter, concentrate, and purify the this compound by distillation.
-
-
Applications in Drug Discovery and Development
The cyclobutane (B1203170) moiety is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates.[6][7] The rigid, three-dimensional structure of the cyclobutyl group can impart several advantages, including:
-
Improved Metabolic Stability: The cyclobutane ring can block sites of metabolism, increasing the half-life of a drug.[7]
-
Conformational Restriction: By locking rotatable bonds, the cyclobutyl group can pre-organize a molecule into its bioactive conformation, enhancing potency and selectivity.[6]
-
Increased Lipophilicity: The hydrocarbon nature of the cyclobutyl group can increase a compound's lipophilicity, which can be beneficial for crossing cell membranes.
-
Novelty and Patentability: The incorporation of a cyclobutane scaffold can lead to novel chemical entities with unique intellectual property protection.
While specific structure-activity relationship (SAR) studies for this compound itself are not widely published, the cyclobutylphenyl moiety is a valuable fragment for the design of new therapeutic agents.[7] The synthetic accessibility of this compound and its derivatives makes it an attractive starting point for the development of new chemical libraries for high-throughput screening.
Analytical Methods for Purity Assessment
The purity of this compound can be assessed using standard analytical techniques for organic compounds.
-
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a powerful technique for determining the purity of volatile compounds like this compound and for identifying any impurities.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile derivatives of this compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and for identifying any structural isomers or impurities.[10][11] The proton NMR spectrum would be expected to show characteristic signals for the phenyl protons in the aromatic region and the cyclobutyl protons in the aliphatic region.
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.[8]
Analytical Workflow
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 3. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 4. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. agilent.com [agilent.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
Spectroscopic Analysis of Cyclobutylbenzene: A Technical Guide
Introduction
Cyclobutylbenzene, a mono-alkylated aromatic hydrocarbon, serves as a valuable model compound in various chemical research domains, including mechanistic studies and as a building block in organic synthesis. A thorough understanding of its structural features is paramount for its application in research and development. This technical guide provides an in-depth overview of the key spectroscopic data of this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characterization of such molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that correspond to the aromatic and cyclobutyl moieties.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons, being in an electron-rich environment, appear downfield, while the protons of the cyclobutyl ring are found upfield.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~7.15 - 7.30 | Multiplet | 5H |
| Benzylic (CH) | ~3.50 | Quintet | 1H |
| Cyclobutyl (CH₂) | ~2.25 | Multiplet | 2H |
| Cyclobutyl (CH₂) | ~2.05 | Multiplet | 2H |
| Cyclobutyl (CH₂) | ~1.85 | Multiplet | 2H |
Note: Predicted values based on typical chemical shifts for alkylbenzenes. Actual values may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The aromatic carbons resonate at lower field compared to the aliphatic carbons of the cyclobutyl ring.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (quaternary C) | ~148 |
| Aromatic (CH) | ~128 |
| Aromatic (CH) | ~126 |
| Aromatic (CH) | ~125 |
| Benzylic (CH) | ~38 |
| Cyclobutyl (CH₂) | ~30 |
| Cyclobutyl (CH₂) | ~18 |
Note: Predicted values based on typical chemical shifts for alkylbenzenes and cyclobutane (B1203170) derivatives.[1][2][3][4]
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for the aromatic ring and the C-H bonds of the cyclobutyl group.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2950 - 2850 | Aliphatic C-H Stretch | Strong |
| 1600, 1495, 1450 | Aromatic C=C Stretch | Medium-Weak |
| 740, 695 | Aromatic C-H Bend (out-of-plane) | Strong |
Note: These are characteristic absorption ranges for monosubstituted benzenes and cycloalkanes.[5][6][7][8]
Experimental Protocol for IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one or two drops of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
Data Acquisition:
-
The prepared salt plates are placed in the sample holder of an FTIR spectrometer.
-
A background spectrum of the empty spectrometer is first recorded.
-
The spectrum of the sample is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The background is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.
Mass Spectrometry Data
The mass spectrum of this compound shows a molecular ion peak and several fragment ions. The fragmentation pattern is characteristic of alkylbenzenes.[9]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 132 | 30 | [C₁₀H₁₂]⁺˙ (Molecular Ion) |
| 104 | 100 | [C₈H₈]⁺˙ (Loss of C₂H₄) |
| 103 | 40 | [C₈H₇]⁺ (Loss of C₂H₅) |
| 91 | 35 | [C₇H₇]⁺ (Tropylium ion) |
| 78 | 15 | [C₆H₆]⁺˙ (Benzene radical cation) |
| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |
Data obtained from the NIST WebBook.[9][10]
Experimental Protocol for Mass Spectrometry
Sample Introduction:
-
A small amount of liquid this compound is introduced into the mass spectrometer, often via a heated inlet system or gas chromatography (GC-MS) to ensure vaporization.
Ionization (Electron Ionization - EI):
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺˙).
Mass Analysis and Detection:
-
The molecular ions and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.[11]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.
References
- 1. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Benzene, cyclobutyl- [webbook.nist.gov]
- 10. Benzene, cyclobutyl- [webbook.nist.gov]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM...........BENZENE [orgspectroscopyint.blogspot.com]
The Reactivity and Reaction Mechanisms of Cyclobutylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutylbenzene, an alkylbenzene featuring a four-membered ring substituent, exhibits a unique profile of reactivity, participating in electrophilic aromatic substitution, reactions at the benzylic position, and, under specific conditions, ring-opening of the strained cyclobutyl group. This technical guide provides a comprehensive overview of the core reaction mechanisms governing the transformations of this compound. It includes extrapolated quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and experimental workflows to support further research and application in fields such as medicinal chemistry and materials science. The cyclobutyl moiety is of increasing interest in drug design, making a thorough understanding of its reactivity essential for the development of novel therapeutics.[1][2]
Electrophilic Aromatic Substitution
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The cyclobutyl group, being an alkyl group, is an activating substituent, meaning it increases the rate of EAS compared to benzene. This activation stems from the electron-donating nature of the alkyl group through inductive effects and hyperconjugation, which stabilizes the positive charge of the arenium ion intermediate formed during the reaction.
Reactivity and Regioselectivity
The cyclobutyl group directs incoming electrophiles to the ortho and para positions. The relative reactivity of this compound in EAS is expected to be comparable to other monosubstituted alkylbenzenes. The trend in reactivity for nitration among monoalkylbenzenes is generally Toluene > Ethylbenzene (B125841) > Isopropylbenzene > tert-Butylbenzene.[3] This trend is a balance between the electron-donating inductive effect and steric hindrance. Given the moderate size of the cyclobutyl group, its reactivity is anticipated to be similar to ethylbenzene or isopropylbenzene.
Table 1: Relative Rates of Nitration for a Selection of Alkylbenzenes
| Compound | Relative Rate of Nitration (Benzene = 1) |
| Benzene | 1 |
| Toluene | 25 |
| Ethylbenzene | ~21 |
| Isopropylbenzene (Cumene) | ~18 |
| tert-Butylbenzene | 16 |
| This compound | ~18-21 (Estimated) |
Note: The relative rates can fluctuate based on specific reaction conditions. The value for this compound is an estimation based on trends observed for other alkylbenzenes.[3]
Key Electrophilic Aromatic Substitution Reactions
The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the ortho and para positions.
Experimental Protocol: Nitration of this compound
-
Materials: this compound, Nitric acid (concentrated), Sulfuric acid (concentrated), Dichloromethane (B109758), Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate, Ice bath.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (25 mL) to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of this compound (10 g, 0.076 mol) and concentrated nitric acid (10 mL) from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a mixture of ortho- and para-nitrothis compound.
-
The isomers can be separated by column chromatography.
-
Bromination of this compound introduces a bromine atom to the aromatic ring, again favoring the ortho and para positions. A Lewis acid catalyst such as FeBr₃ is typically employed.
Experimental Protocol: Bromination of this compound [4]
-
Materials: this compound, Bromine, Iron(III) bromide (FeBr₃), Carbon tetrachloride (or a less toxic solvent like dichloromethane), 10% Sodium bisulfite solution, Water.
-
Procedure:
-
In a flask protected from light and fitted with a dropping funnel and a gas trap, dissolve this compound (13.2 g, 0.1 mol) in carbon tetrachloride (50 mL).
-
Add a catalytic amount of iron(III) bromide (0.5 g).
-
Slowly add a solution of bromine (16.0 g, 0.1 mol) in carbon tetrachloride (20 mL) from the dropping funnel at room temperature.
-
Stir the mixture for 2-4 hours until the bromine color disappears.
-
Pour the reaction mixture into water and decolorize any remaining bromine with a 10% sodium bisulfite solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.
-
Remove the solvent by distillation to obtain the crude product, which can be purified by vacuum distillation or column chromatography to separate the ortho and para isomers.
-
Friedel-Crafts acylation introduces an acyl group to the aromatic ring, yielding a ketone. This reaction is particularly useful as it does not suffer from the polyalkylation issues sometimes seen in Friedel-Crafts alkylation. The product is a valuable intermediate for further synthetic transformations.
Experimental Protocol: Friedel-Crafts Acylation of this compound to Synthesize 4-Cyclobutylacetophenone [5]
-
Materials: this compound, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane, 1M Hydrochloric acid, Water, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (12.0 g, 0.09 mol) in dry dichloromethane (100 mL) at 0 °C, slowly add acetyl chloride (6.3 g, 0.08 mol).
-
To this mixture, add a solution of this compound (10.6 g, 0.08 mol) in dichloromethane (25 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by vacuum distillation or recrystallization to obtain 4-cyclobutylacetophenone.
-
Reaction Mechanism: Electrophilic Aromatic Substitution
The general mechanism for electrophilic aromatic substitution proceeds in two steps:
-
Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
Caption: Generalized mechanism for electrophilic aromatic substitution on this compound.
Reactions at the Benzylic Position
The carbon atom of the cyclobutyl ring directly attached to the benzene ring is the benzylic position. This position is particularly reactive due to the ability of the benzene ring to stabilize intermediates (radicals, carbocations, or carbanions) through resonance.
Benzylic Bromination
Benzylic bromination occurs via a free-radical mechanism and is highly selective for the benzylic position. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light is the reagent of choice for this transformation.[6][7][8]
Experimental Protocol: Benzylic Bromination of this compound [9][10]
-
Materials: this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or benzoyl peroxide, Carbon tetrachloride (or acetonitrile), Reflux condenser, Heating mantle.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (13.2 g, 0.1 mol) in carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of AIBN (0.2 g).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a sunlamp if a chemical initiator is not used.
-
Continue refluxing until all the dense NBS has been converted to the less dense succinimide, which will float on the surface.
-
Cool the mixture and filter off the succinimide.
-
Wash the filtrate with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield (1-bromocyclobutyl)benzene.
-
The product can be purified by vacuum distillation.
-
Caption: Free-radical mechanism for the benzylic bromination of this compound.
Benzylic Oxidation
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon. If there is at least one hydrogen atom on the benzylic carbon, the entire alkyl side chain is oxidized to a carboxylic acid group.[11][12] In the case of this compound, this would lead to benzoic acid, with the cyclobutyl ring being cleaved. For a less destructive oxidation that preserves the carbon skeleton, milder oxidizing agents would be required to potentially form a ketone at the benzylic position.
Experimental Protocol: Oxidation of this compound to Benzoic Acid
-
Materials: this compound, Potassium permanganate (KMnO₄), Sodium carbonate, Water, 10% Sulfuric acid, Sodium bisulfite, Diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (5.0 g, 0.038 mol), potassium permanganate (15 g), sodium carbonate (2 g), and water (150 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
If any purple color remains, add a small amount of sodium bisulfite to decolorize.
-
Acidify the clear filtrate with 10% sulfuric acid to precipitate the benzoic acid.
-
Cool the mixture in an ice bath and collect the benzoic acid by vacuum filtration.
-
The benzoic acid can be purified by recrystallization from water.
-
Ring-Opening Reactions
The cyclobutane (B1203170) ring is strained and can undergo ring-opening reactions under certain conditions, although it is more stable than the corresponding cyclopropane (B1198618) ring. For this compound, these reactions are less common than electrophilic aromatic substitution and benzylic reactions. Ring-opening can be initiated by strong acids or through transition metal catalysis.
A plausible acid-catalyzed ring-opening mechanism could involve protonation of the benzene ring, followed by rearrangement and ring-opening of the cyclobutyl group to form a more stable carbocation, which can then be trapped by a nucleophile. However, specific experimental data for such reactions on this compound are scarce in the literature. A study on a cyclobutane-fused lactone showed that hydrolysis can occur under acidic and basic conditions.[13]
Caption: A logical workflow for investigating the reactivity of this compound.
Conclusion
This compound is a versatile molecule with reactivity at both the aromatic ring and the benzylic position of the cyclobutyl substituent. The electron-donating nature of the cyclobutyl group activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The benzylic position is susceptible to free-radical halogenation and oxidation. While ring-opening of the cyclobutane moiety is possible, it generally requires more forcing conditions. The predictable reactivity of this compound, coupled with the increasing interest in cyclobutane-containing molecules in drug discovery, makes it a valuable building block in organic synthesis. This guide provides a foundational understanding of its reactivity and offers practical experimental protocols to facilitate further research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ch 11 : Halogenation of alkyl benzenes [chem.ucalgary.ca]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity of Cyclobutylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the biological activities of cyclobutylbenzene derivatives. The cyclobutane (B1203170) ring is a valuable structural motif in medicinal chemistry, often used to impart conformational rigidity, improve metabolic stability, or act as a bioisosteric replacement for other groups.[1][2] Its incorporation into a benzene (B151609) scaffold creates a diverse class of molecules with significant therapeutic potential across various disease areas, including oncology, metabolic disorders, and inflammatory conditions.[3][4] This document details their quantitative biological data, the experimental methods used for their evaluation, and the signaling pathways through which they exert their effects.
Quantitative Analysis of Biological Activities
This compound derivatives have demonstrated a range of biological effects, with significant activity reported in anticancer, anti-hyperglycemic, and anti-inflammatory models. The quantitative data from key studies are summarized below.
| Derivative Class | Compound | Target(s) | Activity Metric | Value | Reference(s) |
| N9-cis-Cyclobutylpurine | Compound 8l | CDK2 | IC₅₀ | 2.1 nM | [5] |
| CDK5 | IC₅₀ | 4.8 nM | [5] | ||
| Benzocyclobutane-C-glycoside | Compound 19 | SGLT1 | IC₅₀ | 45 nM | [6] |
| SGLT2 | IC₅₀ | 1 nM | [6] | ||
| 2-Cyclopentyloxyanisole * | Compound 4a | TNF-α | IC₅₀ | 2.01 µM | [7][8] |
| PDE4B | IC₅₀ | 5.62 µM | [7][8] | ||
| Compound 4b | COX-2 | IC₅₀ | 1.08 µM | [7][8] | |
| Compound 7b | PDE4B | IC₅₀ | 5.65 µM | [7][8] | |
| Compound 13 | COX-2 | IC₅₀ | 1.88 µM | [7][8] | |
| PDE4B | IC₅₀ | 3.98 µM | [7][8] | ||
| TNF-α | IC₅₀ | 6.72 µM | [7][8] |
Note: While these derivatives feature a cyclopentyl group, their structural relation and mechanism provide valuable insights into the broader class of cycloalkyl-benzene compounds.
Key Biological Activities and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their ability to modulate specific biological pathways by inhibiting key enzymes and transporters.
Anticancer and Anti-inflammatory Activity
A significant area of research has focused on derivatives that exhibit dual anti-inflammatory and antitumor effects.[7] These compounds often target key mediators of inflammation that are also implicated in cancer progression, such as Cyclooxygenase-2 (COX-2), Phosphodiesterase 4B (PDE4B), and Tumor Necrosis Factor-alpha (TNF-α).[7][8]
-
COX-2 Inhibition: COX-2 is an enzyme that mediates inflammatory pathways. Its overexpression is linked to the development of various cancers.[7] Certain derivatives show potent COX-2 inhibition with IC₅₀ values in the low micromolar range.[7][8]
-
PDE4B and TNF-α Inhibition: PDE4 is an enzyme that degrades the second messenger cAMP, which is crucial for regulating cell proliferation, differentiation, and apoptosis.[7] TNF-α is a central mediator of inflammation and can support tumor growth and metastasis.[7] By inhibiting PDE4B and TNF-α, these compounds can disrupt cancer cell signaling and the inflammatory tumor microenvironment.[7][8]
-
Cyclin-Dependent Kinase (CDK) Inhibition: A series of N9-cis-cyclobutylpurine derivatives have been developed as potent inhibitors of CDK2 and CDK5.[5] These kinases are critical for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells. One compound demonstrated potent activity with IC₅₀ values in the low nanomolar range and showed cytotoxicity in colon and breast cancer cell lines.[5]
The diagram below illustrates the interconnected pathways targeted by these anticancer and anti-inflammatory derivatives.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cyclobutylbenzene: A Versatile Scaffold for Innovation in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclobutylbenzene, a substituted aromatic hydrocarbon, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural motif, combining the rigidity of the cyclobutane (B1203170) ring with the reactivity of the benzene (B151609) moiety, offers chemists a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.
Physical and Chemical Properties
This compound is a colorless liquid with a molecular formula of C₁₀H₁₂ and a molecular weight of 132.20 g/mol . A summary of its key physical properties is presented in Table 1. The presence of the cyclobutyl group influences the electronic properties of the benzene ring, directing electrophilic substitution reactions and providing a unique steric profile that can be exploited in catalyst and enzyme binding.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol |
| Boiling Point | 191-192 °C |
| Density | 0.93 g/cm³ |
| Refractive Index | 1.526 |
Table 1: Physical Properties of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organic chemistry. One of the most common and efficient approaches is the Friedel-Crafts alkylation of benzene.
Friedel-Crafts Alkylation
This method involves the reaction of benzene with a cyclobutyl halide, such as cyclobutyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3] The catalyst facilitates the formation of a cyclobutyl carbocation, which then acts as an electrophile and attacks the benzene ring.
Experimental Protocol: Friedel-Crafts Alkylation of Benzene
-
Materials: Benzene, cyclobutyl bromide, anhydrous aluminum chloride.
-
Procedure: To a stirred solution of anhydrous aluminum chloride in excess benzene, cooled in an ice bath, cyclobutyl bromide is added dropwise. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature. The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with a dilute acid solution and then with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
Key Reactions of this compound as a Building Block
This compound serves as a versatile starting material for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Friedel-Crafts Acylation: Synthesis of Cyclobutyl Phenyl Ketone
Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst provides an efficient route to cyclobutyl phenyl ketone.[4] This ketone is a valuable intermediate for further synthetic manipulations.
Experimental Protocol: Synthesis of Cyclobutyl Phenyl Ketone
-
Materials: Benzene, cyclobutanecarbonyl chloride, anhydrous aluminum chloride.
-
Procedure: In a reaction vessel, anhydrous aluminum chloride is suspended in dry benzene and cooled. Cyclobutanecarbonyl chloride is added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then worked up in a similar manner to the Friedel-Crafts alkylation to yield cyclobutyl phenyl ketone.
Catalytic Hydrogenation
The carbonyl group of cyclobutyl phenyl ketone can be reduced to a methylene (B1212753) group via catalytic hydrogenation to yield this compound.[5] Alternatively, the benzene ring of this compound can be hydrogenated under more forcing conditions to produce cyclobutylcyclohexane.
Oxidation
The benzylic position of this compound can be oxidized to a carboxylic acid. For instance, oxidation with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can yield benzoic acid.[6][7][8]
Experimental Protocol: Oxidation of this compound
-
Materials: this compound, potassium permanganate, sodium carbonate, hydrochloric acid.
-
Procedure: A mixture of this compound and an aqueous solution of potassium permanganate and sodium carbonate is heated under reflux. After the reaction is complete, the mixture is cooled, and the manganese dioxide is removed by filtration. The filtrate is then acidified with hydrochloric acid to precipitate the benzoic acid, which can be collected by filtration and recrystallized.
Halogenation
The benzylic position of this compound is susceptible to radical halogenation. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the carbon adjacent to the benzene ring.[9][10][11][12][13]
Application in Drug Discovery: Janus Kinase (JAK) Inhibitors
The cyclobutyl moiety is increasingly being incorporated into drug candidates to enhance their pharmacological properties. One notable area is in the development of Janus kinase (JAK) inhibitors.[14][15][16] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases, as well as in certain cancers.
While a direct synthetic route from this compound to a specific marketed JAK inhibitor is not prominently detailed in the public domain, the cyclobutyl group is a key structural feature in several JAK inhibitors. For instance, compounds containing a cyclobutyl-substituted azetidine (B1206935) or pyrrolopyrimidine core have shown potent and selective JAK inhibition. The synthesis of such compounds often involves the use of cyclobutane-containing building blocks, which can be derived from this compound or related starting materials.
The general mechanism of action for a cyclobutyl-containing JAK inhibitor involves binding to the ATP-binding site of the JAK enzyme, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT signaling pathway ultimately leads to the downregulation of inflammatory gene expression.
Conclusion
This compound is a valuable and adaptable building block in organic synthesis. Its accessibility through established methods like Friedel-Crafts alkylation, combined with the diverse reactivity of both the cyclobutyl and phenyl moieties, provides a rich platform for the synthesis of complex organic molecules. The incorporation of the cyclobutyl group is a recognized strategy in medicinal chemistry for optimizing drug candidates, as exemplified by its presence in potent JAK inhibitors. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the utility of this compound and its derivatives is poised to expand, offering exciting opportunities for future innovation.
References
- 1. cerritos.edu [cerritos.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 16. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
Computational Scrutiny of Cyclobutylbenzene's Three-Dimensional Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutylbenzene, a molecule of interest in medicinal chemistry and materials science, possesses a nuanced conformational landscape governed by the interplay of the puckered cyclobutane (B1203170) ring and its orientation relative to the aromatic phenyl group. This technical guide provides a comprehensive overview of the computational methodologies employed to elucidate the three-dimensional structure and energetics of this compound. While direct, exhaustive computational studies on this compound are not extensively reported in publicly accessible literature, this document synthesizes information from foundational studies on cyclobutane and analogous aryl-cycloalkanes, such as cyclopropylbenzene, to present a robust framework for its computational analysis. This guide details the theoretical underpinnings, simulated experimental protocols, and expected structural parameters, offering a predictive look into the molecule's conformational preferences. All quantitative data are presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
The spatial arrangement of a molecule is intrinsically linked to its physical, chemical, and biological properties. For this compound, two primary conformational questions arise: the puckering of the cyclobutane ring and the rotational orientation of the phenyl group. The cyclobutane ring is known to adopt a non-planar, puckered conformation to alleviate torsional strain.[1][2] The rotation of the phenyl group relative to the cyclobutyl ring gives rise to distinct conformers, chiefly the "bisected" and "perpendicular" orientations, which have been subjects of computational and spectroscopic studies in similar systems like cyclopropylbenzene.[3][4]
Understanding the energy differences between these conformers and the barriers to their interconversion is crucial for predicting molecular interactions and reactivity. This guide outlines the standard computational chemistry approaches, from initial structure generation to detailed analysis, that are applied to molecules of this nature.
Conformational Landscape of this compound
The conformational analysis of this compound centers on two key degrees of freedom:
-
Ring Puckering: The cyclobutane ring is not flat; it exists in a dynamic equilibrium between two equivalent puckered conformations. The transition state for this interconversion is a planar D4h symmetry structure.[1][5] The degree of puckering is defined by a dihedral angle within the ring.
-
Phenyl Group Rotation: The phenyl group can rotate about the C-C bond connecting it to the cyclobutyl ring. The two most stable conformations are predicted to be the bisected and perpendicular conformers, analogous to those studied in cyclopropylbenzene.[3][4] In the bisected conformer, the phenyl ring is coplanar with a C-H bond of the cyclobutyl ring, whereas in the perpendicular conformer, it is orthogonal to this bond.
Computational studies on analogous molecules suggest that the bisected conformer is typically the global energy minimum.[4]
Computational Methodologies
A hierarchical and multi-faceted computational approach is necessary to accurately model the structure and energetics of this compound. The following protocols are standard in the field for this type of analysis.
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, provide a robust framework for investigating the electronic structure and geometry of molecules.[6][7]
Protocol for Quantum Chemical Analysis:
-
Initial Structure Generation: The initial 3D structures of the bisected and perpendicular conformers of this compound are built using molecular modeling software.
-
Geometry Optimization: The geometries of these conformers are optimized to find the stationary points on the potential energy surface. This is typically performed using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set like 6-31G(d,p) for initial optimizations and a larger basis set like 6-311++G(d,p) for final, more accurate geometries.[2][8][9]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which is crucial for accurate energy comparisons.[7]
-
Transition State Search: To determine the energy barrier for the rotation of the phenyl group, a transition state search is conducted. This involves performing a relaxed potential energy surface scan by systematically rotating the dihedral angle defining the phenyl group's orientation. The structure corresponding to the maximum energy along this path is then used as an initial guess for a transition state optimization algorithm, such as the Berny algorithm. A single imaginary frequency corresponding to the rotational motion confirms a true transition state.
-
High-Accuracy Single-Point Energy Calculations: For more precise energy differences between conformers and the transition state, single-point energy calculations can be performed on the DFT-optimized geometries using higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ).[1][5]
Molecular Mechanics (MM)
Molecular mechanics force fields offer a faster, albeit less accurate, method for exploring the conformational space, particularly for larger molecules.[5] A well-parameterized force field (e.g., MMFF94 or OPLS) can be used for an initial broad conformational search to identify low-energy conformers before subjecting them to more rigorous quantum chemical calculations.
Predicted Structural and Energetic Data
Based on studies of cyclobutane and cyclopropylbenzene, the following tables summarize the expected qualitative and quantitative outcomes of a comprehensive computational study on this compound.
Table 1: Predicted Geometrical Parameters for this compound Conformers
| Parameter | Bisected Conformer (Predicted) | Perpendicular Conformer (Predicted) | Experimental (Analogues) |
| Cyclobutyl Ring Puckering Angle (°) | ~25-30 | ~25-30 | 27.9 ± 1.6 (Cyclobutane)[10] |
| C-C (ring) Bond Length (Å) | ~1.55 | ~1.55 | 1.552 ± 0.001 (Cyclobutane)[10] |
| C-C (ring-phenyl) Bond Length (Å) | ~1.51 | ~1.51 | 1.510 (Cyclopropylbenzene)[4] |
| C-H (ring) Bond Length (Å) | ~1.09 | ~1.09 | 1.093 ± 0.003 (Cyclobutane)[10] |
Table 2: Predicted Relative Energies and Rotational Barrier
| Conformer / State | Method (Example) | Predicted Relative Energy (kcal/mol) |
| Bisected | B3LYP/6-311++G(d,p) | 0.0 (Global Minimum) |
| Perpendicular | B3LYP/6-311++G(d,p) | > 0.5 |
| Rotational Transition State | B3LYP/6-311++G(d,p) | ~2.0 - 4.0 |
| Ring Puckering Barrier | CCSD(T)/aug-cc-pVTZ | ~1.5 (similar to Cyclobutane)[1][5] |
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of a computational study on this compound.
References
- 1. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.smu.edu [s3.smu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
The Cyclobutylbenzene Motif: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the cyclobutylbenzene moiety has emerged as a powerful tactic in contemporary drug design, offering a unique combination of structural rigidity, metabolic stability, and bioisosteric potential. This guide provides a comprehensive technical review of the role of this compound in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
Introduction to the this compound Core
The cyclobutyl group, a four-membered carbocycle, imparts distinct physicochemical properties when appended to a phenyl ring. Its three-dimensional, puckered conformation disrupts planarity, which can be advantageous for optimizing protein-ligand interactions and improving aqueous solubility. Furthermore, the cyclobutyl moiety can serve as a bioisostere for larger or more metabolically labile groups, such as gem-dimethyl or isopropyl groups, often leading to enhanced pharmacokinetic profiles. The inherent stability of the cyclobutane (B1203170) ring to metabolic degradation makes it an attractive feature for designing long-acting therapeutic agents.
Quantitative Analysis of this compound-Containing Drugs and Clinical Candidates
The following tables summarize the quantitative data for key drugs and clinical candidates that feature the this compound scaffold, highlighting their therapeutic targets, biological activities, and pharmacokinetic properties.
Table 1: In Vitro Biological Activity of Selected this compound-Containing Compounds
| Compound | Target | Assay Type | IC50 / EC50 / Ki | Cell Line / System | Reference |
| Boceprevir | SARS-CoV-2 Mpro | FRET Assay | 4.1 ± 0.9 µM | Recombinant Enzyme | [1] |
| Apalutamide | Androgen Receptor | Radioligand Binding Assay | 16 nM (Ki) | LNCaP cells | [2] |
| G007-LK | Tankyrase 1 (TNKS1) | Biochemical Assay | 46 nM | Recombinant Enzyme | [3] |
| G007-LK | Tankyrase 2 (TNKS2) | Biochemical Assay | 25 nM | Recombinant Enzyme | [3] |
| G007-LK | Wnt/β-catenin Signaling | Luciferase Reporter Assay | 50 nM (cellular IC50) | HEK293 cells | [3][4] |
| TAK-828F | RORγt | Radioligand Binding Assay | 1.9 nM | N/A | [5] |
| TAK-828F | RORγt | Reporter Gene Assay | 6.1 nM | N/A | [5] |
Table 2: Pharmacokinetic Parameters of Selected this compound-Containing Drugs
| Compound | Species | Administration | Tmax | Cmax | AUC | Terminal Half-life (t1/2) | Reference |
| Boceprevir | Human | Oral (800 mg, TID) | N/A | N/A | 5408 ng·hr/mL (τ) | 3.4 hours | [6] |
| Apalutamide | Human | Oral (240 mg, QD) | 2-3 hours | N/A | N/A | ~3-4 days (single dose) | [7] |
| Apalutamide | Human | Oral (240 mg, QD) | N/A | N/A | N/A | 4.2 days (steady state) | [7] |
Key Signaling Pathways
The therapeutic effects of many this compound-containing compounds are mediated through their modulation of critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for tankyrase and RORγt inhibitors.
Wnt/β-catenin Signaling Pathway and Inhibition by Tankyrase Inhibitors
Caption: Wnt/β-catenin pathway and the inhibitory action of G007-LK.
RORγt Signaling in Th17 Cell Differentiation and Inhibition by Inverse Agonists
Caption: RORγt signaling in Th17 cells and inhibition by TAK-828F.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are representative methodologies for the synthesis of a this compound derivative and for key biological and pharmacokinetic assays.
General Synthesis of a 1-Aryl-1-cyclobutylamine Derivative
A common structural motif in medicinal chemistry is the 1-aryl-1-cyclobutylamine scaffold. A general synthetic approach is outlined below:
-
Step 1: Grignard Reaction: To a solution of cyclobutanone (B123998) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of a phenylmagnesium bromide derivative (1.1 equivalents) dropwise. The reaction mixture is stirred at room temperature for 2 hours.
-
Step 2: Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-arylcyclobutanol.
-
Step 3: Azide (B81097) Formation: To a solution of the crude 1-arylcyclobutanol in toluene, add sodium azide (1.5 equivalents) followed by the slow addition of trifluoroacetic acid (2.0 equivalents) at 0 °C. The reaction is stirred at room temperature for 12 hours.
-
Step 4: Reduction: The reaction mixture from Step 3 is cooled to 0 °C, and lithium aluminum hydride (1.5 equivalents) is added portion-wise. The mixture is then stirred at room temperature for 4 hours.
-
Step 5: Final Work-up and Purification: The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1-aryl-1-cyclobutylamine.
In Vitro Tankyrase Inhibition Assay
The inhibitory activity of a compound against tankyrase can be determined using a biochemical assay:
-
Assay Principle: The assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate by recombinant human tankyrase. The signal is detected using a streptavidin-conjugated donor bead and an anti-histone antibody-conjugated acceptor bead in a homogeneous time-resolved fluorescence (HTRF) format.
-
Procedure:
-
Add 2 µL of the test compound diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA) to a 384-well plate.
-
Add 2 µL of recombinant human tankyrase 1 or 2 (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a substrate mix containing biotin-NAD+ (final concentration ~50 nM) and histone H4 (final concentration ~100 nM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding 4 µL of HTRF detection reagents (streptavidin-donor and anti-H4-acceptor beads).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel this compound-containing drug candidate.
Caption: Preclinical workflow for a this compound drug candidate.
Conclusion
The this compound motif has proven to be a valuable component in the medicinal chemist's toolkit. Its unique structural and metabolic properties have been successfully leveraged to develop drugs and clinical candidates across a range of therapeutic areas. The data and protocols presented in this guide underscore the importance of this scaffold and provide a framework for the continued exploration and optimization of this compound-containing molecules in the pursuit of novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics of Apalutamide and its Active Metabolite N‑Desmethyl‑Apalutamide in Healthy and Castration‑Resistant Prostate Cancer Subjects - ProQuest [proquest.com]
Cyclobutylbenzene IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of cyclobutylbenzene, focusing on its chemical identity, physical properties, and a plausible synthetic approach. This document is intended to serve as a foundational resource for professionals in research and development.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature of a chemical compound is critical for unambiguous identification in research and regulatory contexts. The standard name for the compound with a cyclobutyl group attached to a benzene (B151609) ring, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]
In addition to its formal IUPAC name, this compound is also known by several synonyms in scientific literature and chemical catalogs. These include:
The Chemical Abstracts Service (CAS) Registry Number for this compound is 4392-30-7 .[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ | [1] |
| Molecular Weight | 132.2023 g/mol | [1] |
| CAS Registry Number | 4392-30-7 | [1] |
| IUPAC Standard InChI | InChI=1S/C10H12/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2 | [1] |
| IUPAC Standard InChIKey | UJMBCHVRTIOTKC-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Proposed Experimental Workflow
Proposed Synthetic Pathway
The proposed synthesis of this compound from benzene and cyclobutanecarbonyl chloride is outlined below.
Caption: Proposed synthetic workflow for this compound.
Methodological Considerations
Step 1: Friedel-Crafts Acylation
The initial step involves the reaction of benzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction would yield cyclobutyl phenyl ketone. The reaction should be carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, under anhydrous conditions to prevent deactivation of the catalyst. The reaction mixture would likely require heating to proceed at a reasonable rate. Upon completion, the reaction would be quenched by the addition of water or a dilute acid to decompose the aluminum chloride complex.
Step 2: Reduction of the Ketone
The resulting cyclobutyl phenyl ketone can then be reduced to this compound. Two common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. This procedure is effective for reducing aryl ketones but is performed under strongly acidic conditions.
-
Wolff-Kishner Reduction: This alternative involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. This method is suitable for compounds that are sensitive to acid.
The choice between these reduction methods would depend on the overall stability of the molecule and the presence of other functional groups. Following the reduction, standard purification techniques, such as distillation or column chromatography, would be employed to isolate the pure this compound.
Biological Activity and Signaling Pathways
A thorough search of the available scientific literature did not yield any specific information regarding the biological activity, metabolic pathways, or signaling pathways associated with this compound. While the biological effects of benzene are well-documented, these findings cannot be directly extrapolated to this compound without specific experimental evidence. The presence of the cyclobutyl group significantly alters the molecule's size, lipophilicity, and potential metabolic fate compared to benzene.
Therefore, at present, there is no established role for this compound in any known signaling or metabolic pathway. Further research would be required to investigate the potential pharmacological or toxicological profile of this compound. Due to the lack of this information, no diagrams of signaling or metabolic pathways can be provided.
Conclusion
This compound is a straightforward aromatic hydrocarbon with a well-defined chemical identity. While its physicochemical properties are documented, detailed experimental protocols for its synthesis are not readily found in publicly accessible literature. A plausible synthetic route via Friedel-Crafts acylation followed by reduction is proposed. Critically, there is a notable absence of data on the biological effects of this compound. This represents a significant knowledge gap and an opportunity for future research in the fields of toxicology, pharmacology, and drug development.
References
Thermochemical Profile of Cyclobutylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for cyclobutylbenzene. Due to a scarcity of publicly accessible experimental data, this document presents high-quality calculated values and outlines the established experimental protocols for the determination of these properties. This information is crucial for understanding the energetic characteristics of this compound, which is valuable in fields ranging from reaction engineering to drug design and materials science.
Quantitative Thermochemical Data
The following tables summarize the available calculated thermochemical data for this compound (CAS Number: 4392-30-7). It is important to note that these values are derived from computational models and are not the result of direct experimental measurement.[1]
Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation
| Property | Value (kJ/mol) | Method |
| Enthalpy of Formation (Gas, 298.15 K) | 53.44 | Joback Method[1] |
| Gibbs Free Energy of Formation (298.15 K) | 194.38 | Joback Method[1] |
Table 2: Molar Enthalpies of Phase Change
| Property | Value (kJ/mol) | Method |
| Enthalpy of Vaporization (at boiling point) | 40.22 | Joback Method[1] |
| Enthalpy of Fusion | 11.73 | Joback Method[1] |
Table 3: Molar Heat Capacity
| Property | Value (J/mol·K) | Method |
| Ideal Gas Heat Capacity | Not explicitly quantified in searches | N/A |
Experimental Protocols for Thermochemical Data Determination
Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Experimental Workflow: Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
Methodology:
-
Sample Preparation: A precisely weighed sample of pure this compound is typically pressed into a pellet.
-
Calorimeter Setup: The pellet is placed in a sample holder within a high-pressure vessel, often referred to as a "bomb." The bomb is then sealed and pressurized with a high-purity oxygen atmosphere.
-
Combustion: The bomb is submerged in a known quantity of water within a well-insulated calorimeter. The sample is then ignited electrically.
-
Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion. The temperature rise is used to calculate the heat released during the combustion reaction.
-
Calculation: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature change and the heat capacity of the calorimeter system. This value is then corrected to standard conditions and converted to the enthalpy of combustion at constant pressure (ΔH_comb).
-
Hess's Law Application: The standard enthalpy of formation of this compound is then calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Determination of Heat Capacity and Entropy
The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. The standard molar entropy (S°) is a measure of the randomness or disorder of a substance and is determined from heat capacity measurements at very low temperatures. Adiabatic calorimetry is the primary technique for these measurements.
Logical Relationship of Thermochemical Properties
Caption: Derivation of key thermochemical properties from experimental measurements.
Methodology:
-
Adiabatic Calorimetry: The sample of this compound is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings.
-
Heat Input: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
-
Stepwise Heating: This process is repeated in a stepwise manner over a wide range of temperatures, typically starting from near absolute zero (using cryogenic cooling) up to the desired temperature.
-
Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change.
-
Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to that temperature. This calculation also accounts for the entropies of any phase transitions that occur.
Determination of Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH°) is the heat required to transform a substance from a liquid to a gas. It can be determined by measuring the vapor pressure of the substance at different temperatures.
Methodology:
-
Vapor Pressure Measurement: The vapor pressure of liquid this compound is measured at various temperatures using a static or dynamic apparatus.
-
Clausius-Clapeyron Equation: The enthalpy of vaporization is then calculated from the slope of a plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T), based on the Clausius-Clapeyron equation.
Conclusion
This guide provides a summary of the currently available, albeit calculated, thermochemical data for this compound. While experimental values are not readily found in public literature, the detailed protocols for combustion calorimetry, adiabatic calorimetry, and vapor pressure measurements described herein represent the standard, high-precision methods that would be employed for their determination. For researchers and professionals in drug development, these calculated values can serve as useful estimates for preliminary models, while the outlined experimental methodologies provide a clear path for obtaining the rigorous experimental data necessary for more advanced applications.
References
Cyclobutylbenzene: An In-depth Technical Guide to its Octanol-Water Partition Coefficient
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the octanol-water partition coefficient (LogP) of cyclobutylbenzene, a crucial parameter in assessing its physicochemical properties. Understanding LogP is fundamental for predicting a compound's behavior in biological and environmental systems, making it an indispensable metric in drug discovery, toxicology, and environmental science.
The partition coefficient (P) is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium; in this case, n-octanol and water.[1] Its logarithmic form, LogP, is a measure of lipophilicity (fat-solubility) versus hydrophilicity (water-solubility). A positive LogP value indicates a higher affinity for the lipidic phase (more lipophilic), while a negative value signifies a preference for the aqueous phase (more hydrophilic).[1]
Data Presentation: LogP of this compound
No experimentally determined LogP values for this compound were identified in a comprehensive literature review. However, computationally predicted values are available and provide a reliable estimate of its lipophilicity. These values are summarized in the table below.
| Parameter | Value | Method | Source |
| LogPoct/wat | 2.954 | Crippen Calculation | Cheméo[2] |
| LogP | 2.95410 | Prediction Algorithm | Chemsrc[3] |
Note: The consistency between different prediction algorithms lends confidence to the estimated LogP value.
Experimental Protocols for LogP Determination
While no specific experimental data exists for this compound, two primary methods are considered the gold standard for LogP determination: the Shake-Flask Method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][4]
Shake-Flask Method (OECD Guideline 107)
Considered the "gold standard" for its direct measurement of the partition coefficient, this method involves distributing a solute between n-octanol and water and measuring its concentration in each phase after equilibrium is reached.[4][5]
Detailed Methodology:
-
Phase Pre-saturation: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.[5][6]
-
Stock Solution Preparation: Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO for low aqueous solubility compounds).[5][6]
-
Partitioning:
-
Add a small, precise volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and water phases. The phase volume ratio can be adjusted based on the expected LogP to ensure quantifiable concentrations in both layers.[7]
-
Seal the vessel and shake it vigorously until equilibrium is established. This can take several hours.[4] To facilitate this, sonication can be employed.[8]
-
-
Phase Separation: Centrifuge the mixture to ensure a clear and complete separation of the n-octanol and water layers.[8]
-
Quantification:
-
Carefully withdraw an aliquot from each phase.[8]
-
Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV/Vis spectroscopy or, more commonly, HPLC.
-
-
Calculation: Calculate the LogP using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in water] )
RP-HPLC Method (OECD Guideline 117)
This is the most widely used indirect method, which estimates LogP by correlating a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of reference standards.[4][9][10]
Detailed Methodology:
-
System Preparation:
-
Use a reversed-phase HPLC column (e.g., C8 or C18).[4]
-
The mobile phase is typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. The column can be coated with octanol (B41247) by including it in the mobile phase.[11]
-
-
Calibration:
-
Select a series of reference compounds with well-established LogP values that span the expected LogP of the test compound.
-
Inject each reference standard individually onto the HPLC system under isocratic conditions and record their retention times (tR).
-
Calculate the capacity factor (k) for each standard.
-
Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log k values.[9]
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase.
-
Inject the sample onto the HPLC system using the same conditions as the standards and determine its retention time.
-
-
Calculation:
-
Calculate the log k for this compound from its retention time.
-
Interpolate the LogP of this compound from the calibration curve using its log k value.[9]
-
Significance in Research and Development
The LogP value is a cornerstone of modern drug discovery and environmental risk assessment. Its utility stems from its ability to model the partitioning of a molecule between aqueous biological fluids and nonpolar lipid membranes.
-
Drug Discovery and Pharmacokinetics: Lipophilicity is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[12]
-
Absorption & Permeability: A balanced LogP (typically between 1 and 3) is often sought to ensure sufficient aqueous solubility for formulation and dissolution, as well as adequate lipophilicity to permeate cell membranes.[13]
-
Lipinski's Rule of Five: This rule of thumb for evaluating "drug-likeness" suggests that orally bioavailable drugs often have a LogP value of less than 5.[5][14]
-
Metabolic Stability: Highly lipophilic compounds (high LogP) are more prone to metabolism by cytochrome P450 enzymes and may be sequestered in fatty tissues, leading to lower metabolic stability and potential toxicity.[13][14]
-
-
Environmental Science and Toxicology: LogP is used to predict the environmental fate of chemicals.
-
Bioaccumulation: Chemicals with a high LogP (often cited as >5) have a greater tendency to partition out of the water column and accumulate in the fatty tissues of organisms, leading to biomagnification in the food web.[15]
-
QSAR Models: LogP is a key descriptor in Quantitative Structure-Activity Relationship (QSAR) models, which are computational tools used to predict a chemical's biological activity, toxicity, or potential for bioaccumulation based on its molecular structure.[16][17][18]
-
The central role of LogP is its ability to bridge the gap between a molecule's simple chemical structure and its complex biological and environmental interactions.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Benzene, cyclobutyl- (CAS 4392-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | CAS#:4392-30-7 | Chemsrc [chemsrc.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts [pubmed.ncbi.nlm.nih.gov]
- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 13. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
An In-depth Technical Guide to the Crystal Structure of Arylcyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The study of the three-dimensional structure of molecules is paramount in the fields of chemistry, materials science, and particularly in drug development. The precise arrangement of atoms within a crystal lattice, determined through techniques like X-ray crystallography, provides invaluable insights into the physicochemical properties, reactivity, and biological activity of a compound. While specific crystallographic data for simple cyclobutylbenzene derivatives remains limited in publicly accessible literature, this guide will provide a comprehensive overview of the crystal structure of the broader class of arylcyclobutane derivatives. Understanding the conformational preferences and solid-state packing of these structures is crucial for the rational design of novel therapeutics and functional materials. Arylcyclobutane moieties are found in a number of biologically active compounds and are considered important scaffolds in medicinal chemistry.[1]
Data Presentation: Crystallographic Data of Arylcyclobutane Derivatives
The following tables summarize key crystallographic data for several arylcyclobutane derivatives, providing a basis for comparison of their structural parameters.
Table 1: Unit Cell Parameters of Selected Arylcyclobutane Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Cyclobut-1-ene-1,2-dicarboxylic acid | C₆H₆O₄ | Monoclinic | Cc | 5.551(2) | 13.541(5) | 8.714(3) | 90 | 98.91(3) | 90 | 4 |
Data for Cyclobut-1-ene-1,2-dicarboxylic acid was obtained from the Journal of the Chemical Society, Perkin Transactions 2.[2]
Table 2: Selected Bond Lengths in a Substituted Fluorosulfonyl-Cyclobutane Derivative
| Bond | Length (pm) |
| C1-C2 | 155.1(2) |
| C2-C3 | 157.2(2) |
| C3-C4 | 157.6(2) |
| C4-C1 | 155.2(2) |
This data pertains to dimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate.[3]
Conformational Analysis of the Cyclobutane (B1203170) Ring in Arylcyclobutane Derivatives
The cyclobutane ring is not planar and adopts a puckered or "folded" conformation to relieve torsional strain.[4] This puckering results in two primary conformations: the "butterfly" and the "puckered" conformation. In substituted cyclobutanes, the substituents can occupy either axial or pseudo-equatorial positions. The phenyl substituent in arylcyclobutanes generally prefers the pseudo-equatorial position to minimize steric hindrance.[4] The degree of puckering can be influenced by the nature and position of the substituents on both the cyclobutane and the aromatic rings.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and critical evaluation of crystallographic data. The following protocol outlines the key steps involved in single-crystal X-ray diffraction studies of arylcyclobutane derivatives.
Synthesis and Crystallization
-
Synthesis: The arylcyclobutane derivative of interest is synthesized using an appropriate synthetic route. Common methods include [2+2] photocycloadditions between an alkene and an aryl-substituted alkene.
-
Purification: The synthesized compound is purified to a high degree (typically >99%) using techniques such as column chromatography, recrystallization, or sublimation.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown. Common crystallization techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Data Collection
-
Crystal Mounting: A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in an X-ray diffractometer. The X-ray source is typically a molybdenum (Mo) or copper (Cu) Kα radiation source.
-
Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction pattern is collected on a detector. A complete dataset consists of measuring the intensities of a large number of reflections at different crystal orientations.
Structure Solution and Refinement
-
Unit Cell Determination: The diffraction data is used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
Mandatory Visualizations
Caption: A flowchart illustrating the major steps in determining the crystal structure of an arylcyclobutane derivative.
Caption: A diagram illustrating the puckered conformation of a cyclobutane ring with an aryl substituent in the pseudo-equatorial position.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Advent of a Phenylated Cycloalkane: A Technical Guide to the Discovery and Synthesis of Cyclobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel chemical entities is the cornerstone of therapeutic innovation. Among the vast scaffold diversity available to medicinal chemists, phenylcycloalkanes hold a significant position due to their unique conformational properties and metabolic stability. This technical guide delves into the discovery and historical synthesis of a key member of this class: cyclobutylbenzene. We will explore the foundational reactions that enabled its creation, provide detailed experimental protocols for its synthesis, and present quantitative data in a clear, comparative format.
Historical Context: The Dawn of Aromatic Alkylation
The journey to this compound begins with the groundbreaking work of Charles Friedel and James Crafts in 1877. Their discovery of the eponymous Friedel-Crafts reaction revolutionized organic chemistry by providing a method to append alkyl and acyl groups to aromatic rings. This reaction, proceeding via electrophilic aromatic substitution, opened the door to a vast array of new molecular architectures.
The synthesis of this compound, however, awaited the development of reliable methods for the reduction of ketones to methylene (B1212753) groups in the early 20th century. Two key methodologies emerged that would prove crucial:
-
The Clemmensen Reduction (1913): Discovered by Erik Christian Clemmensen, this reaction utilizes a zinc amalgam in concentrated hydrochloric acid to reduce aldehydes and ketones to their corresponding alkanes.[1]
-
The Wolff-Kishner Reduction (1911-1912): Independently developed by Nikolai Kishner and Ludwig Wolff, this method employs hydrazine (B178648) and a strong base at elevated temperatures to achieve the same transformation.[2][3]
With these powerful synthetic tools in hand, the stage was set for the targeted synthesis of this compound.
The Predominant Synthetic Pathway: A Two-Step Approach
The most logical and historically significant route to this compound involves a two-step sequence:
-
Friedel-Crafts Acylation: The acylation of benzene (B151609) with cyclobutanecarbonyl chloride to form cyclobutyl phenyl ketone.
-
Ketone Reduction: The subsequent reduction of the ketone to yield this compound.
Step 1: Friedel-Crafts Acylation - Forging the Carbon-Carbon Bond
The initial and crucial step is the formation of the carbon-carbon bond between the aromatic ring and the cyclobutyl moiety. This is achieved through a Friedel-Crafts acylation, a reaction known for its reliability and lack of carbocation rearrangements that can plague its alkylation counterpart.
Reaction:
References
Methodological & Application
Synthetic Routes to Functionalized Cyclobutylbenzenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclobutylbenzene motif is a valuable structural component in medicinal chemistry, offering a unique three-dimensional scaffold that can serve as a bioisostere for more common groups like phenyl rings or tert-butyl groups.[1] Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties. This document provides an overview of modern synthetic strategies to access functionalized cyclobutylbenzenes, complete with detailed experimental protocols and comparative data to guide researchers in this field.
Key Synthetic Strategies
The synthesis of functionalized cyclobutylbenzenes can be broadly categorized into three main approaches:
-
Transition-Metal-Catalyzed C–H Functionalization: This strategy involves the direct activation and functionalization of C(sp³)–H bonds on a pre-existing cyclobutane (B1203170) ring with an aryl group, or vice-versa. These methods are highly attractive due to their atom economy and potential for late-stage functionalization.
-
[2+2] Cycloaddition Reactions: This classical approach involves the formation of the cyclobutane ring by reacting two unsaturated precursors, such as an alkene and an allene (B1206475) or a ketene. Photochemical and thermal methods are commonly employed.
-
Strain-Release Functionalization of Bicyclobutanes: Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that can undergo ring-opening reactions with various reagents, providing a versatile entry to multi-substituted cyclobutanes.
Transition-Metal-Catalyzed C–H Functionalization
Palladium and rhodium catalysts are prominent in the C–H functionalization of cyclobutanes.[2][3][4] Directed C–H activation, where a functional group on the substrate coordinates to the metal center and directs the reaction to a specific C–H bond, is a powerful tool for achieving regioselectivity.
Palladium(II)-Catalyzed Enantioselective C(sp³)–H Arylation
A notable example is the enantioselective C–H arylation of aminomethyl-cyclobutanes with aryl boronic acids, directed by the native tertiary amine functionality.[3][5] This method provides access to chiral, cis-1,3-disubstituted cyclobutanes with excellent enantioselectivity.
Quantitative Data Summary: Palladium-Catalyzed Enantioselective C–H Arylation
| Entry | Cyclobutane Substrate | Aryl Boronic Acid | Yield (%) | er | Reference |
| 1 | N-(cyclobutylmethyl)-N-methylaniline | 4-tolylboronic acid | 85 | 95:5 | [3] |
| 2 | N-(cyclobutylmethyl)-N-methylaniline | 4-methoxyphenylboronic acid | 82 | 96:4 | [3] |
| 3 | N-(cyclobutylmethyl)-N-methylaniline | 4-(trifluoromethyl)phenylboronic acid | 75 | 94:6 | [3] |
| 4 | 1-(cyclobutylmethyl)piperidine | 4-tolylboronic acid | 88 | 97:3 | [3] |
Experimental Protocol: General Procedure for Pd(II)-Catalyzed Enantioselective C–H Arylation
-
To an oven-dried vial, add the cyclobutane substrate (0.2 mmol, 1.0 equiv.), aryl boronic acid (0.4 mmol, 2.0 equiv.), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 12.5 mol%), and N-acetyl-L-isoleucine (17.3 mg, 0.1 mmol, 50 mol%).
-
Evacuate and backfill the vial with argon (3 cycles).
-
Add hexafluoroisopropanol (HFIP, 1.0 mL) and toluene (B28343) (0.5 mL) via syringe.
-
Seal the vial and stir the mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired functionalized this compound.
Logical Workflow for C-H Arylation
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Applications of Cyclobutylbenzene Moieties in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclobutyl moiety, often incorporated as a cyclobutylbenzene derivative, is a valuable building block in modern pharmaceutical synthesis. Its unique conformational constraints and physicochemical properties offer significant advantages in drug design, serving as a versatile bioisostere and a key component in the synthesis of complex therapeutic agents. This document provides detailed application notes and experimental protocols for the use of cyclobutyl-containing compounds in the synthesis of notable pharmaceuticals.
Cyclobutyl Moieties as Aryl Bioisosteres
The cyclobutyl ring is frequently employed as a non-aromatic bioisostere for phenyl groups in drug candidates. This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or enhancing biological activity. The three-dimensional nature of the cyclobutane (B1203170) ring can also provide a better fit for the binding pockets of target proteins compared to planar aromatic systems.
Application in the Synthesis of Apalutamide (B1683753) (Androgen Receptor Inhibitor)
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. The synthesis of Apalutamide prominently features a cyclobutane-containing intermediate, highlighting the practical application of this moiety in the construction of complex pharmaceuticals.
Androgen Receptor (AR) Signaling Pathway and Mechanism of Action of Apalutamide
Androgen hormones, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), play a crucial role in the growth and proliferation of prostate cancer cells. These hormones bind to the androgen receptor (AR), which then translocates to the nucleus, binds to DNA, and activates the transcription of genes that promote tumor growth.[1][2][3][4] Apalutamide functions as a potent AR inhibitor by binding to the ligand-binding domain of the AR. This action prevents AR nuclear translocation, DNA binding, and the subsequent transcription of AR-mediated genes, thereby inhibiting tumor cell proliferation.[5]
Synthetic Workflow for Apalutamide
The synthesis of Apalutamide can be achieved through a multi-step process starting from 4-amino-2-fluoro-N-methylbenzamide and 1-bromocyclobutane-1-carboxylic acid. The key steps involve an alkylation reaction to form the cyclobutylamino benzamide (B126) intermediate, followed by esterification and a final cyclization to yield Apalutamide.
References
Application Notes and Protocols for Cyclobutane-Containing Polymers in Chemistry
A Note on Cyclobutylbenzene: An extensive review of scientific literature did not yield significant information regarding the direct use of this compound as a monomer or a significant component in polymer chemistry for the intended audience of researchers, scientists, and drug development professionals. Therefore, these application notes focus on closely related and well-documented cyclobutane-containing monomers that are of significant interest in polymer science: Benzocyclobutene (BCB) and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) .
Benzocyclobutene (BCB)-Based Polymers for Microelectronics
Application Notes:
Benzocyclobutene (BCB) resins are a class of thermosetting polymers widely utilized in the microelectronics industry as dielectric materials.[1][2] Their application stems from a unique combination of desirable properties, including a low dielectric constant, low moisture absorption, and high thermal stability.[1][3] The polymerization of BCB is a thermally induced ring-opening of the cyclobutene (B1205218) ring, which then undergoes a Diels-Alder reaction to form a highly cross-linked network without the production of volatile byproducts.[1] This curing mechanism contributes to the excellent planarization and dimensional stability of the resulting polymer films.[4] These polymers are often used in wafer-level packaging, as interlayer dielectrics, and for insulation in display technologies.[2]
Quantitative Data:
| Property | Measured Value | Reference |
| Dielectric Constant (1-20 GHz) | 2.50 - 2.65 | [4] |
| Dissipation Factor (1 MHz) | 0.0008 | [4] |
| Glass Transition Temperature (Tg) | > 350 °C | [1] |
| Moisture Absorption | < 0.2% | [2] |
| Coefficient of Thermal Expansion | 52 ppm/°C | [1] |
| 5% Weight Loss Temperature (in N₂) | 446 - 453 °C | [5] |
| Breakdown Strength | 225 - 320 V/µm | [3] |
Experimental Protocols:
Protocol 1: Thermal Curing of a Divinylsiloxane-bis-benzocyclobutene (DVS-bisBCB) Resin Film
This protocol describes the procedure for the thermal curing of a spin-coated DVS-bisBCB resin film, a common precursor for BCB polymers.
Materials:
-
DVS-bisBCB resin solution (e.g., CYCLOTENE™ 3000 series)[4]
-
Adhesion promoter (if required for the substrate)
-
Substrate (e.g., silicon wafer)
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Nitrogen gas supply
Equipment:
-
Spin coater
-
Hot plate
-
Programmable oven or furnace with a nitrogen atmosphere
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly with appropriate solvents to remove any organic and particulate contamination. If necessary, apply an adhesion promoter according to the manufacturer's instructions to ensure good adhesion of the BCB film.
-
Spin Coating: Dispense the DVS-bisBCB resin solution onto the center of the substrate. Spin coat at a predetermined speed and time to achieve the desired film thickness.
-
Soft Bake: Place the coated substrate on a hot plate at a temperature sufficient to remove the solvent from the resin solution (e.g., 90-110 °C for a few minutes).
-
Thermal Curing (Hard Cure): Transfer the substrate to a programmable oven with a nitrogen atmosphere. The curing process is typically performed using a multi-step temperature ramp to ensure a complete and uniform cross-linking of the polymer. A representative curing profile is as follows:[5]
-
Ramp up to 180 °C and hold for 1 hour.
-
Ramp up to 210 °C and hold for 1 hour.
-
Ramp up to 230 °C and hold for 1 hour.
-
Ramp up to 250 °C and hold for 1 hour.
-
Ramp up to 260 °C and hold for 1 hour.
-
Ramp up to 290 °C and hold for 30 minutes.
-
-
Cooling: After the curing cycle is complete, allow the substrate to cool down slowly to room temperature under a nitrogen atmosphere to prevent thermal shock and oxidation.
Diagrams:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rezaghodssi.com [rezaghodssi.com]
- 4. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 5. Hydrolysis and condensation of a benzocyclobutene-functionalized precursor for the synthesis of high performance low- K polymers - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00141J [pubs.rsc.org]
Application Notes and Protocols for Cyclobutylbenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis and key reactions of cyclobutylbenzene, a valuable building block in medicinal chemistry and materials science. The protocols are based on established organic chemistry principles and analogous reactions reported in the literature for similar aromatic compounds.
I. Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation of benzene (B151609) with cyclobutanecarbonyl chloride, followed by reduction of the resulting ketone. This two-step approach avoids potential carbocation rearrangements that can occur in direct Friedel-Crafts alkylation.[1][2]
A. Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride
This reaction introduces the cyclobutanecarbonyl group onto the benzene ring to form cyclobutyl phenyl ketone.[3][4][5]
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry benzene (5 equivalents). Cool the mixture in an ice bath to 0-5 °C.
-
Acylation: Add a solution of cyclobutanecarbonyl chloride (1 equivalent) in dry benzene dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1-2 hours, or until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude cyclobutyl phenyl ketone can be purified by vacuum distillation.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Product | Representative Yield |
| Benzene | Cyclobutanecarbonyl chloride | AlCl₃ | Cyclobutyl phenyl ketone | 85-95% |
Experimental Workflow for Friedel-Crafts Acylation:
Caption: Workflow for the synthesis of cyclobutyl phenyl ketone.
B. Reduction of Cyclobutyl Phenyl Ketone
The ketone functionality is reduced to a methylene (B1212753) group to yield this compound. The Clemmensen or Wolff-Kishner reduction are common methods.[2][6]
Experimental Protocol (Clemmensen Reduction):
-
Catalyst Preparation: Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Reduction: Add cyclobutyl phenyl ketone (1 equivalent) to the flask and heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the resulting this compound by distillation.
Quantitative Data (Representative):
| Reactant | Reagents | Product | Representative Yield |
| Cyclobutyl phenyl ketone | Zn(Hg), conc. HCl | This compound | 70-80% |
Caption: Workflow for the nitration of this compound.
B. Bromination of this compound
This electrophilic aromatic substitution introduces a bromine atom to the aromatic ring, again favoring the ortho and para positions. [7][8][9] Experimental Protocol:
-
Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, a condenser (with a drying tube), and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable inert solvent like carbon tetrachloride or dichloromethane.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, catalytic amount, ~0.1 equivalents) to the solution.
-
Bromination: Add a solution of bromine (Br₂, 1 equivalent) in the same solvent dropwise from the dropping funnel at room temperature. The red-brown color of bromine should disappear as it reacts.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with water, 10% sodium thiosulfate (B1220275) solution (to remove excess bromine), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. The isomeric products can be separated by column chromatography or distillation.
Quantitative Data (Representative for Benzene):
| Reactant | Reagents | Catalyst | Products | Representative Yield |
| Benzene | Br₂ | FeBr₃ | Bromobenzene | ~80% |
Experimental Workflow for Bromination:
Caption: Workflow for the bromination of this compound.
C. Side-Chain Oxidation of this compound
The alkyl side-chain of this compound can be oxidized to a carboxylic acid group under strong oxidizing conditions, provided there is at least one hydrogen on the benzylic carbon. [10][11][12][13] Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent), potassium permanganate (B83412) (KMnO₄, 2-3 equivalents), a small amount of sodium carbonate, and water.
-
Oxidation: Heat the mixture to reflux with vigorous stirring for several hours. The purple color of the permanganate will disappear as it is converted to brown manganese dioxide (MnO₂).
-
Work-up: Cool the reaction mixture and filter to remove the MnO₂. Wash the filter cake with hot water.
-
Isolation: Acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the benzoic acid.
-
Purification: Collect the benzoic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Quantitative Data (Representative for Toluene):
| Reactant | Reagent | Product | Representative Yield |
| Toluene | KMnO₄, H₂O, heat | Benzoic acid | 65-85% |
Experimental Workflow for Side-Chain Oxidation:
Caption: Workflow for the side-chain oxidation of this compound.
References
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for the Quantification of Cyclobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of cyclobutylbenzene in various matrices. The protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are based on established methods for the analysis of structurally similar alkylbenzenes.
Analytical Methods Overview
This compound, a substituted aromatic hydrocarbon, can be effectively quantified using standard chromatographic techniques. Gas Chromatography, particularly with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), is well-suited for this volatile compound. For analyses where derivatization is not desirable or for specific matrix challenges, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection offers a robust alternative.
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance for the analytical methods described. The data is derived from studies on closely related C4-alkylbenzenes and other aromatic hydrocarbons, providing a reliable estimate for this compound analysis.[1][2][3][4]
Table 1: Gas Chromatography (GC-FID/MS) Quantitative Data
| Parameter | Expected Value | Notes |
| Linearity (R²) | > 0.999 | Over a typical concentration range of 0.1 - 100 µg/mL.[5] |
| Limit of Detection (LOD) | 0.05 - 5 µg/L | Dependent on the detector (MS being more sensitive) and sample matrix. |
| Limit of Quantification (LOQ) | 0.15 - 15 µg/L | Typically 3x the LOD, ensuring acceptable precision and accuracy.[1] |
| Recovery | 85 - 115% | Dependent on the sample preparation and extraction method. |
| Precision (%RSD) | < 10% | For replicate injections of a standard solution.[1] |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Quantitative Data
| Parameter | Expected Value | Notes |
| Linearity (R²) | > 0.999 | Over a typical concentration range of 0.1 - 200 µg/mL.[4] |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | Dependent on the UV detector's wavelength and the sample matrix.[4] |
| Limit of Quantification (LOQ) | 0.3 - 30 µg/L | Generally 3x the LOD for reliable quantification.[4] |
| Recovery | 90 - 110% | Influenced by the efficiency of the sample extraction procedure.[4] |
| Precision (%RSD) | < 5% | For replicate injections under isocratic conditions. |
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography (GC-FID/MS)
This protocol details the analysis of this compound using a gas chromatograph coupled with either a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for enhanced selectivity and sensitivity.
1. Instrumentation and Reagents
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column such as Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent is recommended.
-
Reagents: this compound standard (≥98% purity), HPLC-grade hexane (B92381) or dichloromethane (B109758) (for sample and standard preparation).
-
Carrier Gas: Helium or Hydrogen (high purity).
2. Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with hexane to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
3. Sample Preparation
-
Liquid Samples (e.g., water): Perform a liquid-liquid extraction by mixing 10 mL of the sample with 2 mL of hexane. Vortex for 2 minutes and allow the layers to separate. Collect the hexane (upper) layer for analysis.
-
Solid Samples (e.g., soil, tissue): Use a suitable extraction method such as sonication or Soxhlet extraction with hexane or dichloromethane. The extract may require cleanup using solid-phase extraction (SPE) to remove interferences.
4. GC Method Parameters
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on concentration)
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
FID Detector Temperature: 280°C
-
MS Detector (if used):
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound, suitable for samples where GC is not the preferred method.
1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents: this compound standard (≥98% purity), HPLC-grade acetonitrile (B52724) and water.
-
Mobile Phase: Acetonitrile and water mixture.
2. Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve the desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL).
3. Sample Preparation
-
Sample Dilution: Dilute the sample with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.
4. HPLC Method Parameters
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Run Time: Approximately 10 minutes (adjust as needed based on retention time).
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of this compound versus the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Experimental and Logical Workflows
References
Application Notes and Protocols for Cyclobutylbenzene as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutylbenzene is an aromatic hydrocarbon solvent that presents potential as a greener alternative to more traditional and often more hazardous solvents like toluene (B28343), benzene, and xylenes. Its higher boiling point and different steric profile may offer advantages in various organic reactions by influencing reaction kinetics, solubility of reagents and catalysts, and product purification. These application notes provide a summary of the known physical and safety properties of this compound and offer detailed, model protocols for its use in key organic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is important to note that while its structural analogs, such as sec-butylbenzene, are utilized as solvents in organic synthesis, the academic and industrial literature has not extensively documented the use of this compound in this capacity.[1] The protocols herein are based on established methodologies for similar aromatic solvents and are intended to serve as a starting point for reaction optimization.
Physicochemical and Safety Data
A comprehensive understanding of a solvent's physical and safety properties is crucial for its effective and safe implementation in experimental procedures. The following table summarizes the key data for this compound and its common isomer, sec-butylbenzene, for comparison.
| Property | This compound | sec-Butylbenzene | Reference |
| CAS Number | 4392-30-7 | 135-98-8 | [2][3] |
| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₄ | [2][3] |
| Molecular Weight | 132.21 g/mol | 134.22 g/mol | [2][3] |
| Appearance | Colorless liquid | Colorless liquid | [1] |
| Boiling Point | 193-194 °C | 174 °C | [2][3] |
| Melting Point | - | -75.5 °C | [3] |
| Density | 0.88 g/cm³ (predicted) | 0.863 g/cm³ | [2][3] |
| Flash Point | 63 °C (predicted) | 52 °C | [3] |
| Water Solubility | Low | Insoluble | [3] |
| Solubility in Organics | Soluble | Miscible | [3] |
| Safety | No specific hazard data available. Handle with care as with other aromatic hydrocarbons. | Flammable liquid. May be fatal if swallowed and enters airways. Causes skin and eye irritation. Toxic to aquatic life with long-lasting effects. | [3][4] |
Applications in Organic Synthesis
While specific examples of this compound as a solvent are not prevalent in the literature, its properties suggest it could be a suitable medium for a variety of palladium-catalyzed cross-coupling reactions that are typically performed in other aromatic hydrocarbon solvents. Its higher boiling point compared to toluene may be advantageous for reactions requiring elevated temperatures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of solvent can influence the reaction rate and the stability of the catalytic species.[5] Aromatic hydrocarbon solvents are commonly employed in these reactions.
Model Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole (B123540) and Phenylboronic Acid
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
This compound (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of anhydrous this compound.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add an additional 8 mL of anhydrous this compound to the reaction mixture to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The solvent plays a critical role in the solubility of the base and the catalytic intermediates.[6] Ethereal and aromatic solvents are commonly used.[6]
Model Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene (B49008) and Aniline (B41778)
Materials:
-
4-Bromotoluene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
This compound (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the tube with a rubber septum, and then evacuate and backfill with argon three times.
-
Add 4-bromotoluene (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Add 5 mL of anhydrous this compound via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether, filter through a pad of celite, and rinse the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired diarylamine.
Relationship of this compound to Other Solvents
Caption: this compound in the context of related aromatic and alkylbenzene solvents.
Conclusion
This compound represents an under-explored solvent in the field of organic synthesis. Based on its physical properties and structural similarity to other effective solvents, it holds promise as a viable, and potentially greener, alternative for reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The provided model protocols offer a solid foundation for researchers to begin investigating the utility of this compound in their own synthetic endeavors. Further research is necessary to fully characterize its performance and potential advantages in a broader range of organic transformations. Researchers should always perform appropriate risk assessments and small-scale optimization experiments when exploring new solvents and reaction conditions.
References
- 1. Sec Butyl Benzene (Secondary Butyl Benzene) (SBB) - CAS 135-98-8 | Vinati Organics [vinatiorganics.com]
- 2. This compound | CAS#:4392-30-7 | Chemsrc [chemsrc.com]
- 3. sec-Butylbenzene - Wikipedia [en.wikipedia.org]
- 4. Benzene, 1,1'-(cyclobutylidenemethylene)bis- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Green Chemistry Approaches to Cyclobutylbenzene Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cyclobutylbenzene, a valuable building block in medicinal chemistry and materials science, with a focus on green chemistry principles. By employing solid acid catalysts and transition-metal-catalyzed cross-coupling reactions, these methods aim to reduce hazardous waste, improve energy efficiency, and utilize safer reagents compared to traditional synthetic routes.
Friedel-Crafts Alkylation using Solid Acid Catalysts
Traditional Friedel-Crafts alkylation reactions often rely on corrosive and environmentally hazardous Lewis acids like aluminum chloride (AlCl₃).[1][2] A greener approach involves the use of solid acid catalysts, such as zeolites, which are reusable, less corrosive, and can be easily separated from the reaction mixture.[3] Zeolites like H-Beta, H-ZSM-5, and HY have shown significant activity in the alkylation of benzene (B151609) with various alkylating agents.[4][5][6]
Application Notes:
Solid acid catalysts, particularly zeolites, offer a more sustainable alternative for the synthesis of this compound via Friedel-Crafts alkylation. The reaction typically involves the alkylation of benzene with a suitable cyclobutyl-containing electrophile, such as cyclobutanol (B46151) or cyclobutyl bromide, over a heated solid acid catalyst bed. The porous structure and acidity of the zeolite play a crucial role in the catalytic performance.[7] Zeolite Beta, with its large pores, is often an excellent catalyst for such reactions.[8] The use of a solid acid catalyst simplifies the work-up procedure, as the catalyst can be filtered off and regenerated for subsequent use, minimizing waste generation.
Quantitative Data Summary:
While specific data for the cyclobutylation of benzene using solid acids is not extensively reported, the following table summarizes typical reaction parameters and outcomes for the alkylation of benzene with other alcohols and olefins over various zeolites, providing a basis for experimental design.
| Catalyst | Alkylating Agent | Temperature (°C) | Benzene Conversion (%) | Alkylbenzene Selectivity (%) | Reference |
| H-ZSM-5 | Methanol | 400 | 55.2 | 22.1 (Toluene + Xylene) | [4] |
| La₂O₃-HZSM-5 | Ethanol | Not Specified | 25 | 92.7 (Ethylbenzene) | [5] |
| H-Beta | Propylene | Not Specified | High | High (Cumene) | [8] |
| FeY Zeolite | tert-Butylchloride | Not Specified | 96 | 98 (mono-alkylation) | [3] |
Experimental Protocol: Alkylation of Benzene with Cyclobutanol over H-Beta Zeolite
This protocol is a representative procedure based on the principles of zeolite-catalyzed benzene alkylation.[5][7]
Materials:
-
Benzene (anhydrous)
-
Cyclobutanol
-
H-Beta Zeolite (pre-activated by calcination)
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware for reactions under inert atmosphere
-
Heating mantle with temperature controller
-
Magnetic stirrer
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by calcining it at 500 °C for 4 hours in a muffle furnace. Allow it to cool to room temperature in a desiccator before use.
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Charging Reactants: Under a nitrogen atmosphere, charge the flask with activated H-Beta zeolite (5-10 wt% relative to benzene). Add anhydrous benzene and cyclobutanol in a molar ratio of 5:1 to 10:1 (benzene:cyclobutanol).
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.
-
Catalyst Separation: Separate the solid catalyst by filtration. The catalyst can be washed with a suitable solvent (e.g., toluene), dried, and stored for regeneration and reuse.
-
Product Isolation: Remove the excess benzene from the filtrate by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon bonds with high selectivity and functional group tolerance.[9][10][11][12] These reactions represent a greener alternative to many classical methods as they are often performed with catalytic amounts of the metal and can be adapted to use more environmentally benign solvents. For the synthesis of this compound, several cross-coupling strategies can be envisioned.
Application Notes:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.[11][13] For this compound synthesis, this could involve the reaction of cyclobutylboronic acid with bromobenzene (B47551) or iodobenzene. The reaction is known for its mild conditions and tolerance to a wide range of functional groups.[14][15]
-
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.[10] The synthesis of this compound could be achieved by reacting cyclobutylzinc chloride with bromobenzene. Organozinc reagents are generally more reactive than organoboranes.[16][17]
-
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner, which is coupled with an organic halide using a nickel or palladium catalyst.[9] The synthesis of this compound could proceed via the reaction of cyclobutylmagnesium bromide with bromobenzene. Grignard reagents are highly reactive, which can be both an advantage and a challenge in terms of selectivity.[12][18][19]
Quantitative Data Summary:
The following table provides representative data for different cross-coupling reactions that could be adapted for the synthesis of this compound.
| Coupling Reaction | Cyclobutyl Reagent | Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | Cyclobutylboronic acid | Bromobenzene | Pd(PPh₃)₄ / Base | Toluene (B28343)/Water | High (expected) | [11][13] |
| Negishi | Cyclobutylzinc chloride | Iodobenzene | Pd(dppf)Cl₂ | THF | Good to Excellent | [10][16] |
| Kumada | Cyclobutylmagnesium bromide | Bromobenzene | Ni(dppp)Cl₂ | THF | Moderate to Good | [9][18] |
Experimental Protocol: Suzuki-Miyaura Coupling of Cyclobutylboronic Acid with Bromobenzene
This protocol is a general procedure based on established Suzuki-Miyaura coupling methodologies.[11][20]
Materials:
-
Cyclobutylboronic acid
-
Bromobenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware for reactions under inert atmosphere
-
Heating mantle with temperature controller
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Adding Reagents: Under the inert atmosphere, add bromobenzene (1.0 equivalent) and a degassed mixture of toluene and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane) to afford pure this compound.
Visualizations
Caption: Friedel-Crafts alkylation of benzene with cyclobutanol using a solid acid catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling to synthesize this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. mt.com [mt.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US5139759A - Synthesis of zeolite beta - Google Patents [patents.google.com]
- 8. dc.etsu.edu [dc.etsu.edu]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. html.rhhz.net [html.rhhz.net]
- 20. benchchem.com [benchchem.com]
Scale-up Synthesis of Cyclobutylbenzene for Industrial Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial-scale synthesis of cyclobutylbenzene, a valuable intermediate in the pharmaceutical industry. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of benzene (B151609) with cyclobutanecarbonyl chloride to produce cyclobutyl phenyl ketone, followed by the reduction of the ketone to yield the final product, this compound. This guide presents scalable protocols for the acylation reaction and three distinct reduction methodologies: the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation. Detailed information on purification to pharmaceutical grade, safety and handling, and waste management is also provided.
Introduction
This compound and its derivatives are of growing interest in medicinal chemistry. The cyclobutane (B1203170) ring offers a unique three-dimensional structure that can be used by medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[1][2] Its incorporation can lead to improved metabolic stability, conformational restriction, and the ability to fill hydrophobic pockets in target proteins.[1][2] Given its potential in drug discovery and development, robust and scalable methods for the synthesis of high-purity this compound are essential for industrial applications.
The synthetic route detailed herein involves two primary stages:
-
Friedel-Crafts Acylation: Formation of cyclobutyl phenyl ketone from benzene and cyclobutanecarbonyl chloride.
-
Ketone Reduction: Conversion of cyclobutyl phenyl ketone to this compound.
This document outlines optimized protocols for each step, considering scalability, safety, and efficiency for industrial production.
Signaling Pathways and Experimental Workflows
Overall Synthesis Workflow
The synthesis of this compound is a sequential process involving acylation followed by reduction. The choice of reduction method depends on the substrate's sensitivity to acidic or basic conditions.
Experimental Protocols
Step 1: Friedel-Crafts Acylation - Synthesis of Cyclobutyl Phenyl Ketone
This protocol describes the synthesis of cyclobutyl phenyl ketone on a kilogram scale.
Materials and Equipment:
-
Jacketed glass reactor (20 L) with overhead stirrer, condenser, and nitrogen inlet
-
Addition funnel
-
Temperature probe
-
Benzene (C₆H₆)
-
Cyclobutanecarbonyl chloride (C₅H₇ClO)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), 6 M
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a clean, dry 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge benzene (10 L, ~8.76 kg). Begin stirring and cool the benzene to 0-5 °C using a circulating chiller.
-
Catalyst Addition: Under a nitrogen atmosphere, slowly and carefully add anhydrous aluminum chloride (2.0 kg, 15.0 mol) to the stirred benzene. Maintain the temperature below 10 °C during the addition.
-
Acyl Chloride Addition: Slowly add cyclobutanecarbonyl chloride (1.5 kg, 12.6 mol) to the reaction mixture via an addition funnel over 2-3 hours. Maintain the internal temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1 hour. Then, let the reaction warm to room temperature and stir for another 2-3 hours.
-
Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the reaction by adding 6 M hydrochloric acid (5 L) through the addition funnel. Control the addition rate to keep the temperature below 25 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 2 L), deionized water (2 x 2 L), and saturated sodium bicarbonate solution (2 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (0.5 kg), filter, and concentrate under reduced pressure to remove the dichloromethane and excess benzene.
-
Purification: The crude cyclobutyl phenyl ketone can be purified by vacuum distillation.
Table 1: Quantitative Data for Friedel-Crafts Acylation
| Parameter | Value |
| Benzene | 10 L (~8.76 kg) |
| Cyclobutanecarbonyl Chloride | 1.5 kg (12.6 mol) |
| Anhydrous Aluminum Chloride | 2.0 kg (15.0 mol) |
| Reaction Temperature | 5-10 °C |
| Reaction Time | 4-5 hours |
| Expected Yield of Crude Product | ~1.8 - 2.0 kg |
| Purity (by GC) | >95% |
Step 2: Ketone Reduction - Synthesis of this compound
Three scalable methods for the reduction of cyclobutyl phenyl ketone are presented below. The choice of method depends on the presence of other functional groups in the molecule and cost considerations.
This method is suitable for substrates that are sensitive to acidic conditions.[3][4][5] The Huang-Minlon modification is often used to shorten reaction times and improve yields.[3][6]
Materials and Equipment:
-
High-pressure stainless-steel reactor (20 L) with overhead stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Cyclobutyl phenyl ketone
-
Hydrazine hydrate (B1144303) (80%)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
-
Deionized water
Procedure:
-
Reaction Setup: To a 20 L high-pressure reactor, add cyclobutyl phenyl ketone (1.6 kg, 10.0 mol), diethylene glycol (8 L), and hydrazine hydrate (1.25 L, 20.0 mol).
-
Hydrazone Formation: Heat the mixture to 120-130 °C and hold for 2 hours.
-
Base Addition and Water Removal: Cool the mixture to below 100 °C and add potassium hydroxide pellets (1.12 kg, 20.0 mol). Slowly heat the mixture to distill off water and excess hydrazine.
-
Reduction: Once the temperature reaches 190-200 °C, maintain it at this temperature for 4-6 hours, or until the reaction is complete (monitored by GC).
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water (5 L) and extract with toluene (3 x 2 L).
-
Purification: Combine the organic layers, wash with water (2 x 2 L), and dry over anhydrous sodium sulfate. Remove the toluene by distillation. The crude this compound can be further purified by fractional distillation.
This method is effective for aryl-alkyl ketones and is performed under strongly acidic conditions.[5][7][8][9]
Materials and Equipment:
-
Jacketed glass reactor (20 L) with overhead stirrer and reflux condenser
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Cyclobutyl phenyl ketone
-
Sodium bicarbonate solution
Procedure:
-
Amalgam Preparation: In a fume hood, prepare zinc amalgam by carefully adding mercury (150 g) to granulated zinc (1.5 kg) and mixing.
-
Reaction Setup: To a 20 L reactor, add the zinc amalgam, water (1.5 L), and concentrated hydrochloric acid (3 L). Heat the mixture to reflux.
-
Substrate Addition: Add a solution of cyclobutyl phenyl ketone (1.6 kg, 10.0 mol) in toluene (2 L) dropwise to the refluxing mixture over 2-3 hours.
-
Reaction: Maintain the reaction at reflux for 6-8 hours. Add more concentrated HCl (1 L) every 2 hours to maintain the acidic conditions.
-
Work-up: Cool the reaction mixture to room temperature. Decant the liquid from the remaining zinc. Separate the organic layer and wash it with water (2 x 2 L) and then with saturated sodium bicarbonate solution until neutral.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation. Purify the crude this compound by fractional distillation.
This method offers a "greener" alternative to the classical reductions but requires high-pressure equipment.
Materials and Equipment:
-
High-pressure autoclave (20 L) with a gas inlet, pressure gauge, and stirrer
-
Palladium on carbon (5% Pd/C)
-
Cyclobutyl phenyl ketone
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In the 20 L autoclave, charge a slurry of 5% Pd/C (80 g, 5% w/w of substrate) in ethanol (5 L).
-
Substrate Addition: Add cyclobutyl phenyl ketone (1.6 kg, 10.0 mol) to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar. Heat the mixture to 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete in 8-12 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the ethanol by distillation. The resulting crude this compound can be purified by fractional distillation.
Table 2: Comparison of Reduction Methods
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction | Catalytic Hydrogenation |
| Conditions | Strongly basic, high temp. | Strongly acidic | Neutral, high pressure |
| Reagents | Hydrazine, KOH | Zn(Hg), HCl | H₂, Pd/C |
| Advantages | Good for acid-sensitive substrates | Effective for aryl-alkyl ketones | "Green" process, high yield |
| Disadvantages | Use of toxic hydrazine, high temp. | Use of toxic mercury, strong acid | Requires high-pressure equipment |
| Typical Yield | 70-85% | 65-80% | >90% |
Purification of this compound
For pharmaceutical applications, high purity of this compound is critical.[5] Fractional distillation is the recommended method for large-scale purification.
Equipment:
-
Fractional distillation unit with a packed column (e.g., Raschig rings or structured packing)
-
Heating mantle with temperature controller
-
Vacuum pump and pressure gauge
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure the column is well-insulated.
-
Distillation: Charge the crude this compound to the distillation flask. Heat the flask gradually under reduced pressure.
-
Fraction Collection: Collect the fractions based on their boiling points. The main fraction containing pure this compound should be collected at the appropriate temperature and pressure.
-
Analysis: Analyze the purity of the collected fractions by Gas Chromatography (GC) to ensure it meets the required specifications (>99.5% for pharmaceutical use).
Safety and Environmental Considerations
Safety and Handling:
-
Benzene: A known carcinogen and flammable liquid. Handle in a well-ventilated area or closed system, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.
-
Cyclobutanecarbonyl chloride: Corrosive and reacts with moisture. Handle in a fume hood with appropriate PPE.[10][11]
-
Aluminum chloride: Reacts violently with water. Handle in a dry environment.
-
Hydrazine hydrate: Toxic and corrosive. Handle with extreme care in a well-ventilated area.[3]
-
High-Pressure Reactions: Catalytic hydrogenation should be conducted behind a blast shield in a properly rated high-pressure reactor.
Waste Management:
-
Friedel-Crafts Reaction: The acidic aqueous waste containing aluminum salts should be neutralized before disposal.[12] Organic solvent waste should be collected and disposed of according to local regulations.
-
Clemmensen Reduction: The waste contains zinc and mercury salts, which are hazardous. This waste must be treated as heavy metal waste and disposed of by a specialized waste management company.
-
Wolff-Kishner Reduction: The basic aqueous waste should be neutralized. Organic solvent waste should be collected for proper disposal.
-
Catalyst Recycling: The palladium on carbon catalyst from the hydrogenation can be recovered and recycled.
Logical Relationships in Synthesis
The choice of reagents and reaction conditions is critical for a successful and safe scale-up synthesis. The following diagram illustrates the logical relationships between the key components of the process.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 6. researchgate.net [researchgate.net]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction - Google Patents [patents.google.com]
Application Notes and Protocols for Cyclobutylbenzene Derivatization in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of cyclobutylbenzene and the potential applications of its derivatives in material science. This document includes detailed experimental protocols for key synthetic transformations and summarizes the material properties of analogous compounds to guide future research and development.
Introduction to this compound in Material Science
This compound is an aromatic hydrocarbon featuring a benzene (B151609) ring substituted with a cyclobutyl group. This unique structural motif offers a compelling combination of properties for the design of advanced materials. The cyclobutyl group provides a non-planar, bulky substituent that can be leveraged to tune the solid-state packing, solubility, and thermal properties of materials. Its derivatives are being explored for applications in polymers, liquid crystals, and organic electronics, where precise control over molecular architecture is paramount for achieving desired functionalities.
Key Derivatization Reactions of this compound
The functionalization of the this compound core is primarily achieved through electrophilic aromatic substitution on the benzene ring. These initial derivatizations open pathways to a wide array of functional materials through subsequent chemical modifications.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a robust method for introducing a ketone functional group onto the this compound ring, typically at the para position due to the ortho,para-directing nature of the alkyl group. The resulting acylthis compound is a versatile intermediate for the synthesis of more complex molecules.
Experimental Protocol: Friedel-Crafts Acylation of this compound
This protocol describes the acylation of this compound with acetyl chloride in the presence of aluminum chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in dry CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.05 equivalents) in dry CH₂Cl₂ to the stirred suspension.
-
After the addition is complete, add a solution of this compound (1.0 equivalent) in dry CH₂Cl₂ dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-acetylthis compound.
-
The product can be further purified by column chromatography or distillation.
Logical Workflow for Friedel-Crafts Acylation:
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can be subsequently reduced to an amine or used as an electron-withdrawing group to tune the electronic properties of the molecule.
Experimental Protocol: Nitration of this compound
This protocol outlines the mononitration of this compound using a mixture of nitric acid and sulfuric acid.[1][2][3][4][5]
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice water
-
Sodium bicarbonate solution (5%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool concentrated H₂SO₄ to 0 °C in an ice bath.
-
Slowly add concentrated HNO₃ to the sulfuric acid with constant stirring to prepare the nitrating mixture.
-
To this mixture, add this compound dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂.
-
Wash the organic layer with water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of ortho- and para-nitrothis compound isomers can be separated by column chromatography.
Halogenation
Halogenation introduces halogen atoms (e.g., Br, Cl) onto the aromatic ring, providing a handle for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build more complex architectures.[6][7][8][9][10]
Experimental Protocol: Bromination of this compound
This protocol describes the bromination of this compound using bromine and a Lewis acid catalyst.[6][7][8][9][10]
Materials:
-
This compound
-
Bromine (Br₂)
-
Anhydrous iron(III) bromide (FeBr₃) or iron filings
-
Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution
-
Water
Procedure:
-
In a round-bottom flask protected from light, dissolve this compound in CCl₄.
-
Add a catalytic amount of FeBr₃ or iron filings.
-
Slowly add a solution of Br₂ in CCl₄ dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the bromine color disappears.
-
Quench the reaction by adding a sodium bisulfite solution to remove excess bromine.
-
Transfer the mixture to a separatory funnel, wash with water, and dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation to obtain the crude product, which is a mixture of ortho- and para-bromothis compound.
-
Purify the isomers by fractional distillation or column chromatography.
Applications in Polymer Science
Polymers derived from this compound, such as poly(4-cyclobutylstyrene), are of interest due to the bulky cyclobutyl group, which can influence the polymer's thermal and mechanical properties.
Synthesis of 4-Vinylthis compound Monomer
The synthesis of the vinyl monomer is a crucial first step for polymerization. A common route involves the Friedel-Crafts acylation of this compound followed by reduction of the ketone and subsequent dehydration.
Experimental Protocol: Synthesis of 4-Vinylthis compound
Step 1: Reduction of 4-Acetylthis compound
-
Dissolve 4-acetylthis compound in ethanol.
-
Add sodium borohydride (B1222165) (NaBH₄) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product, 1-(4-cyclobutylphenyl)ethanol, with ether.
-
Dry the organic layer and remove the solvent to obtain the alcohol.
Step 2: Dehydration of 1-(4-Cyclobutylphenyl)ethanol
-
Heat the alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or activated alumina.
-
Distill the resulting 4-vinylthis compound from the reaction mixture.
-
Purify the monomer by vacuum distillation.
Polymerization of 4-Vinylthis compound
Anionic polymerization of 4-vinylthis compound can produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[11][12][13]
Experimental Protocol: Anionic Polymerization of 4-Vinylthis compound
Materials:
-
4-Vinylthis compound (rigorously purified)
-
sec-Butyllithium (s-BuLi) initiator
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
Procedure:
-
In a flame-dried, sealed reactor under high vacuum or an inert atmosphere, dissolve the purified 4-vinylthis compound monomer in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a calculated amount of s-BuLi initiator via syringe.
-
Allow the polymerization to proceed for several hours.
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum.
Properties of this compound-Containing Polymers
| Polymer | Glass Transition Temperature (Tg) |
| Polystyrene | ~100 °C |
| Poly(4-tert-butylstyrene) | ~130-150 °C |
| Poly(4-cyclobutylstyrene) (Expected) | ~120-140 °C |
Applications in Liquid Crystals
The incorporation of a cyclobutyl group into a liquid crystal core structure can influence the mesophase behavior, such as the clearing point (the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase). The non-planar nature of the cyclobutyl ring can disrupt molecular packing, potentially lowering melting points and affecting the stability of the mesophase.
A well-studied class of liquid crystals are the 4-alkyl-4'-cyanobiphenyls.[14][15][16][17] By analogy, a 4-cyclobutyl-4'-cyanobiphenyl could be synthesized and its properties investigated.
Synthetic Pathway for 4-Cyclobutyl-4'-cyanobiphenyl:
Expected Mesomorphic Properties:
The clearing points of 4-alkyl-4'-cyanobiphenyls are sensitive to the nature of the alkyl group.
| Alkyl Group | Clearing Point (°C) |
| n-Propyl | 23.5 |
| n-Butyl | 46.5 |
| n-Pentyl | 35.0[15] |
| Cyclobutyl (Expected) | Likely in a similar range, but potentially lower due to steric hindrance. |
Applications in Organic Electronics
This compound derivatives have potential applications in organic light-emitting diodes (OLEDs) as host materials or as substituents on emissive molecules. The bulky cyclobutyl group can be used to control intermolecular interactions, which is crucial for preventing aggregation-caused quenching of luminescence and for improving the amorphous stability of thin films.
Design Strategy for OLED Materials:
A common strategy in designing OLED materials is to have a core chromophore functionalized with various substituents to tune the electronic properties and solid-state morphology. This compound can be derivatized to be incorporated into such structures.
Key Properties for OLED Materials:
The performance of OLED materials is dictated by their electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Material Class | Typical HOMO Level (eV) | Typical LUMO Level (eV) |
| Hole Transport Materials | -5.0 to -5.5 | -1.8 to -2.5 |
| Emissive Materials (Blue) | -5.5 to -6.0 | -2.2 to -2.8 |
| Electron Transport Materials | -5.8 to -6.2 | -2.5 to -3.0 |
The introduction of a cyclobutyl group onto an aromatic core is expected to have a modest electron-donating effect, which would slightly raise the HOMO level and have a smaller impact on the LUMO level. This allows for fine-tuning of the electronic properties of the material.
Experimental Workflow for Characterizing Novel OLED Materials:
Conclusion
The derivatization of this compound offers a promising avenue for the development of novel materials for a range of applications. The key to unlocking this potential lies in the systematic synthesis and characterization of its derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemical space of this compound-based materials and to engineer their properties for specific technological needs. Further research is warranted to fully elucidate the structure-property relationships and to demonstrate the practical utility of these unique molecular building blocks.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsigma.com [chemsigma.com]
- 6. Determination of the glass transition temperature of cyclodextrin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. protolabs.com [protolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. polymersource.ca [polymersource.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. (4-Butylcyclohexyl)benzene | C16H24 | CID 12354322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. polymersource.ca [polymersource.ca]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Cyclobutylbenzene Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of cyclobutylbenzene analogs. The protocols are designed to identify and characterize novel modulators of a key signaling pathway implicated in inflammatory diseases.
Application Note: High-Throughput Screening of this compound Analogs for the Identification of p38 MAPK Pathway Inhibitors
Introduction
This compound analogs represent a class of small molecules with potential therapeutic value. The cyclobutyl group, serving as a bioisostere for other cyclic and aromatic moieties, can confer favorable physicochemical properties such as improved metabolic stability and solubility.[1][2] Given the prevalence of phenyl-containing scaffolds in kinase inhibitors, a library of this compound analogs is a promising starting point for identifying novel modulators of kinase signaling pathways.[3]
Biological Target: p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[4] It is activated by cellular stress and inflammatory cytokines, leading to the downstream activation of transcription factors that control the expression of pro-inflammatory mediators like TNF-α and IL-1β.[5][6] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease, making it a well-validated target for therapeutic intervention.[4][7] This application note describes a screening campaign to identify this compound analogs that inhibit the p38 MAPK pathway.
Screening Strategy
A two-tiered screening approach will be employed. A primary biochemical screen will identify direct binders to the p38α kinase. Hits from the primary screen will then be validated in a secondary cell-based assay to confirm their activity in a cellular context and assess their impact on downstream signaling.
Experimental Protocols
Primary High-Throughput Screening: p38α Kinase Binding Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay to identify this compound analogs that bind to the ATP-binding site of the p38α kinase. The assay measures the displacement of a fluorescently labeled tracer from the kinase by a test compound.[8][9]
Materials and Reagents:
-
Recombinant human p38α kinase domain (active)
-
Fluorescently labeled tracer (a known p38α inhibitor with a fluorescent tag)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound analog library (10 mM in DMSO)
-
Positive Control: A known, potent, unlabeled p38α inhibitor
-
Negative Control: DMSO
-
384-well, low-volume, black microplates
Protocol:
-
Compound Plating:
-
Dispense 50 nL of each this compound analog from the library into the wells of a 384-well plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.
-
Dispense 50 nL of the positive control inhibitor into the designated control wells (final concentration 1 µM).
-
Dispense 50 nL of DMSO into the negative control wells.
-
-
Reagent Preparation:
-
Prepare a 2X solution of p38α kinase in assay buffer at a concentration optimized for a robust assay window (e.g., 20 nM).
-
Prepare a 2X solution of the fluorescent tracer in assay buffer at its Kd concentration (e.g., 10 nM).
-
-
Assay Procedure:
-
Add 5 µL of the 2X p38α kinase solution to all wells of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells to initiate the competition reaction.
-
Centrifuge the plate again and incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) where FP_sample is the fluorescence polarization of the test compound, FP_min is the average FP of the positive control, and FP_max is the average FP of the negative control.
-
Compounds exhibiting a percent inhibition greater than a defined threshold (e.g., 50%) are considered primary hits.
-
Secondary Assay: ATF2-Luciferase Reporter Gene Assay
This cell-based assay confirms the inhibitory activity of primary hits on the p38 MAPK pathway by measuring the transcriptional activity of Activating Transcription Factor 2 (ATF2), a downstream target of p38.[10][11]
Materials and Reagents:
-
HEK293 cells stably co-transfected with an ATF2-luciferase reporter construct and a constitutively expressed Renilla luciferase control plasmid.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Medium: Serum-free DMEM.
-
Stimulant: Anisomycin (B549157) (a potent activator of the p38 MAPK pathway).
-
Hit compounds from the primary screen (in DMSO).
-
Dual-Luciferase® Reporter Assay System.
-
384-well, white, clear-bottom cell culture plates.
Protocol:
-
Cell Plating:
-
Seed the stably transfected HEK293 cells into 384-well plates at a density of 10,000 cells per well in 40 µL of cell culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in assay medium.
-
Remove the cell culture medium from the plates and add 20 µL of the compound dilutions to the respective wells.
-
Include DMSO-only wells as a negative control.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of anisomycin in assay medium at a concentration that induces a submaximal response (e.g., 2X the EC80).
-
Add 20 µL of the anisomycin solution to all wells except for the unstimulated control wells. Add 20 µL of assay medium to the unstimulated wells.
-
Incubate the plates for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activity on a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.
-
Calculate the percent inhibition for each compound concentration relative to the stimulated (DMSO) and unstimulated controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each active compound.
-
Data Presentation
Table 1: Hypothetical Results from Primary HTS of this compound Analogs in the p38α FP Assay.
| Compound ID | Structure (SMILES) | Concentration (µM) | % Inhibition |
| CBZ-001 | c1ccc(cc1)C2CCC2 | 10 | 8.2 |
| CBZ-002 | c1c(F)cc(cc1F)C2CCC2 | 10 | 12.5 |
| CBZ-003 | c1c(Cl)c(Cl)cc(c1)C2CCC2 | 10 | 65.7 |
| CBZ-004 | c1ccc(cc1)C2CC(N)C2 | 10 | 4.3 |
| CBZ-005 | c1ccc(cc1)C2CC(C(=O)O)C2 | 10 | 9.1 |
| CBZ-006 | c1c(Br)ccc(c1)C2CCC2 | 10 | 72.3 |
| CBZ-007 | c1(N)ccc(cc1)C2CCC2 | 10 | 15.6 |
| CBZ-008 | c1c(OC)ccc(c1)C2CCC2 | 10 | 58.9 |
Table 2: Hypothetical Dose-Response Data for Confirmed Hits in the ATF2-Luciferase Reporter Assay.
| Compound ID | IC₅₀ (µM) |
| CBZ-003 | 2.1 |
| CBZ-006 | 1.5 |
| CBZ-008 | 5.8 |
Visualizations
Caption: p38 MAPK Signaling Pathway Inhibition.
Caption: Biochemical HTS Workflow.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. signosisinc.com [signosisinc.com]
Application Notes: Cyclobutylbenzene as a Versatile Precursor for Novel Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutylbenzene is an attractive starting material in medicinal chemistry for the development of novel ligands, particularly for enzyme inhibitors. The cyclobutyl group offers a unique three-dimensional conformation that can enhance binding affinity, improve metabolic stability, and provide favorable physicochemical properties to drug candidates.[1] This application note details the use of this compound as a precursor for the synthesis of potent Janus Kinase (JAK) inhibitors, a critical class of drugs for treating inflammatory diseases, autoimmune disorders, and myeloproliferative neoplasms.
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous diseases. Small molecule inhibitors targeting the ATP-binding site of JAKs have emerged as effective therapeutics. The incorporation of a cyclobutyl moiety, derived from this compound, can provide a desirable vector for occupying hydrophobic pockets within the kinase domain, thereby influencing potency and selectivity.
Featured Application: Synthesis of a Cyclobutyl-Substituted Pyrazolopyrimidine JAK Inhibitor
This section outlines a representative synthetic pathway for a potent JAK inhibitor, starting from this compound. The target molecule, a cyclobutyl-substituted pyrazolopyrimidine, demonstrates the utility of this compound in accessing novel chemical matter with significant therapeutic potential.
Key Advantages of Using a this compound-Derived Moiety:
-
Improved Metabolic Stability: The cyclobutyl group can block sites of metabolism, leading to a more favorable pharmacokinetic profile.
-
Enhanced Binding Affinity: The three-dimensional nature of the cyclobutyl ring can lead to optimal interactions within the target protein's binding site.[1]
-
Favorable Physicochemical Properties: The inclusion of the cyclobutyl moiety can improve properties such as solubility and lipophilicity.
Experimental Protocols
Protocol 1: Synthesis of (4-Cyclobutylphenyl)(oxo)acetic Acid
This protocol describes the initial functionalization of this compound via Friedel-Crafts acylation to introduce a keto-acid handle, a key intermediate for further elaboration.
Materials:
-
This compound
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise.
-
Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of diethyl ether and hexanes to afford (4-cyclobutylphenyl)(oxo)acetic acid.
Protocol 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
This protocol outlines the construction of the core heterocyclic scaffold of the JAK inhibitor.
Materials:
-
3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one
Procedure:
-
To a solution of 3-dimethylamino-1-(4-pyridyl)prop-2-en-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pyrazolo[1,5-a]pyrimidine core.
Protocol 3: Coupling and Final Product Synthesis
This protocol describes the coupling of the this compound-derived intermediate with the heterocyclic core to yield the final JAK inhibitor.
Materials:
-
(4-Cyclobutylphenyl)(oxo)acetic acid
-
Pyrazolo[1,5-a]pyrimidine core
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of (4-cyclobutylphenyl)(oxo)acetic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add the pyrazolo[1,5-a]pyrimidine core (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final cyclobutyl-substituted pyrazolopyrimidine JAK inhibitor.
Data Presentation
The following tables summarize the in vitro inhibitory activity of a representative this compound-derived JAK inhibitor against the four JAK isoforms.
Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms
| Compound | Target | IC₅₀ (nM) |
| Cyclobutyl-JAKi-01 | JAK1 | 5.2 |
| JAK2 | 3.8 | |
| JAK3 | 150 | |
| TYK2 | 250 | |
| Ruxolitinib (Control) | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| JAK3 | 428 | |
| TYK2 | 19 |
Table 2: Cell-Based Assay for JAK2 Phosphorylation
| Compound | Cell Line | Target | IC₅₀ (nM) |
| Cyclobutyl-JAKi-01 | HEL 92.1.7 | p-STAT5 | 15.6 |
| Ruxolitinib (Control) | HEL 92.1.7 | p-STAT5 | 180 |
Biological Assay Protocols
Protocol 4: In Vitro JAK Kinase Inhibition Assay (Caliper Microfluidic Mobility Shift Assay)
This protocol describes a method for determining the in vitro potency of the synthesized inhibitor against JAK enzymes.[2][3]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Fluorescently labeled peptide substrate (e.g., FITC-Ahx-EAIYAAPFAKKK-NH₂)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 10 mM MgCl₂)
-
Test compound (Cyclobutyl-JAKi-01)
-
Stop Solution (e.g., 100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA)
-
384-well microtiter plates
-
Caliper LabChip® 3000 Drug Discovery System
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 50 nL of the compound solution to the wells of a 384-well plate.
-
Add 4.5 µL of a solution containing the peptide substrate and ATP in assay buffer to each well.
-
Initiate the kinase reaction by adding 4.5 µL of the enzyme solution in assay buffer.
-
Incubate the reaction at 30 °C for 60 minutes.
-
Terminate the reaction by adding 16 µL of stop solution.
-
Analyze the plate on the Caliper LC3000 system to separate the phosphorylated and unphosphorylated peptide based on their charge and size, allowing for the determination of enzyme inhibition.
-
Calculate IC₅₀ values from the dose-response curves.
Protocol 5: Cell-Based HTRF® Assay for JAK2 Phosphorylation
This protocol details a cell-based assay to measure the inhibition of JAK2-mediated STAT5 phosphorylation.
Materials:
-
HEL 92.1.7 cells (human erythroleukemia cell line with JAK2 V617F mutation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (Cyclobutyl-JAKi-01)
-
HTRF® Human Phospho-JAK2 (Tyr1007/1008) and Total-JAK2 detection kits
-
HTRF-compatible microplate reader
Procedure:
-
Seed HEL 92.1.7 cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compound for 2 hours.
-
Lyse the cells using the lysis buffer provided in the HTRF® kit.
-
Transfer the cell lysates to a 384-well low volume detection plate.
-
Add the HTRF® antibody-conjugates for phospho-JAK2 and total-JAK2 to their respective wells.
-
Incubate for 4 hours at room temperature.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of the phospho-JAK2 signal to the total-JAK2 signal and determine the IC₅₀ value for the inhibition of JAK2 phosphorylation.
Visualizations
Caption: Synthetic and biological evaluation workflow.
Caption: Inhibition of the JAK-STAT signaling pathway.
References
- 1. revvity.com [revvity.com]
- 2. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. confluencediscovery.com [confluencediscovery.com]
Application Notes & Protocols: Continuous Flow Synthesis of Cyclobutylbenzene via Heterogeneous Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of cyclobutylbenzene utilizing a continuous flow chemistry approach. The described method employs a Friedel-Crafts alkylation of benzene (B151609) with cyclobutanol (B46151), facilitated by a solid acid catalyst in a packed-bed reactor. This approach offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher throughput, and greater potential for automation and scalability. The protocol is designed to be a practical guide for researchers in organic synthesis and process development.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis traditionally relies on classical Friedel-Crafts alkylation in batch reactors, a method often plagued by issues such as polyalkylation, catalyst deactivation, and challenges in controlling exothermic reactions.[1][2][3]
Flow chemistry, or continuous flow synthesis, provides a powerful alternative to overcome these limitations. By conducting reactions in a continuously flowing stream through a reactor, it allows for precise control over reaction parameters, leading to improved yields, selectivity, and safety.[4] For Friedel-Crafts alkylations, the use of heterogeneous (solid) acid catalysts in packed-bed flow reactors is particularly advantageous. This setup simplifies product purification, enables catalyst recycling, and minimizes corrosive and hazardous waste streams associated with homogeneous Lewis acids like AlCl₃.[5][6][7][8]
These application notes describe a robust method for the continuous flow synthesis of this compound via the alkylation of benzene with cyclobutanol over a solid acid catalyst.
Reaction Principle: Friedel-Crafts Alkylation
The core transformation is the electrophilic aromatic substitution of benzene with a cyclobutyl electrophile. In this protocol, cyclobutanol is used as the alkylating agent. In the presence of a solid acid catalyst (e.g., montmorillonite (B579905) clay), the hydroxyl group of cyclobutanol is protonated, leading to the formation of a cyclobutyl carbocation intermediate after the loss of water. This electrophile is then attacked by the nucleophilic benzene ring to form the desired this compound product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow: Continuous Flow Setup
The synthesis is performed in a standard laboratory flow chemistry system. The setup consists of two HPLC pumps to deliver the reactant streams, a T-mixer to combine them, a packed-bed reactor containing the solid acid catalyst housed in a column heater, a back-pressure regulator (BPR) to maintain the system pressure and prevent solvent boiling, and a collection vessel.
Caption: Continuous flow experimental workflow diagram.
Detailed Experimental Protocol
4.1. Materials and Reagents
-
Benzene (Anhydrous, ≥99.8%)
-
Cyclobutanol (≥99%)
-
Montmorillonite K10 (Solid Acid Catalyst)
-
Glass beads (2-3 mm diameter)
-
Ethyl acetate (B1210297) (for GC analysis)
-
Dodecane (B42187) (Internal standard for GC analysis)
4.2. Catalyst Bed Preparation
-
Take a stainless steel column (e.g., 10 cm length, 4.6 mm inner diameter).
-
Place a small plug of glass wool at the outlet end of the column.
-
Fill the column with Montmorillonite K10 catalyst (approx. 1.0 g).
-
Gently tap the column to ensure uniform packing.
-
Fill the remaining void space at the inlet with glass beads.
-
Seal the column with the appropriate fittings.
-
Install the packed column into a column heater module.
4.3. Reagent Solution Preparation
-
Reagent Stream A: Use pure, anhydrous benzene.
-
Reagent Stream B: Prepare a 1.0 M solution of cyclobutanol in anhydrous benzene.
4.4. Flow Reactor Operation
-
Prime both HPLC pumps with pure benzene to flush the system.
-
Set the column heater to the desired temperature (e.g., 140 °C).
-
Set the back-pressure regulator to 10 bar.
-
Begin pumping Reagent Stream A (Benzene) and Reagent Stream B (Cyclobutanol solution) at the desired flow rates (e.g., 0.5 mL/min each for a 1:1 molar feed ratio of benzene to cyclobutanol, resulting in a total flow rate of 1.0 mL/min).
-
Allow the system to reach a steady state by discarding the initial output for a duration equivalent to three reactor volumes.
-
Once at steady state, collect the product stream in a sealed vessel cooled in an ice bath.
-
Upon completion of the run, flush the entire system with pure benzene to clean the lines and the reactor.
4.5. Product Analysis
-
Take an aliquot of the collected product stream.
-
Add a known amount of dodecane as an internal standard.
-
Dilute the sample with ethyl acetate.
-
Analyze the sample by Gas Chromatography (GC) to determine the conversion of cyclobutanol and the yield of this compound.
Results and Data
The following table summarizes hypothetical results from a parameter screening study for the continuous flow synthesis of this compound. The data illustrates the impact of temperature and residence time on reaction performance.
| Entry | Temperature (°C) | Total Flow Rate (mL/min) | Residence Time (min)¹ | Conversion (%)² | Yield (%)³ |
| 1 | 120 | 1.0 | 1.5 | 65 | 62 |
| 2 | 140 | 1.0 | 1.5 | 88 | 85 |
| 3 | 160 | 1.0 | 1.5 | 95 | 91 |
| 4 | 140 | 0.5 | 3.0 | 97 | 94 |
| 5 | 140 | 2.0 | 0.75 | 72 | 69 |
¹ Residence Time is calculated based on the reactor column volume (e.g., 1.5 mL). ² Conversion of cyclobutanol, determined by GC analysis. ³ Yield of this compound, determined by GC analysis using an internal standard.
Observations:
-
Increasing the temperature from 120 °C to 160 °C at a constant flow rate significantly increases both conversion and yield (Entries 1-3).
-
Increasing the residence time by decreasing the flow rate at a constant temperature leads to higher conversion and yield (Entry 4 vs. Entry 2).
-
Conversely, decreasing the residence time reduces the overall conversion (Entry 5 vs. Entry 2).
Conclusion
The described continuous flow protocol provides an efficient, safe, and scalable method for the synthesis of this compound. The use of a heterogeneous solid acid catalyst in a packed-bed reactor simplifies the process, minimizes waste, and allows for continuous operation over extended periods.[5][9] This approach is well-suited for laboratory-scale synthesis and can be readily adapted for larger-scale production in pharmaceutical and chemical manufacturing.
References
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. cerritos.edu [cerritos.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Photochemical Reactions of Cyclobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential photochemical reactions of cyclobutylbenzene, drawing upon established principles of organic photochemistry and the known reactivity of analogous compounds. The protocols and data presented are intended to serve as a foundational guide for researchers exploring the synthetic utility of this compound in photochemical transformations. While specific literature on the photochemistry of this compound is limited, the reactions described herein are based on well-documented transformations of structurally similar molecules, such as other alkylbenzenes and phenyl-substituted cycloalkanes.
Proposed Photochemical Reaction: Photoisomerization to 1-Phenyl-1-butene
The photoisomerization of this compound to 1-phenyl-1-butene is a plausible transformation based on the known photochemical ring-opening reactions of cyclobutene (B1205218) derivatives. This reaction would proceed via a diradical intermediate, leading to the formation of a more stable conjugated system.
Application Notes
This photochemical isomerization offers a potential route to synthesize 1-phenyl-1-butene, a valuable building block in organic synthesis, from the readily available this compound. The reaction is expected to be clean and high-yielding under optimized conditions. The formation of both (E)- and (Z)-isomers of 1-phenyl-1-butene is possible, with the ratio likely dependent on the reaction conditions and the presence of sensitizers or quenchers. This methodology could be particularly useful in the synthesis of polymers and fine chemicals.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the photoisomerization of this compound, based on analogous reactions of similar compounds.
| Parameter | Expected Value | Conditions |
| Quantum Yield (Φ) | 0.2 - 0.5 | Neat or in hydrocarbon solvent |
| Product Ratio (E/Z) | 2:1 - 5:1 | Direct irradiation |
| Wavelength (λ) | 254 nm | Mercury lamp |
| Reaction Time | 12 - 48 hours | Dependent on scale and lamp power |
Experimental Protocol
Objective: To synthesize 1-phenyl-1-butene via the photochemical isomerization of this compound.
Materials:
-
This compound (99% purity)
-
Hexane (spectroscopic grade)
-
Quartz reaction vessel (e.g., a quartz tube or a flask with a quartz immersion well)
-
Medium-pressure mercury lamp (e.g., 450 W Hanovia lamp)
-
Cooling system for the lamp and reaction vessel
-
Nitrogen or Argon gas for deoxygenation
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Nuclear magnetic resonance (NMR) spectrometer for characterization
Procedure:
-
Prepare a 0.1 M solution of this compound in spectroscopic grade hexane.
-
Transfer the solution to the quartz reaction vessel.
-
Deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes. This is crucial to prevent photooxidation side reactions.
-
Seal the reaction vessel.
-
Set up the photochemical reactor, ensuring the cooling system for both the lamp and the reaction vessel is operational to maintain a constant temperature (e.g., 20-25 °C).
-
Irradiate the solution with the medium-pressure mercury lamp.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by GC-MS.
-
Continue irradiation until the desired conversion of this compound is achieved or a photostationary state is reached.
-
Once the reaction is complete, turn off the lamp and cooling system.
-
Concentrate the reaction mixture using a rotary evaporator to remove the hexane.
-
Purify the resulting product mixture (containing 1-phenyl-1-butene isomers and unreacted this compound) by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes).
-
Characterize the purified products by ¹H and ¹³C NMR spectroscopy and compare the data with known spectra for (E)- and (Z)-1-phenyl-1-butene.
Visualization
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclobutylbenzene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclobutylbenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Comparison of Synthetic Routes
Several methods are available for the synthesis of this compound, each with its own advantages and disadvantages. The two most common and effective routes are the Friedel-Crafts acylation followed by reduction, and the Suzuki-Miyaura cross-coupling reaction. A third potential route, the Grignard reaction, is generally less favored due to challenges in controlling the reaction and potential side products. Below is a summary of the expected yields and conditions for the primary methods.
| Synthesis Route | Key Steps | Typical Overall Yield | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation & Reduction | 1. Friedel-Crafts Acylation: Benzene (B151609) + Cyclobutanecarbonyl chloride + AlCl₃2. Reduction: Clemmensen or Wolff-Kishner | 65-80% | Readily available starting materials, well-established procedures. | Two-step process, harsh acidic or basic conditions in the reduction step. |
| Suzuki-Miyaura Coupling | Potassium cyclobutyltrifluoroborate (B12209022) + Bromobenzene (B47551) + Palladium catalyst + Base | 70-90%[1] | High yield, excellent functional group tolerance, milder reaction conditions.[2] | Requires synthesis of the organoboron reagent, palladium catalyst can be expensive. |
| Grignard Reaction | Phenylmagnesium bromide + Cyclobutyl halide (or vice versa) | Variable, often lower | One-step C-C bond formation. | Difficult to control, prone to side reactions like elimination and homo-coupling.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route 1: Friedel-Crafts Acylation followed by Reduction
This two-step approach first involves the acylation of benzene to form cyclobutyl phenyl ketone, which is then reduced to this compound.[4]
Workflow for Friedel-Crafts Acylation and Reduction
Caption: Overall workflow for the synthesis of this compound via the Friedel-Crafts acylation and subsequent reduction route.
FAQs for Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride
Q1: My Friedel-Crafts acylation reaction is giving a very low yield. What are the common causes?
A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will react with and deactivate the catalyst.
-
Insufficient Catalyst: The ketone product can form a stable complex with AlCl₃, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[5]
-
Deactivated Aromatic Ring: If your benzene starting material is substituted with strongly electron-withdrawing groups (e.g., nitro, cyano), the ring will be too deactivated for the reaction to proceed efficiently.[6]
-
Poor Reagent Quality: Ensure that your cyclobutanecarbonyl chloride and benzene are of high purity. Impurities can interfere with the reaction.
Q2: I am observing the formation of multiple products in my acylation reaction. What could be the issue?
A2: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur, especially with highly activated benzene derivatives.[6] However, a more likely cause of multiple products is rearrangement of the cyclobutyl group. Although acylium ions are generally stable, under harsh conditions, the cyclobutyl ring can potentially rearrange to a more stable cyclopentyl or other isomeric structures. To minimize this, it is crucial to maintain a low reaction temperature during the addition of the acyl chloride.
Q3: Is there a risk of the cyclobutyl ring rearranging during the acylation?
A3: While the acylium ion itself is resonance-stabilized and less prone to rearrangement than a carbocation, the cyclobutyl group is strained.[5][7] Under the strongly acidic conditions of the Friedel-Crafts reaction, there is a possibility of acid-catalyzed rearrangement of the cyclobutyl ring, potentially leading to byproducts. Maintaining a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent can help to minimize this side reaction.
Troubleshooting Friedel-Crafts Acylation
Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation step.
FAQs for the Reduction of Cyclobutyl Phenyl Ketone
Q4: I have synthesized cyclobutyl phenyl ketone. Which reduction method, Clemmensen or Wolff-Kishner, is better?
A4: The choice between the Clemmensen and Wolff-Kishner reduction depends on the other functional groups present in your molecule and their stability to acidic or basic conditions.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[4][8] It is performed under strongly acidic conditions and is suitable for substrates that are stable in acid.[9]
-
Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol.[10][11][12] It is conducted under strongly basic conditions and is ideal for substrates that are sensitive to acid.[9]
For the reduction of cyclobutyl phenyl ketone, if there are no other acid- or base-sensitive groups, both methods are viable.
Q5: My Clemmensen reduction is not going to completion. What can I do?
A5: Incomplete Clemmensen reduction can be due to a few factors:
-
Inactive Zinc Amalgam: The surface of the zinc can become oxidized, reducing its reactivity. Ensure your zinc amalgam is freshly prepared and activated.
-
Insufficient Acid: The concentration of HCl is crucial. Use concentrated hydrochloric acid to maintain a strongly acidic environment.
-
Reaction Time: Clemmensen reductions can be slow. Ensure the reaction is heated under reflux for a sufficient amount of time.
Q6: Are there any common side reactions during the Wolff-Kishner reduction of cyclobutyl phenyl ketone?
A6: A common side reaction in the Wolff-Kishner reduction is the formation of an azine, which results from the reaction of the hydrazone with another molecule of the ketone.[10] This can be minimized by ensuring the complete formation of the hydrazone before proceeding with the high-temperature elimination step. Additionally, at the high temperatures required for this reaction, other thermal decomposition pathways may become accessible.
Route 2: Suzuki-Miyaura Cross-Coupling
This method involves the palladium-catalyzed coupling of an organoboron compound (potassium cyclobutyltrifluoroborate) with an aryl halide (e.g., bromobenzene).[1]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
FAQs for Suzuki-Miyaura Coupling
Q7: I am having trouble with my Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborate. What are some key parameters to optimize?
A7: The success of a Suzuki-Miyaura coupling depends on several factors:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical, especially for coupling with secondary alkylboron compounds, which can be challenging.[13][14] A common and effective catalyst system for this type of coupling is Pd(OAc)₂ with a sterically hindered biarylphosphine ligand like XPhos.[1]
-
Base: The base plays a crucial role in activating the organoboron reagent. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used.[1]
-
Solvent: A mixture of an organic solvent (e.g., toluene (B28343) or cyclopentyl methyl ether) and water is typically used.[1]
-
Temperature: The reaction usually requires heating, often to around 80-100 °C.[1]
-
Anhydrous and Oxygen-Free Conditions: While the organotrifluoroborate is relatively stable, the palladium catalyst is sensitive to oxygen. It is important to degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).
Q8: I am observing low yields and the formation of side products in my Suzuki coupling. What could be the cause?
A8: Low yields in the Suzuki coupling of secondary alkylboron compounds can be due to:
-
β-Hydride Elimination: Secondary alkyl palladium intermediates can undergo β-hydride elimination, leading to the formation of an alkene (cyclobutene) and a palladium hydride species. This is a common side reaction for secondary alkyl groups.[13]
-
Protodeboronation: The organoboron reagent can react with water or other protic species to be replaced by a hydrogen atom. Using a suitable base and carefully controlling the reaction conditions can minimize this.
-
Homocoupling: The aryl halide can couple with itself to form a biphenyl (B1667301) byproduct.
Q9: How can I minimize β-hydride elimination in the Suzuki coupling of potassium cyclobutyltrifluoroborate?
A9: Minimizing β-hydride elimination is key to achieving a high yield. This can be addressed by:
-
Ligand Choice: Using bulky electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.
-
Reaction Temperature: Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can sometimes disfavor the elimination pathway.
-
Catalyst System: Some pre-catalyst systems are designed to generate the active catalytic species under conditions that minimize side reactions.[13]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Cyclobutanecarbonyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of cyclobutanecarbonyl chloride (1.0 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension.
-
After the addition is complete, add anhydrous benzene (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting cyclobutyl phenyl ketone by vacuum distillation or column chromatography.
Protocol 2: Clemmensen Reduction of Cyclobutyl Phenyl Ketone
Materials:
-
Cyclobutyl phenyl ketone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated HCl.
-
Add a solution of cyclobutyl phenyl ketone in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the this compound by distillation.
Protocol 3: Wolff-Kishner Reduction of Cyclobutyl Phenyl Ketone
Materials:
-
Cyclobutyl phenyl ketone
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add cyclobutyl phenyl ketone, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.
-
Cool the reaction mixture slightly and add powdered KOH.
-
Replace the reflux condenser with a distillation head and heat the mixture to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches 190-200 °C, replace the distillation head with a reflux condenser and maintain this temperature for 3-4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether or another suitable solvent.
-
Wash the combined organic extracts with dilute HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the this compound by distillation.
Protocol 4: Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with Bromobenzene
Materials:
-
Potassium cyclobutyltrifluoroborate
-
Bromobenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
In a Schlenk tube, combine potassium cyclobutyltrifluoroborate (1.05 eq.), bromobenzene (1.0 eq.), Cs₂CO₃ (3.0 eq.), Pd(OAc)₂ (2-3 mol%), and XPhos (4-6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the this compound by flash column chromatography.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Crude Cyclobutylbenzene
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of crude cyclobutylbenzene. Below are frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound synthesized via Friedel-Crafts alkylation?
A1: Crude this compound obtained from the Friedel-Crafts alkylation of benzene (B151609) typically contains several types of impurities:
-
Unreacted Starting Materials: Benzene is the most common starting material and has a significantly lower boiling point than the product.
-
Polyalkylation Byproducts: The product, this compound, can undergo further alkylation to form di-cyclobutylbenzene isomers (ortho, meta, para), which have much higher boiling points. The initial alkyl group activates the benzene ring, making it more susceptible to further reaction.[1][2]
-
Catalyst Residues: Lewis acid catalysts, such as aluminum chloride (AlCl₃), must be completely removed.[3]
-
Solvent Residues: Any solvents used during the reaction or workup may be present.
Q2: What are the recommended primary purification techniques for this compound?
A2: The most effective and widely used primary purification technique is fractional distillation .[4] This method is ideal for separating this compound from lower-boiling impurities like benzene and higher-boiling polyalkylated byproducts due to significant differences in their boiling points. For removing impurities with similar boiling points or polar contaminants, column chromatography may be used as a secondary step.[5]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is best determined using gas chromatography (GC), often with a flame ionization detector (GC-FID).[4] This technique can effectively separate and quantify the desired product from volatile impurities. ASTM D7504 is a standard method for the purity analysis of monocyclic aromatic hydrocarbons, and its principles are directly applicable.[6][7][8] For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[9]
Purification Technique Selection
The choice of purification method depends on the impurity profile of the crude mixture. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guides
Fractional Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Product contaminated with benzene) | 1. Inefficient fractionating column.2. Distillation rate is too fast.3. Unstable heat source causing pressure fluctuations.[10] | 1. Use a column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column).2. Reduce the heating rate to allow vapor-liquid equilibrium to be established on each plate. Wrap the column with glass wool or aluminum foil to ensure an adiabatic process.[4]3. Use a heating mantle with a stirrer for smooth, even boiling.[10][11] |
| "Bumping" or Violent Boiling | 1. Lack of nucleation sites for smooth boiling.2. Superheating of the liquid. | 1. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.2. Ensure even heating and stirring. |
| Product Purity Decreases in Later Fractions | 1. Column flooding due to excessive boil-up rate.[11]2. Temperature at the distillation head is too high, allowing higher-boiling impurities to co-distill. | 1. Reduce the heating rate to lower the vapor velocity.2. Carefully monitor the temperature at the distillation head. Collect fractions within a narrow boiling range (e.g., ± 2 °C) of this compound's boiling point. |
| No Product Distilling Over | 1. Thermometer bulb is placed incorrectly (too high).2. System has a leak (if under vacuum).3. Insufficient heating. | 1. Ensure the top of the thermometer bulb is level with the bottom of the condenser side arm.2. Check all joints and connections for a proper seal.3. Gradually increase the temperature of the heating mantle. |
Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and a Non-polar Impurity | 1. Eluent (solvent system) is too polar.2. Column was packed improperly, leading to channeling. | 1. Decrease the eluent polarity. For this compound, start with a non-polar solvent like hexane (B92381) and gradually add a slightly more polar solvent if needed. An ideal Rf value on TLC for good separation is around 0.2-0.4.[5][12]2. Ensure the silica (B1680970) bed is packed evenly without air bubbles or cracks. Pack the column as a slurry.[5] |
| Product Elutes with Tailing Peaks | 1. Column is overloaded with crude material.[12]2. The crude sample was not loaded in a concentrated band. | 1. Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:30 to 1:100 ratio by weight).2. Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. For less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica.[5] |
| Compound is Not Moving from the Top of the Column | 1. The eluent is not polar enough.2. The compound is highly polar or is reacting with the silica gel (unlikely for this compound but possible for polar impurities). | 1. Gradually increase the polarity of the solvent system.[12]2. If a specific impurity is stuck, it may be necessary to flush the column with a much more polar solvent after the desired product has been collected. |
Quantitative Data Summary
The success of fractional distillation relies on the difference in boiling points between the components of the crude mixture.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Role in Mixture |
| Benzene | C₆H₆ | 80.1 | 0.877 | Starting Material (Impurity) |
| This compound | C₁₀H₁₂ | 198.8 [13] | 0.978 [13] | Desired Product |
| Di-cyclobutylbenzene (isomer mix) | C₁₄H₁₈ | ~300-320 (estimated) | ~1.0 (estimated) | Byproduct (Impurity) |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
This protocol describes the purification of this compound from lower-boiling benzene and higher-boiling polyalkylation byproducts.
Workflow Diagram:
Caption: General workflow for fractional distillation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of appropriate size, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks.[4]
-
Charge the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Insulate: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[4]
-
Distillation:
-
Begin heating the mixture gently with a heating mantle.
-
Collect the first fraction, which will primarily be benzene, at a stable temperature around 80°C.
-
Once all the benzene has been removed, the temperature will drop before rising again. Increase the heating mantle temperature.
-
Collect the main fraction of this compound at its boiling point of approximately 198-200°C. Collect this in several separate, pre-weighed receiving flasks.
-
Stop the distillation when the temperature either rises significantly above this range (indicating higher-boiling impurities are beginning to distill) or when the flask is nearly dry.
-
-
Analysis: Analyze the purity of each collected fraction using Gas Chromatography (GC-FID) to determine which fractions meet the required purity specifications.
-
Combine: Combine the fractions that have the desired purity.
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
This protocol is based on the principles of ASTM D7504 for analyzing monocyclic aromatic hydrocarbons.[14][15]
Methodology:
-
Instrument Conditions (Example):
-
Column: Agilent J&W DB-HeavyWAX or similar polar capillary column (e.g., 60 m x 0.32 mm, 0.5 µm film thickness).[7]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet: Split injection (e.g., 100:1 split ratio) at 270°C.[7]
-
Oven Program: Start at 60°C for 10 minutes, then ramp to a higher temperature if needed to elute high-boiling impurities.
-
Detector: Flame Ionization Detector (FID) at 300°C.[7]
-
-
Sample Preparation: Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane) if necessary to fall within the linear range of the detector.
-
Injection: Inject 0.5 - 1.0 µL of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, determined by injecting a pure standard if available.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the area percent of the this compound peak relative to the total area of all peaks. For higher accuracy, use response factors (Effective Carbon Number, ECN) as described in ASTM D7504.[7]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cerritos.edu [cerritos.edu]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. perlan.com.pl [perlan.com.pl]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | CAS#:4392-30-7 | Chemsrc [chemsrc.com]
- 14. agilent.com [agilent.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
Side reactions in Cyclobutylbenzene synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutylbenzene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on side reactions and methods to prevent them.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main approaches for synthesizing this compound are:
-
Friedel-Crafts Acylation followed by Reduction: This is the most reliable method. It involves the acylation of benzene (B151609) with cyclobutanecarbonyl chloride to form cyclobutyl phenyl ketone, which is then reduced to this compound. This two-step process minimizes common side reactions.[1][2]
-
Direct Friedel-Crafts Alkylation: This method involves the direct reaction of benzene with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a Lewis acid catalyst. While more direct, this route is prone to side reactions.[3][4][5]
Q2: What are the major side reactions in this compound synthesis?
A2: The primary side reactions of concern are:
-
Polyalkylation: The addition of more than one cyclobutyl group to the benzene ring. This is a significant issue in direct Friedel-Crafts alkylation because the initial product, this compound, is more reactive than benzene itself.[2][6][7]
-
Carbocation Rearrangement: In direct Friedel-Crafts alkylation, the intermediate cyclobutyl carbocation can potentially rearrange to a more stable carbocation, leading to isomeric byproducts.[2][8]
-
Incomplete Reduction: During the reduction of cyclobutyl phenyl ketone, incomplete reaction can lead to the presence of the starting ketone or alcohol intermediates in the final product.
Q3: Why is Friedel-Crafts acylation followed by reduction the preferred method?
A3: This two-step approach offers better control and avoids the major pitfalls of direct alkylation. The acyl group (-COR) attached to the benzene ring in the intermediate is electron-withdrawing, which deactivates the ring and prevents further acylation (polyalkylation).[4][5] Additionally, the acylium ion intermediate in the acylation step is stabilized by resonance and does not undergo rearrangement.[2][4]
Q4: How can I minimize polyalkylation in direct Friedel-Crafts alkylation?
A4: To minimize polyalkylation, it is crucial to use a large excess of benzene relative to the cyclobutyl halide.[8] This increases the statistical probability of the electrophile reacting with benzene rather than the more reactive this compound product.
Q5: Is carbocation rearrangement a significant issue with the cyclobutyl group?
A5: While carbocation rearrangements are common in Friedel-Crafts alkylations with larger alkyl chains, the secondary cyclobutyl carbocation is relatively stable for a four-membered ring. However, rearrangement to form byproducts like methylcyclopentylbenzene, though less favorable than with linear carbocations, can still occur under certain conditions. The acylation-reduction route completely avoids this possibility.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete acylation or reduction reaction.- Suboptimal reaction temperature.- Deactivated catalyst (e.g., moisture contamination).- Loss of product during workup and purification. | - Monitor reaction progress by TLC or GC-MS to ensure completion.- Optimize reaction temperature for each step.- Use anhydrous reagents and solvents. Ensure the Lewis acid is fresh and active.- Perform careful extractions and distillations. |
| Presence of di-cyclobutylbenzene isomers in the final product | - Polyalkylation during direct Friedel-Crafts alkylation. | - Use a large excess of benzene.- Switch to the Friedel-Crafts acylation-reduction pathway. |
| Formation of isomeric byproducts (e.g., methylcyclopentylbenzene) | - Carbocation rearrangement during direct Friedel-Crafts alkylation. | - Use the Friedel-Crafts acylation-reduction pathway as it does not involve a rearranging carbocation.[2][4] |
| Presence of cyclobutyl phenyl ketone in the final product | - Incomplete reduction (Clemmensen or Wolff-Kishner). | - Ensure sufficient reaction time for the reduction step.- Use a sufficient excess of the reducing agent (e.g., zinc amalgam for Clemmensen).- For Wolff-Kishner, ensure anhydrous conditions and a sufficiently high temperature.[9][10][11] |
| Difficulty in purifying the final product | - Close boiling points of this compound and unreacted starting materials or side products. | - Use fractional distillation for purification.- Employ column chromatography if distillation is ineffective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction
Step 1: Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride
-
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Cyclobutanecarbonyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), ice-cold water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Add anhydrous benzene (used in excess, e.g., 5-10 eq) to the flask.
-
Slowly add cyclobutanecarbonyl chloride (1 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture over crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude cyclobutyl phenyl ketone.
-
Purify the ketone by vacuum distillation.
-
Step 2: Clemmensen Reduction of Cyclobutyl Phenyl Ketone
-
Materials:
-
Cyclobutyl Phenyl Ketone
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, and a solution of cyclobutyl phenyl ketone (1 eq) in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Monitor the reaction by TLC or GC-MS until the ketone is consumed.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.
-
Purify the resulting this compound by fractional distillation.[1][12][13]
-
Alternative Reduction: Wolff-Kishner Reduction
For substrates sensitive to strong acid, the Wolff-Kishner reduction is a suitable alternative.[9][10][11]
-
Procedure:
-
In a flask equipped with a reflux condenser, mix cyclobutyl phenyl ketone (1 eq), hydrazine (B178648) hydrate (B1144303) (2-3 eq), and diethylene glycol as the solvent.
-
Add potassium hydroxide (B78521) (KOH) pellets (3-4 eq) and heat the mixture to 180-200 °C.
-
Water and excess hydrazine will distill off. Continue heating for 3-4 hours until nitrogen evolution ceases.
-
Cool the reaction mixture, dilute with water, and extract with ether or toluene.
-
Wash the combined organic extracts with dilute HCl and then water.
-
Dry the organic layer and purify by distillation.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Friedel-Crafts Acylation + Reduction | Direct Friedel-Crafts Alkylation |
| Primary Side Reactions | Incomplete reduction | Polyalkylation, Carbocation Rearrangement |
| Control over Product | High | Low to Moderate |
| Typical Overall Yield | Good to Excellent | Variable, often lower |
| Reaction Conditions | Two distinct steps, may require higher temperatures for reduction | Single step, often at lower temperatures |
| Substrate Scope | Broader (less sensitive to rearrangement) | More limited (prone to rearrangement with certain alkyl groups) |
Table 2: Representative Spectroscopic Data for this compound and Potential Byproducts
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~7.30-7.15 (m, 5H, Ar-H), 3.55 (quintet, 1H, CH), 2.35 (m, 2H, CH₂), 2.05 (m, 2H, CH₂), 1.90 (m, 1H, CH₂), 1.80 (m, 1H, CH₂) | ~145.5 (Ar-C), 128.4 (Ar-CH), 126.3 (Ar-CH), 125.7 (Ar-CH), 45.8 (CH), 30.5 (CH₂), 18.2 (CH₂) |
| Cyclobutyl Phenyl Ketone | ~7.95 (d, 2H, Ar-H), ~7.55 (t, 1H, Ar-H), ~7.45 (t, 2H, Ar-H), ~3.90 (quintet, 1H, CH), ~2.40-2.20 (m, 4H, CH₂), ~2.00 (m, 2H, CH₂) | ~200.0 (C=O), ~137.0 (Ar-C), ~132.8 (Ar-CH), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~45.0 (CH), ~26.0 (CH₂), ~18.0 (CH₂) |
Visualizations
Caption: Preferred synthetic pathway for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cerritos.edu [cerritos.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Selectivity in Reactions with Cyclobutylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common selectivity challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Electrophilic Aromatic Substitution (EAS): Regioselectivity
Q1: I am performing an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and obtaining a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
A1: The cyclobutyl group is an activating, ortho-, para-directing group. This means that electrophilic substitution will occur at the positions ortho and para to the cyclobutyl group. However, due to the steric bulk of the cyclobutyl group, the para position is generally favored. To enhance selectivity for the para isomer, consider the following strategies:
-
Steric Hindrance: The primary factor favoring para substitution is the steric hindrance at the ortho positions caused by the cyclobutyl group. This bulkiness impedes the approach of the electrophile to the adjacent positions on the aromatic ring.
-
Choice of Electrophile: Using a bulkier electrophile can further increase the preference for para substitution. The larger the electrophile, the more pronounced the steric clash at the ortho position will be.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which corresponds to the sterically less hindered para attack.
-
Solvent and Catalyst: The choice of solvent and catalyst can influence the ortho/para ratio. In Friedel-Crafts acylation, for instance, the choice of Lewis acid and solvent can impact the effective size of the electrophile complex, thereby affecting regioselectivity. Experimenting with different solvent systems (e.g., polar vs. nonpolar) may be beneficial.
Logical Workflow for Optimizing Para-Selectivity in EAS
Caption: Troubleshooting workflow for improving para-selectivity.
Data Presentation: Isomer Ratios in Electrophilic Aromatic Substitution
While specific experimental data for this compound is not extensively reported, the trend for alkylbenzenes is a strong preference for the para product as the steric bulk of the alkyl group increases.
| Alkylbenzene | Reaction | Ortho Product (%) | Para Product (%) | Reference Analogy |
| Toluene | Nitration | ~59% | ~37% | [1] |
| tert-Butylbenzene | Nitration | ~16% | ~75% | [1] |
| This compound | Nitration (Estimated) | < 30% | > 70% | Inferred from steric bulk |
| Toluene | Chlorination | ~60% | ~39% | [1] |
| This compound | Chlorination (Estimated) | < 40% | > 60% | Inferred from steric bulk |
Note: The data for this compound is an estimation based on the steric hindrance of the cyclobutyl group being intermediate between a methyl and a tert-butyl group.
Friedel-Crafts Acylation: Chemoselectivity
Q2: I am trying to perform a Friedel-Crafts acylation on this compound, but I am concerned about side reactions like polyacylation. How can I ensure mono-acylation?
A2: A significant advantage of Friedel-Crafts acylation over alkylation is the reduced likelihood of polysubstitution. The acyl group (a ketone) attached to the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic attack. Therefore, the mono-acylated product is generally the major product.
Troubleshooting Poor Yield or No Reaction:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure you are using anhydrous catalyst and a dry reaction setup.
-
Substrate Purity: Impurities in the this compound or acylating agent can interfere with the reaction.
-
Reaction Conditions: While the acylated product is deactivated, forcing conditions (high temperature, long reaction times) could potentially lead to side reactions or decomposition.
Experimental Workflow for Friedel-Crafts Acylation
Caption: General workflow for a Friedel-Crafts acylation reaction.
Halogenation: Chemoselectivity (Ring vs. Benzylic Position)
Q3: I want to halogenate this compound. How do I control whether the halogen adds to the aromatic ring or to the benzylic position of the cyclobutyl group?
A3: The selectivity between aromatic ring halogenation and benzylic halogenation is controlled by the reaction conditions.
-
For Ring Halogenation (Electrophilic Aromatic Substitution):
-
Reagents: Use a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).
-
Conditions: The reaction is typically run in the dark at or below room temperature. The Lewis acid polarizes the halogen, making it a strong electrophile that is attacked by the aromatic ring.
-
-
For Benzylic Halogenation (Free Radical Substitution):
-
Reagents: Use N-Bromosuccinimide (NBS) for selective bromination at the benzylic position.[2][3]
-
Conditions: The reaction requires a radical initiator, such as UV light or a chemical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. This reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). The low concentration of Br₂ generated from NBS favors radical substitution at the benzylic position over electrophilic addition to the ring.[3]
-
Decision Pathway for Halogenation of this compound
References
Troubleshooting low yield in Friedel-Crafts acylation of Cyclobutylbenzene
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields in the Friedel-Crafts acylation of cyclobutylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts acylation of this compound resulted in a very low yield. What are the most common initial checks I should perform?
Low yields in Friedel-Crafts acylation reactions often stem from a few critical factors. The primary areas to investigate are the integrity of your reagents and the reaction conditions.[1] Begin by verifying the activity of the Lewis acid catalyst, ensuring strictly anhydrous (moisture-free) conditions, and confirming the correct stoichiometry of your reagents.[1][2]
Q2: How can I determine if my Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is inactive?
The Lewis acid catalyst, particularly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Its activity can be compromised by improper storage or handling.
-
Visual Inspection: Fresh, active AlCl₃ should be a fine, free-flowing powder. If it appears clumpy or discolored, or if you notice a strong smell of HCl gas upon opening the container, it has likely been deactivated by moisture.[1]
-
Storage: Always store Lewis acid catalysts in a desiccator to protect them from atmospheric moisture.[1]
-
Solution: For best results, use a freshly opened bottle of the catalyst or one that has been stored correctly.[1]
Q3: I used a catalytic amount of AlCl₃, similar to other catalytic reactions. Could this be the reason for the low yield?
Yes, this is a very common cause of low yield. Unlike many other reactions, Friedel-Crafts acylation typically requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst.[3] This is because the ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction cycle.[2][4] Since the catalyst is sequestered by the product, it cannot facilitate the reaction for other starting material molecules.[4]
Table 1: Recommended Reagent Stoichiometry for Friedel-Crafts Acylation
| Reagent | Molar Equivalents (relative to this compound) | Purpose |
| This compound | 1.0 | Aromatic Substrate |
| Acylating Agent (e.g., Acetyl Chloride) | 1.0 - 1.1 | Electrophile Precursor |
| Lewis Acid (e.g., AlCl₃) | 1.1 - 1.2 | Catalyst |
Q4: What is the optimal temperature for the acylation of this compound, and how does it impact the reaction?
Temperature is a critical parameter that must be carefully controlled.[2]
-
Initial Addition: The initial reaction between the acylating agent and the Lewis acid is often highly exothermic.[5] Therefore, it is crucial to combine the reagents at a low temperature (typically 0 °C) to control the reaction rate and prevent side reactions.[3]
-
Reaction Progression: After the initial addition, the reaction may require warming to proceed to completion. Some acylations work well at room temperature, while others may need gentle heating or reflux (e.g., 60°C) to overcome the activation energy.[3][6] Excessively high temperatures can lead to decomposition and the formation of byproducts.[2]
-
Optimization: The ideal temperature profile is substrate-dependent. If you suspect a temperature-related issue, consider running small-scale trials at different temperatures (e.g., 0 °C to room temperature, room temperature, and 50-60 °C) to find the optimal condition.[3]
Q5: I am observing multiple products in my analysis (TLC, GC-MS). What are the likely side reactions?
While Friedel-Crafts acylation is generally more selective than alkylation, side products can still form.[3]
-
Isomer Formation: The cyclobutyl group is an ortho-, para-directing activator. Therefore, you can expect to form a mixture of ortho- and para-acylated products. Steric hindrance from the cyclobutyl group often favors the formation of the para product.[2]
-
Polyacylation: Unlike alkylation, polyacylation is less common because the introduced acyl group is electron-withdrawing and deactivates the aromatic ring towards further substitution.[2][6] However, if the initial reaction conditions are too harsh or the this compound is highly activated, it can still occur.[2]
Q6: My reaction appears to be complete, but I'm losing a significant amount of product during the aqueous work-up. How can I prevent this?
Product loss during work-up is frequently caused by the formation of emulsions when quenching the reaction.[1][3] This makes the separation of the organic and aqueous layers difficult.[1]
-
Improved Quenching Procedure: To minimize emulsions, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][5] This procedure helps to break down the aluminum-ketone complex more effectively.
-
Breaking Emulsions: If an emulsion still forms, adding a saturated solution of sodium chloride (brine) can help to break it and improve layer separation.[1]
Experimental Protocol
General Procedure for the Friedel-Crafts Acylation of this compound with Acetyl Chloride
This protocol is a general guideline and may require optimization.
1. Preparation and Setup:
-
Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere.[7]
-
Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the system from atmospheric moisture using drying tubes or an inert gas (N₂ or Argon) inlet.[5]
2. Reagent Charging:
-
In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).[3]
-
Cool the suspension to 0 °C using an ice-water bath.[3]
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous DCM.
3. Reaction:
-
Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains at or below 5 °C.[3]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates the consumption of the starting material. If the reaction is sluggish, it may be heated to reflux (approx. 40 °C for DCM) for 30-60 minutes.[3][6]
4. Work-up and Isolation:
-
Prepare a beaker containing a mixture of crushed ice and concentrated HCl.[5]
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Transfer the entire mixture to a separatory funnel. Collect the organic layer.
-
Extract the aqueous layer twice with additional portions of DCM.[5]
-
Combine all organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
5. Purification:
-
Purify the crude product via flash column chromatography on silica (B1680970) gel or distillation to yield the desired acylated this compound isomers.
Process Diagrams
Troubleshooting Workflow for Low Yield
References
Navigating the Synthesis of Cyclobutylbenzene: A Technical Support Guide for Reaction Scale-Up
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to industrial production. Cyclobutylbenzene, a valuable building block in pharmaceutical and materials science, presents a unique set of challenges when transitioning from bench-scale synthesis to larger manufacturing processes. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of this compound synthesis, focusing on the prevalent two-step pathway involving Friedel-Crafts acylation followed by reduction.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems that may arise during the scale-up of this compound synthesis, providing potential causes and actionable solutions.
Friedel-Crafts Acylation of Benzene (B151609) with Cyclobutanecarbonyl Chloride
The initial step, the acylation of benzene, is often the most challenging to scale up due to its exothermic nature and the sensitivity of the reagents.
Q1: My reaction is experiencing a dangerous temperature spike (runaway reaction) during the addition of aluminum chloride (AlCl₃). What's happening and how can I prevent it?
A1: This is a common and serious issue when scaling up Friedel-Crafts acylations. The reaction between the acyl chloride and the Lewis acid catalyst (AlCl₃) is highly exothermic.
-
Potential Causes:
-
Inadequate Heat Removal: The surface area-to-volume ratio of the reactor decreases significantly at larger scales, making heat dissipation less efficient.
-
Addition Rate is Too Fast: Adding the catalyst or acyl chloride too quickly generates heat faster than the cooling system can remove it.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction accelerates uncontrollably.
-
-
Troubleshooting & Preventative Measures:
-
Improve Heat Transfer: Ensure your reactor's cooling system is appropriately sized for the reaction volume and the expected heat evolution. Consider using a jacketed reactor with a high-performance heat transfer fluid.
-
Controlled Addition: Add the aluminum chloride portion-wise or as a slurry in a solvent at a slow, controlled rate. Similarly, the cyclobutanecarbonyl chloride should be added dropwise.
-
Enhanced Mixing: Use an appropriate agitator (e.g., pitched-blade turbine) and ensure the stirring speed is sufficient to maintain a homogenous mixture and uniform temperature. Baffles within the reactor can also improve mixing efficiency.[1]
-
Reverse Addition: Consider adding the benzene and cyclobutanecarbonyl chloride mixture to a suspension of aluminum chloride in the solvent. This can sometimes help to better control the initial exotherm.
-
Solvent Choice: Use a solvent with a good heat capacity and a boiling point that can help to dissipate heat through reflux. Dichloromethane or 1,2-dichloroethane (B1671644) are common, but their volatility needs to be managed.
-
Q2: The yield of cyclobutyl phenyl ketone is significantly lower on a larger scale compared to my lab experiments. What are the likely reasons?
A2: A drop in yield upon scale-up can be attributed to several factors.
-
Potential Causes:
-
Moisture Contamination: Aluminum chloride is extremely sensitive to moisture. Larger quantities of reagents and larger reactor surfaces increase the potential for water contamination, which deactivates the catalyst.
-
Incomplete Reaction: Poor mixing can lead to incomplete conversion of starting materials.
-
Side Reactions: Higher temperatures or prolonged reaction times can promote the formation of byproducts. A potential side reaction is the self-acylation of the product or reaction with impurities.
-
Loss During Work-up: The aqueous work-up to quench the reaction and remove the aluminum salts can be more challenging to manage at scale, potentially leading to product loss in the aqueous phase or through emulsion formation.
-
-
Troubleshooting & Optimization:
-
Strict Anhydrous Conditions: Ensure all reagents, solvents, and equipment are thoroughly dried before use. Purge the reactor with an inert gas like nitrogen or argon.
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure it has gone to completion before quenching.
-
Temperature Control: Maintain the optimal reaction temperature determined at the lab scale. Overheating can lead to degradation and side reactions.
-
Optimized Work-up: Develop a robust work-up procedure. This may involve carefully controlling the temperature during the quench, using an appropriate amount of acid to dissolve the aluminum salts, and employing a suitable extraction solvent. The use of a brine wash can help to break up emulsions.
-
Q3: I am observing the formation of unexpected byproducts during the Friedel-Crafts acylation. What could they be and how can I minimize them?
A3: Byproduct formation is a common challenge in Friedel-Crafts reactions.
-
Potential Byproducts:
-
Isomers: Although less common in acylation than alkylation, some ortho- and meta-isomers of cyclobutyl phenyl ketone may form, though the para-isomer is generally favored due to steric hindrance.
-
Di-acylated Products: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, a second acyl group can be added to the aromatic ring. However, the ketone product is deactivating, making this less likely than in alkylations.
-
Products from Ring Opening: Under very harsh acidic conditions, the cyclobutane (B1203170) ring could potentially undergo rearrangement or opening, though this is less common.
-
-
Minimization Strategies:
-
Stoichiometry Control: Use a slight excess of benzene relative to the cyclobutanecarbonyl chloride and aluminum chloride to favor mono-acylation.
-
Mild Reaction Conditions: Maintain the lowest effective reaction temperature and minimize the reaction time.
-
Purification: Develop an effective purification method, such as fractional distillation under reduced pressure or crystallization, to remove byproducts.
-
Reduction of Cyclobutyl Phenyl Ketone to this compound
The second step involves the reduction of the ketone to an alkane. The two most common methods are the Wolff-Kishner and Clemmensen reductions.
Q4: I am having trouble choosing between the Wolff-Kishner and Clemmensen reduction for my scale-up process. What are the key considerations?
A4: The choice of reduction method is critical and depends on the stability of your starting material and any other functional groups present in the molecule.
-
Wolff-Kishner Reduction:
-
Conditions: Strongly basic (e.g., KOH or NaOH in a high-boiling solvent like diethylene glycol) and high temperatures.[2][3]
-
Advantages: Excellent for substrates that are sensitive to strong acids.
-
Scale-up Challenges: Requires careful handling of hydrazine (B178648), which is toxic. The high temperatures can be energy-intensive and require specialized equipment. The reaction generates nitrogen gas, which needs to be safely vented.
-
-
Clemmensen Reduction:
-
Conditions: Strongly acidic (e.g., amalgamated zinc and concentrated hydrochloric acid).[4]
-
Advantages: Effective for substrates that are stable in strong acid.
-
Scale-up Challenges: The use of mercury in the zinc amalgam poses significant environmental and safety concerns, making it less desirable for industrial processes. The reaction is often heterogeneous, which can lead to mixing and consistency issues at a larger scale.
-
Q5: My Wolff-Kishner reduction is not going to completion, even with extended reaction times at a large scale. What could be the issue?
A5: Incomplete reduction in a Wolff-Kishner reaction at scale can often be traced back to a few key factors.
-
Potential Causes:
-
Insufficient Temperature: The reaction requires high temperatures to drive the decomposition of the hydrazone intermediate. Heat transfer limitations in a large reactor may prevent the reaction mixture from reaching the required temperature uniformly.
-
Water Contamination: The presence of water can interfere with the reaction.
-
Inefficient Removal of Water/Ethanol: If using a modified procedure, the incomplete removal of lower-boiling solvents can prevent the reaction from reaching the necessary high temperatures.
-
-
Troubleshooting & Optimization:
-
Ensure Adequate Heating: Use a high-temperature heat transfer fluid and ensure the reactor is well-insulated.
-
Azeotropic Water Removal: If possible, use a Dean-Stark trap or a similar setup to remove water as it is formed.
-
Solvent Choice: Ensure the solvent has a sufficiently high boiling point to facilitate the reaction. Diethylene glycol is a common choice.
-
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis at Different Scales
| Parameter | Lab Scale (e.g., 100 g) | Pilot Scale (e.g., 10 kg) | Production Scale (e.g., 500 kg) |
| Friedel-Crafts Acylation | |||
| Benzene (molar excess) | 2 - 5 equivalents | 1.5 - 3 equivalents | 1.2 - 2 equivalents |
| AlCl₃ (molar equivalents) | 1.1 - 1.3 | 1.05 - 1.2 | 1.05 - 1.1 |
| Solvent | Dichloromethane | Dichloromethane / 1,2-Dichloroethane | 1,2-Dichloroethane / Excess Benzene |
| Temperature (°C) | 0 to 25 | 5 to 30 | 10 to 40 |
| Addition Time (hours) | 0.5 - 1 | 2 - 4 | 4 - 8 |
| Typical Yield (%) | 85 - 95 | 80 - 90 | 75 - 85 |
| Wolff-Kishner Reduction | |||
| Hydrazine Hydrate (equiv.) | 2 - 3 | 1.5 - 2.5 | 1.5 - 2 |
| Base (KOH/NaOH) (equiv.) | 3 - 5 | 2.5 - 4 | 2.5 - 3.5 |
| Solvent | Diethylene Glycol | Diethylene Glycol | Diethylene Glycol |
| Temperature (°C) | 180 - 210 | 190 - 220 | 200 - 230 |
| Reaction Time (hours) | 4 - 8 | 8 - 16 | 12 - 24 |
| Typical Yield (%) | 80 - 90 | 75 - 85 | 70 - 80 |
Note: These are generalized parameters and will require optimization for specific equipment and conditions.
Experimental Protocols
Protocol 1: Pilot Scale Friedel-Crafts Acylation of Benzene
Objective: To synthesize cyclobutyl phenyl ketone on a 10 kg scale.
Materials:
-
Benzene (Anhydrous)
-
Cyclobutanecarbonyl chloride
-
Aluminum chloride (Anhydrous)
-
1,2-Dichloroethane (Anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Charge a 100 L glass-lined reactor, equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser connected to a scrubbing system, with anhydrous 1,2-dichloroethane and anhydrous aluminum chloride under a nitrogen atmosphere.
-
Cool the stirred suspension to 5-10 °C using a jacketed cooling system.
-
Slowly add a pre-mixed solution of cyclobutanecarbonyl chloride and anhydrous benzene from the addition funnel over 2-4 hours, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by transferring the mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclobutyl phenyl ketone.
-
Purify the crude product by vacuum distillation.
Protocol 2: Pilot Scale Wolff-Kishner Reduction
Objective: To reduce cyclobutyl phenyl ketone to this compound on a 5 kg scale.
Materials:
-
Cyclobutyl phenyl ketone
-
Hydrazine hydrate
-
Potassium hydroxide (B78521) pellets
-
Diethylene glycol
-
Hydrochloric acid (dilute)
-
Anhydrous sodium sulfate
Procedure:
-
Charge a 50 L reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser with cyclobutyl phenyl ketone, diethylene glycol, and hydrazine hydrate.
-
Slowly add potassium hydroxide pellets to the stirred mixture.
-
Heat the mixture to 120-140 °C and hold for 1-2 hours to allow for hydrazone formation. Water and excess hydrazine will begin to distill off.
-
Slowly increase the temperature to 200-220 °C, allowing the remaining water and hydrazine to be removed. Nitrogen gas evolution will become vigorous.
-
Maintain the reaction at this temperature for 8-16 hours, or until nitrogen evolution ceases and in-process control (GC) indicates the reaction is complete.
-
Cool the reaction mixture to below 100 °C and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with toluene.
-
Wash the combined organic extracts with dilute hydrochloric acid and then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for scale-up challenges.
References
Technical Support Center: Catalyst Deactivation in Cyclobutylbenzene Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of cyclobutylbenzene. The information is designed to help you diagnose and resolve issues related to catalyst deactivation, ensuring the efficiency and success of your experiments.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
Catalyst deactivation is a common issue in hydrogenation reactions, leading to decreased reaction rates, lower yields, and reduced selectivity. The primary causes of deactivation can be categorized as poisoning, coking (fouling), and sintering.
Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction
Q1: My reaction has stopped or significantly slowed down shortly after initiation. What is the likely cause?
A1: A rapid decline in activity early in the reaction is often indicative of catalyst poisoning . Poisons are substances that strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.
Potential Poisons and Their Sources:
| Poison | Common Sources |
| Sulfur Compounds | Thiophenes, mercaptans, sulfides in the starting material or solvent. |
| Nitrogen Compounds | Amines, pyridines, and other nitrogen-containing heterocycles in the substrate or solvent. |
| Carbon Monoxide (CO) | Impurity in the hydrogen gas supply. |
| Halides | Residual chlorinated solvents or impurities in starting materials. |
| Heavy Metals | Contaminants from reactants or previous reactions in the same vessel. |
Troubleshooting Steps:
-
Analyze Reactants and Solvents: Use analytical techniques like GC-MS or elemental analysis to check for the presence of common poisons in your this compound starting material and solvent.
-
Purify Hydrogen Stream: If CO poisoning is suspected, use a certified high-purity hydrogen source or install a gas purifier.
-
Pre-treat Feedstock: Pass the substrate and solvent through a bed of activated carbon or a suitable adsorbent to remove potential poisons.
-
Catalyst Selection: Consider using a sulfur-poisoned catalyst, such as sulfur-poisoned platinum on carbon, if trace amounts of sulfur are unavoidable and dehalogenation is not a concern.
Issue 2: Gradual Decrease in Reaction Rate Over Time
Q2: The hydrogenation reaction starts well but the rate gradually decreases over several hours or upon catalyst recycling. What could be the issue?
A2: A gradual loss of activity is often caused by coking (also known as fouling) or sintering of the catalyst.
Coking is the deposition of carbonaceous materials on the catalyst surface, which physically blocks the active sites.[1] In the context of this compound hydrogenation, coke precursors can form through side reactions on the catalyst.
Sintering is the agglomeration of metal nanoparticles on the catalyst support at elevated temperatures, leading to a decrease in the active surface area.[1][2]
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can accelerate both coking and sintering.[1][2] Determine the minimum temperature required for a reasonable reaction rate. For many hydrogenations, milder conditions are preferable.
-
Control Substrate Concentration: High concentrations of the reactant can sometimes increase the rate of coke formation.
-
Ensure Efficient Agitation: Poor mixing can lead to localized high concentrations of reactants and products on the catalyst surface, promoting side reactions that lead to coking.
-
Catalyst Support Selection: The choice of support can influence the catalyst's resistance to sintering. For example, some studies suggest that the interaction between the metal and the support can affect thermal stability.
Logical Workflow for Troubleshooting Catalyst Deactivation
The following diagram illustrates a systematic approach to identifying and resolving catalyst deactivation issues.
Caption: Troubleshooting workflow for catalyst deactivation.
Catalyst Deactivation Pathways
This diagram illustrates the primary mechanisms of catalyst deactivation.
Caption: Primary pathways of catalyst deactivation.
Frequently Asked Questions (FAQs)
Q3: Can a deactivated catalyst be regenerated?
A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.
-
Coked catalysts can often be regenerated by controlled oxidation (burning off the coke in a dilute oxygen stream), followed by reduction.[3] However, the high temperatures involved can risk sintering the catalyst.[4]
-
Poisoned catalysts are more difficult to regenerate. If the poison is reversibly adsorbed, it may be possible to remove it by washing or thermal treatment. However, strong chemisorption, as is common with sulfur, often leads to irreversible deactivation.[5]
-
Sintered catalysts are generally considered irreversibly deactivated, as it is very difficult to redisperse the agglomerated metal particles.[2]
Q4: What are the ideal reaction conditions to minimize catalyst deactivation during this compound hydrogenation?
A4: While optimal conditions are substrate- and catalyst-specific, the following general guidelines can help minimize deactivation:
-
Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Catalytic hydrogenation of aromatic rings often requires more forcing conditions (higher temperature and pressure) than simple alkenes.[6]
-
Pressure: Higher hydrogen pressure generally favors the hydrogenation reaction and can sometimes help to mitigate coking by keeping the catalyst surface saturated with hydrogen.
-
Solvent: Use high-purity, inert solvents. Protic solvents like ethanol (B145695) or acetic acid can sometimes accelerate the reaction rate but must be free of impurities.[7]
-
Catalyst Loading: Use an appropriate catalyst loading. While a higher loading can increase the initial reaction rate, it does not prevent deactivation.
Q5: How do I choose the right catalyst for this compound hydrogenation?
A5: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are common choices for aromatic hydrogenation.[8] Rhodium-based catalysts are also highly active.[9][10] The choice may depend on factors such as:
-
Activity vs. Selectivity: Rhodium is often more active than platinum or palladium for aromatic ring reduction.
-
Cost: Palladium is generally less expensive than platinum and rhodium.
-
Tolerance to Poisons: Different metals have varying tolerances to specific poisons.
Experimental Protocols
Protocol 1: General Procedure for this compound Hydrogenation
This protocol provides a general method for the hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent), degassed
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
-
Magnetic stirrer or mechanical stirrer
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
Catalyst Handling: In a fume hood, carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the metal relative to the substrate) to the reaction flask. If the catalyst is dry, it is crucial to handle it under an inert atmosphere as it can be pyrophoric.[7]
-
Inerting the Flask: Seal the flask and purge with an inert gas (nitrogen or argon) for several minutes to remove all oxygen.
-
Solvent and Substrate Addition: Add the degassed solvent (e.g., ethanol) to the flask, followed by the this compound.
-
Hydrogen Purge: With stirring, carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.[11]
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm for a balloon setup, or higher for a Parr apparatus) and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. The catalyst can be removed by filtration through a pad of Celite. Caution: The filtered catalyst is highly pyrophoric and should be kept wet with solvent and disposed of properly.[7]
-
Purification: The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Catalyst Regeneration from Coking
This protocol outlines a general procedure for the regeneration of a coked noble metal catalyst.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace
-
Quartz tube
-
Dilute air in nitrogen (e.g., 1-5% O₂)
-
Hydrogen gas (high purity)
Procedure:
-
Oxidation (Coke Removal):
-
Place the deactivated catalyst in the quartz tube within the tube furnace.
-
Heat the catalyst under a flow of inert gas to the desired oxidation temperature (e.g., 300-400 °C).
-
Slowly introduce a stream of dilute air in nitrogen over the catalyst. The temperature should be carefully controlled to avoid excessive exotherms that could lead to sintering.[3]
-
Continue the oxidation until the coke is completely removed, which can be monitored by analyzing the off-gas for CO₂.
-
-
Reduction:
-
After oxidation, purge the system with inert gas to remove all oxygen.
-
Introduce a flow of hydrogen gas and heat the catalyst to a suitable reduction temperature (e.g., 200-400 °C) to reduce the metal oxides formed during the oxidation step.
-
Hold at the reduction temperature for several hours.
-
-
Passivation/Cooling:
-
Cool the catalyst to room temperature under a flow of inert gas. If the catalyst is to be handled in air, a passivation step with a very dilute oxygen stream may be necessary to prevent rapid oxidation.
-
This technical support center provides a starting point for troubleshooting catalyst deactivation in this compound hydrogenation. For more specific issues, consulting detailed literature on aromatic hydrogenation and catalyst characterization is recommended.
References
- 1. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Byproduct identification in Cyclobutylbenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutylbenzene. Our aim is to help you identify and mitigate the formation of byproducts during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and reliable method for synthesizing this compound is a two-step process. It begins with the Friedel-Crafts acylation of benzene (B151609) with cyclobutanecarbonyl chloride to form cyclobutyl phenyl ketone. This is followed by the reduction of the ketone to yield the final product, this compound.[1][2][3] This approach is generally preferred over direct Friedel-Crafts alkylation to avoid carbocation rearrangements and polyalkylation.[4]
Q2: Why is Friedel-Crafts acylation followed by reduction preferred over direct alkylation?
A2: Direct Friedel-Crafts alkylation of benzene with a cyclobutyl halide is prone to carbocation rearrangements, which can lead to isomeric byproducts. Additionally, the alkylated product is more reactive than benzene, often resulting in polyalkylation.[4] Friedel-Crafts acylation, however, introduces a deactivating acyl group, which prevents further substitution on the aromatic ring.[4] The subsequent reduction of the ketone intermediate provides the desired alkylbenzene with higher selectivity.
Q3: What are the common reduction methods for converting cyclobutyl phenyl ketone to this compound?
A3: The two most common methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[2][5][6][7][8] The choice between these two methods largely depends on the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions.[3][7]
Q4: How can I purify the final this compound product?
A4: Purification of this compound from reaction byproducts is typically achieved through fractional distillation, owing to differences in boiling points between the product and potential impurities. For more challenging separations, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed.[9][10]
Troubleshooting Guides
Issue 1: Presence of High Molecular Weight Impurities in GC-MS Analysis
Possible Cause: This often indicates polyacylation or polyalkylation, where more than one cyclobutyl or cyclobutanoyl group is attached to the benzene ring. While Friedel-Crafts acylation largely prevents this, suboptimal conditions can lead to minor amounts of di-acylated or di-alkylated products.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that an excess of benzene was used relative to the cyclobutanecarbonyl chloride during the Friedel-Crafts acylation step. This statistically favors mono-acylation.
-
Control Reaction Temperature: Perform the acylation at a low temperature (0-5 °C) to minimize side reactions.
-
Purification: Utilize fractional distillation to separate the higher-boiling poly-substituted byproducts from the desired monosubstituted product.
Issue 2: Identification of an Isomeric Impurity with the Same Mass as the Product
Possible Cause: Although less common in the acylation-reduction route, carbocation rearrangement can still occur if there are impurities in the starting materials or if the Lewis acid catalyst is particularly aggressive.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the cyclobutanecarbonyl chloride is free of isomeric impurities.
-
Choice of Lewis Acid: Use a milder Lewis acid if rearrangements are suspected.
-
Analytical Confirmation: Use NMR spectroscopy to confirm the structure of the product and identify the nature of the isomeric impurity.
Issue 3: Incomplete Reduction of Cyclobutyl Phenyl Ketone
Possible Cause: The reduction reaction (either Clemmensen or Wolff-Kishner) may not have gone to completion, leaving unreacted ketone in the final product mixture.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reduction was carried out for the recommended duration and at the appropriate temperature. Wolff-Kishner reductions, for example, often require high temperatures.[7][11]
-
Reagent Activity: For Clemmensen reduction, ensure the zinc amalgam is freshly prepared and active. For Wolff-Kishner, verify the concentration and purity of the hydrazine and the base.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ketone before working up the reaction.
Issue 4: Presence of Cyclobutyl Phenyl Carbinol
Possible Cause: This indicates a partial reduction of the ketone to the corresponding alcohol. This can be a significant byproduct in the Clemmensen reduction under certain conditions.
Troubleshooting Steps:
-
Optimize Clemmensen Conditions: Ensure a sufficient excess of amalgamated zinc and concentrated HCl are used to drive the reaction to the fully reduced alkane.[1][5]
-
Alternative Reduction: If carbinol formation is persistent, consider switching to the Wolff-Kishner reduction, which is less prone to stopping at the alcohol stage.
-
Purification: The alcohol can be separated from the desired alkane by column chromatography due to the difference in polarity.
Data Presentation
Table 1: Hypothetical Byproduct Distribution in this compound Synthesis under Various Conditions
| Reaction Condition | Desired Product: this compound (%) | Byproduct 1: Cyclobutyl Phenyl Ketone (%) | Byproduct 2: Dithis compound (%) | Byproduct 3: Cyclobutyl Phenyl Carbinol (%) |
| Standard Friedel-Crafts Acylation & Clemmensen Reduction | 85 | 5 | 3 | 7 |
| Friedel-Crafts with Insufficient Benzene & Clemmensen | 70 | 5 | 15 | 10 |
| Standard Friedel-Crafts Acylation & Wolff-Kishner Reduction | 92 | 4 | 4 | 0 |
| Incomplete Clemmensen Reduction (Shorter Reaction Time) | 60 | 30 | 3 | 7 |
Note: The data in this table is illustrative and intended for troubleshooting guidance.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and dry benzene (5 equivalents).
-
Addition: Cool the mixture to 0-5 °C in an ice bath. Add cyclobutanecarbonyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude cyclobutyl phenyl ketone can be purified by vacuum distillation.
Protocol 2: Clemmensen Reduction of Cyclobutyl Phenyl Ketone
-
Zinc Amalgam Preparation: Activate zinc dust by stirring with a 5% aqueous HCl solution for 5 minutes. Decant the acid and wash the zinc with water. Add a solution of mercury(II) chloride in water and stir for 10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
Reduction: In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and cyclobutyl phenyl ketone.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours. Add additional concentrated HCl periodically to maintain the acidic conditions.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation, and then purify the this compound by fractional distillation.
Protocol 3: Wolff-Kishner Reduction of Cyclobutyl Phenyl Ketone
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutyl phenyl ketone in diethylene glycol. Add hydrazine hydrate (B1144303) (4-5 equivalents) and potassium hydroxide (B78521) (4-5 equivalents).
-
Heating: Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.
-
Reduction: Increase the temperature to 180-200 °C to allow for the distillation of water and excess hydrazine. Maintain at this temperature for 3-4 hours until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture and dilute with water. Extract the product with ether or another suitable solvent. Wash the combined organic extracts with dilute HCl and then with water. Dry the organic layer over anhydrous potassium carbonate.
-
Purification: Remove the solvent and purify the this compound by fractional distillation.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Monitoring Cyclobutylbenzene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutylbenzene. The following sections address common issues and provide detailed protocols for various reaction monitoring techniques.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the monitoring of this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion Observed | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture. 2. Impure Reactants: Contaminants in benzene (B151609), cyclobutyl bromide, or other starting materials can inhibit the reaction. 3. Insufficient Temperature: The reaction may not have reached the necessary activation energy. | 1. Catalyst Quality: Use a fresh, unopened container of the Lewis acid catalyst. Handle it under anhydrous conditions. 2. Reactant Purity: Ensure all reactants and solvents are pure and dry. Consider purifying starting materials if necessary. 3. Temperature Control: Monitor the reaction temperature closely and ensure it aligns with the established protocol. |
| Multiple Products or Byproducts Detected | 1. Polyalkylation: The product, this compound, is more reactive than the starting material (benzene) and can undergo further alkylation.[1] 2. Isomerization: Rearrangement of the cyclobutyl carbocation can lead to the formation of isomers.[2] 3. Impurities in Starting Materials: Side reactions may occur due to impurities. | 1. Molar Ratio: Use a large excess of benzene relative to the alkylating agent to favor monoalkylation. 2. Temperature Management: Lowering the reaction temperature can sometimes reduce the rate of side reactions. 3. Catalyst Choice: A less active catalyst might provide better selectivity. |
| Inconsistent or Irreproducible Monitoring Results | 1. Sampling Inconsistency: The method of taking samples from the reaction mixture is not uniform. 2. Instrument Calibration: The analytical instrument (GC-MS, HPLC, etc.) may not be properly calibrated. 3. Sample Preparation: Variations in sample quenching, dilution, or derivatization can lead to inconsistent results. | 1. Standardized Sampling: Develop and follow a strict protocol for sample extraction at specific time points. Quench the reaction immediately upon sampling. 2. Instrument Calibration: Regularly calibrate the analytical instrument using known standards. 3. Consistent Preparation: Ensure a standardized procedure for preparing each sample before analysis. |
| Difficulty in Quantifying Reactants and Products | 1. Co-elution in Chromatography: Reactants, products, and byproducts may have similar retention times in GC or HPLC. 2. Lack of a Suitable Internal Standard: An inappropriate internal standard can lead to inaccurate quantification. 3. Matrix Effects in Mass Spectrometry: Other components in the reaction mixture can suppress or enhance the ionization of the analytes. | 1. Method Optimization: Adjust the chromatographic conditions (e.g., temperature program, mobile phase composition) to improve separation.[3] 2. Internal Standard Selection: Choose an internal standard that is chemically similar to the analyte but does not co-elute with any other component. 3. Sample Cleanup: Consider a simple extraction or filtration step to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound are Friedel-Crafts alkylation of benzene with a cyclobutyl halide (e.g., cyclobutyl bromide) using a Lewis acid catalyst like aluminum chloride (AlCl₃), and the reaction of a cyclobutyl Grignard reagent with a suitable electrophile.[4][5]
Q2: Why is reaction monitoring important in the synthesis of this compound?
A2: Reaction monitoring is crucial for several reasons:
-
Optimization: It allows for the determination of optimal reaction conditions (temperature, time, catalyst loading) to maximize yield and minimize byproducts.[6]
-
Safety: For exothermic reactions like Friedel-Crafts alkylation, monitoring the reaction progress can help prevent dangerous temperature excursions.[5][7]
-
Kinetics and Mechanism: It provides data to understand the reaction kinetics and elucidate the reaction mechanism.[6]
-
Quality Control: Ensures the final product meets the desired purity specifications.
Technique-Specific Questions
Q3: How can Gas Chromatography-Mass Spectrometry (GC-MS) be used to monitor the reaction?
A3: GC-MS is a powerful technique for monitoring the synthesis of this compound.[8] The gas chromatograph separates the volatile components of the reaction mixture (benzene, cyclobutyl halide, this compound, and byproducts) based on their boiling points and interactions with the GC column.[9][10] The mass spectrometer then detects and identifies these separated components based on their mass-to-charge ratio, providing both qualitative and quantitative information.[9][10]
Q4: What are the advantages of using in-situ Fourier Transform Infrared (FTIR) spectroscopy?
A4: In-situ FTIR spectroscopy allows for real-time monitoring of the reaction without the need to extract samples.[6] An ATR (Attenuated Total Reflectance) probe is inserted directly into the reaction vessel, and spectra are collected continuously. This technique is excellent for tracking the consumption of reactants and the formation of products by observing changes in their characteristic vibrational bands.[6][11] It provides immediate feedback on the reaction's progress and kinetics.[7]
Q5: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for reaction monitoring?
A5: Yes, NMR spectroscopy, particularly ¹H NMR, is a valuable tool for monitoring the reaction.[12][13] By taking samples at various time points and analyzing their ¹H NMR spectra, you can track the disappearance of signals corresponding to the reactants and the appearance of new signals from the product.[14] For quantitative analysis, an internal standard with a known concentration is added to the NMR tube. Online NMR systems also exist for continuous monitoring.[13]
Q6: When is High-Performance Liquid Chromatography (HPLC) a suitable monitoring technique?
A6: HPLC is a versatile technique that can be used to monitor the reaction, especially when dealing with less volatile compounds or when derivatization is required for GC analysis.[14][15] A UV detector is commonly used, as the aromatic ring in this compound absorbs UV light. HPLC can provide quantitative data on the concentration of reactants and products over time.
Quantitative Data Summary
The following table summarizes typical performance characteristics of common reaction monitoring techniques for this compound synthesis.
| Technique | Typical Analysis Time per Sample | Limit of Detection (LOD) | Precision (%RSD) | Key Advantages | Key Limitations |
| GC-MS | 10-30 minutes | Low (µg/mL to ng/mL) | < 5% | High sensitivity and selectivity; excellent for identifying byproducts.[8] | Requires sample workup; not real-time. |
| In-situ FTIR | Real-time (spectra every minute) | Moderate | N/A (trend monitoring) | Real-time, non-invasive; provides kinetic data.[6] | Less sensitive than chromatographic methods; spectral overlap can be an issue. |
| ¹H NMR | 5-15 minutes | High (mg/mL) | < 2% | Provides detailed structural information; highly quantitative with an internal standard.[15] | Lower sensitivity; requires deuterated solvents for offline analysis. |
| HPLC | 15-45 minutes | Low to Moderate (µg/mL) | < 5% | Good for less volatile compounds; highly quantitative.[15] | Requires a suitable chromophore for UV detection; can be slower than GC. |
Experimental Protocols
Protocol 1: Reaction Monitoring by GC-MS
-
Sample Preparation:
-
Carefully withdraw approximately 0.1 mL of the reaction mixture using a syringe.
-
Immediately quench the reaction by adding the sample to a vial containing 1 mL of a suitable solvent (e.g., dichloromethane) and a small amount of a quenching agent (e.g., water or a dilute sodium bicarbonate solution if an acid catalyst is used).
-
Add a known concentration of an internal standard (e.g., naphthalene (B1677914) or another suitable hydrocarbon that is not present in the reaction mixture).
-
Vortex the mixture thoroughly.
-
If necessary, filter the sample to remove any solids.
-
-
GC-MS Analysis:
-
Instrument: Agilent 7890B GC with 5977A MSD (or equivalent).[16]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[17]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify the peaks for reactants, product, and internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Calculate the concentration of the product at each time point relative to the internal standard.
-
Protocol 2: In-situ Reaction Monitoring by FTIR
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an in-situ ATR probe (e.g., Mettler Toledo ReactIR).[6]
-
Ensure the probe is clean and background spectra have been collected in the reaction solvent.
-
-
Data Acquisition:
-
Insert the ATR probe into the reaction vessel before starting the reaction.
-
Begin spectral acquisition. Collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.
-
-
Data Analysis:
-
Identify characteristic infrared absorption peaks for a reactant (e.g., a C-Br stretch for cyclobutyl bromide) and the product (e.g., a specific aromatic C-H bending mode).
-
Plot the absorbance of these peaks over time to generate reaction profiles, showing the consumption of the reactant and the formation of the product.
-
Visualizations
Caption: Workflow for monitoring this compound synthesis.
Caption: Troubleshooting logic for synthesis monitoring.
References
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 4. mt.com [mt.com]
- 5. Grignard - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Design of Experiments (DoE) for Cyclobutylbenzene Reaction Optimization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclobutylbenzene. The following troubleshooting guides and Frequently Asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound while avoiding isomeric impurities?
A1: Direct Friedel-Crafts alkylation of benzene (B151609) with a cyclobutyl halide is prone to carbocation rearrangements, which can lead to undesired isomers. A more robust and reliable method is a two-step process:
-
Friedel-Crafts Acylation: Benzene is reacted with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form cyclobutyl phenyl ketone. This reaction is highly selective and does not undergo rearrangement.[1]
-
Ketone Reduction: The resulting cyclobutyl phenyl ketone is then reduced to this compound. Common reduction methods include the Wolff-Kishner or Clemmensen reductions.[2][3]
Q2: What are the key factors to consider when setting up a Design of Experiments (DoE) for the Friedel-Crafts acylation step?
A2: For the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride, the most critical factors to investigate in a DoE study are:
-
Catalyst Loading: The amount of Lewis acid catalyst (e.g., AlCl₃) is crucial. Stoichiometric amounts are often required because the catalyst complexes with the product ketone.[1][2]
-
Reaction Temperature: Temperature affects the reaction rate and the potential for side reactions.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but excessive time can lead to byproduct formation.
-
Reactant Molar Ratio: The ratio of benzene to cyclobutanecarbonyl chloride can influence yield and byproduct formation.
Q3: How can I minimize side reactions during the synthesis of this compound?
A3: To minimize side reactions:
-
Avoid Direct Alkylation: As mentioned in Q1, avoid direct Friedel-Crafts alkylation to prevent carbocation rearrangements.
-
Control Temperature: During Friedel-Crafts acylation, maintaining a low temperature (e.g., 0-5 °C) during the initial addition of reagents can control the exothermic reaction and reduce byproduct formation.[4]
-
Purity of Reagents: Ensure all reagents, especially the Lewis acid catalyst and acyl chloride, are anhydrous, as moisture can deactivate the catalyst and lead to side reactions.[4][5]
-
Proper Quenching: Carefully and slowly quench the reaction mixture by pouring it into ice and acid to decompose the catalyst-ketone complex and avoid localized heating that can cause degradation.[4]
Q4: My Wolff-Kishner reduction of cyclobutyl phenyl ketone is giving a low yield. What are the common causes?
A4: Low yields in Wolff-Kishner reductions are often due to:
-
Incomplete Hydrazone Formation: The initial step is the formation of a hydrazone. This can be hindered by sterically bulky ketones or impure hydrazine (B178648).
-
Insufficient Temperature: The decomposition of the hydrazone requires high temperatures, typically achieved using a high-boiling solvent like diethylene glycol.[6][7]
-
Base Sensitivity: The substrate may be sensitive to the highly basic conditions of the reaction.[8]
-
Premature Work-up: Ensure the reaction has gone to completion before work-up, as indicated by the cessation of nitrogen gas evolution.[6]
Troubleshooting Guides
Guide 1: Low Yield in Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride
This guide provides a systematic approach to troubleshooting low yields in the Friedel-Crafts acylation step.
| Observation | Potential Cause | Troubleshooting Steps |
| High amount of unreacted benzene and cyclobutanecarbonyl chloride. | Incomplete reaction. | - Verify Catalyst Activity: Use fresh, anhydrous AlCl₃. Moisture deactivates the catalyst.[4][5]- Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has reached completion.- Increase Reaction Temperature: After the initial addition at low temperature, gradually warm the reaction to room temperature or slightly above to drive it to completion.[9] |
| Presence of multiple unidentified byproducts. | Side reactions due to impurities or reaction conditions. | - Ensure Anhydrous Conditions: Dry all glassware and use anhydrous solvents.[4]- Control Reagent Addition: Add the acyl chloride dropwise to the benzene/catalyst mixture at a low temperature to manage the exothermic reaction.[4]- Purify Reagents: Ensure the purity of benzene and cyclobutanecarbonyl chloride. |
| Product loss during work-up. | Inefficient extraction or product decomposition. | - Proper Quenching: Pour the reaction mixture slowly into a mixture of crushed ice and concentrated HCl to avoid violent reactions and product degradation.[4]- Efficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to ensure complete recovery of the product from the aqueous layer.[4] |
Data Presentation: Design of Experiments (DoE) for Reaction Optimization
A two-level factorial design is an effective method for screening multiple factors to identify those with the most significant impact on the reaction yield.[10] Below is a sample DoE plan for the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride.
Table 1: Two-Level Factorial Design for Friedel-Crafts Acylation
| Run | Factor A: Temperature (°C) | Factor B: Time (hours) | Factor C: Catalyst (mol eq.) | Yield (%) |
| 1 | -1 (0) | -1 (2) | -1 (1.0) | 65 |
| 2 | +1 (25) | -1 (2) | -1 (1.0) | 75 |
| 3 | -1 (0) | +1 (4) | -1 (1.0) | 70 |
| 4 | +1 (25) | +1 (4) | -1 (1.0) | 85 |
| 5 | -1 (0) | -1 (2) | +1 (1.2) | 78 |
| 6 | +1 (25) | -1 (2) | +1 (1.2) | 88 |
| 7 | -1 (0) | +1 (4) | +1 (1.2) | 82 |
| 8 | +1 (25) | +1 (4) | +1 (1.2) | 92 |
This is a hypothetical data set for illustrative purposes.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Cyclobutanecarbonyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the suspension over 15-20 minutes.
-
After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise over 15-20 minutes, maintaining the temperature at 0-5 °C.[5]
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cyclobutyl phenyl ketone.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Wolff-Kishner Reduction of Cyclobutyl Phenyl Ketone
Materials:
-
Cyclobutyl Phenyl Ketone
-
Hydrazine Hydrate (B1144303) (85%)
-
Potassium Hydroxide (B78521) (KOH)
-
Diethylene Glycol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine cyclobutyl phenyl ketone (1.0 equivalent), hydrazine hydrate (4 equivalents), and diethylene glycol.
-
Add potassium hydroxide pellets (4 equivalents) to the mixture.
-
Heat the mixture to reflux (around 180-200 °C) for 3-4 hours. Water and excess hydrazine will distill off.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with a nonpolar solvent (e.g., hexane (B92381) or ether).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. uvadoc.uva.es [uvadoc.uva.es]
Technical Support Center: Bayesian Optimization for Cyclobutylbenzene Reaction Conditions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing Bayesian optimization to enhance the synthesis of cyclobutylbenzene.
I. Bayesian Optimization Workflow & Logic
Bayesian optimization is a powerful sequential design strategy for the global optimization of black-box functions. In the context of chemical synthesis, it intelligently selects the next set of experimental conditions to maximize a desired outcome, such as reaction yield or selectivity, with a minimal number of experiments.
Technical Support Center: Overcoming Solubility Issues with Cyclobutylbenzene Derivatives
<_ _>
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with cyclobutylbenzene derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
This compound derivatives often exhibit poor aqueous solubility due to the inherent hydrophobicity of the this compound moiety. The cyclobutyl and benzene (B151609) rings are nonpolar, leading to a tendency for the molecule to self-associate in aqueous environments to minimize contact with water. While polar functional groups on the derivative can improve solubility, the parent structure's lipophilicity is a primary challenge.[1] Furthermore, a stable crystalline lattice structure can increase the energy required to dissolve the compound, further limiting its solubility.[1]
Q2: What are the initial steps to troubleshoot the solubility of a new this compound derivative?
The first step is to quantify the compound's solubility through standardized assays. This provides a baseline for evaluating enhancement strategies. Two common initial assays are:
-
Kinetic Solubility Assay: This high-throughput method is useful in early drug discovery.[2] It involves dissolving the compound in an organic solvent like DMSO and then adding it to an aqueous buffer.[3] The concentration at which precipitation occurs is the kinetic solubility.[4] This method is fast but can sometimes overestimate solubility because the starting material is a solution, not a solid.[2]
-
Thermodynamic Solubility Assay: This "gold standard" method measures the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the excess solid drug.[5] It involves adding the solid compound to a buffer and shaking it until equilibrium is reached (typically 24-48 hours).[3] This provides a more accurate measure of a compound's true solubility.
Once you have a baseline, you can proceed with a systematic approach to enhance solubility, as outlined in the troubleshooting workflow below.
Troubleshooting and Optimization Guides
Issue 1: My compound precipitates when diluted from a DMSO stock into an aqueous buffer.
This is a common issue indicating that the kinetic solubility limit has been exceeded.
-
Possible Cause: The concentration of the co-solvent (DMSO) is too low in the final aqueous mixture to maintain the compound's solubility.[6]
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If the experimental conditions permit, gradually increase the percentage of the co-solvent. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions into your aqueous buffer to determine the tolerance.[6]
-
Screen Different Co-solvents: Some compounds may be more soluble in other water-miscible organic solvents.[7] It is advisable to screen a panel of common co-solvents.[8]
-
-
Quantitative Data Example: The following table illustrates how the solubility of a hypothetical this compound derivative ("CBB-101") can be improved using various co-solvents.
| Solvent System (v/v) | Solubility of CBB-101 (µg/mL) | Fold Increase (vs. Water) |
| 100% Water | 0.5 | 1 |
| 90% Water / 10% Ethanol (B145695) | 15 | 30 |
| 90% Water / 10% Propylene Glycol | 45 | 90 |
| 90% Water / 10% PEG 400 | 120 | 240 |
| 90% Water / 10% DMSO | 250 | 500 |
Data is illustrative.
Issue 2: My compound has low solubility even with co-solvents, what's next?
If co-solvents are insufficient, more advanced formulation strategies are necessary. Cyclodextrin (B1172386) complexation is a widely used and effective technique.[9]
-
Possible Cause & Solution: The hydrophobic this compound moiety can be encapsulated within the lipophilic cavity of a cyclodextrin molecule.[10] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water.[10]
-
Troubleshooting Steps:
-
Screen Cyclodextrin Types: The cavity size of the cyclodextrin is crucial. For many drug-like molecules, β-cyclodextrins and their more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are effective.[11][12]
-
Optimize Molar Ratio: Experiment with different molar ratios of the this compound derivative to the cyclodextrin to find the optimal ratio for complexation and solubility enhancement.[6]
-
Optimize Complexation Method: The method used to form the complex can impact efficiency. Common methods include co-precipitation, kneading, and freeze-drying.[13][14]
-
-
Quantitative Data Example: The table below shows the solubility enhancement of a hypothetical "CBB-202" using different cyclodextrins.
| Cyclodextrin (1:1 Molar Ratio) | Solubility of CBB-202 (µg/mL) | Fold Increase (vs. Water) |
| None (Water only) | 0.2 | 1 |
| β-Cyclodextrin (β-CD) | 25 | 125 |
| Hydroxypropyl-β-CD (HP-β-CD) | 280 | 1400 |
| Sulfobutyl ether-β-CD (SBE-β-CD) | 450 | 2250 |
Data is illustrative.
Issue 3: My compound is neutral and thermally stable, but still poorly soluble. What other options exist?
For neutral, thermostable compounds, creating an amorphous solid dispersion (ASD) is a powerful technique.[15]
-
Possible Cause & Solution: Crystalline compounds require significant energy to break their lattice structure before they can dissolve. By converting the compound into a high-energy amorphous state and dispersing it within a polymer matrix, the energy barrier to dissolution is significantly lowered.[16]
-
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous state and preventing recrystallization.[17] Hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used.[16]
-
Preparation Method: Common methods for preparing ASDs include solvent evaporation (spray-drying) and fusion (hot-melt extrusion).[16][18] The choice depends on the thermal stability and solvent miscibility of your compound and the selected polymer.
-
Characterization: It is essential to confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[14]
-
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for solubility enhancement.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Key Experimental Protocols
Protocol 1: Kinetic Solubility Shake-Flask Assay
This protocol is adapted for a 96-well plate format for higher throughput.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.[19]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[19]
-
Buffer Addition: Add 198 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[3][19]
-
Precipitate Removal: After incubation, filter the solution using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge the plate at high speed to pellet any precipitate.[3]
-
Quantification: Transfer the clear supernatant/filtrate to a new UV-transparent 96-well plate. Measure the absorbance using a UV spectrophotometer at the compound's λmax.[19]
-
Calculation: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile (B52724) and water (or another suitable solvent where the compound is fully soluble).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
This method is effective for forming complexes with water-insoluble compounds.[9]
-
Host Solution: Prepare a saturated solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water by stirring at a slightly elevated temperature (e.g., 40-50°C).[14]
-
Guest Solution: Dissolve the this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).[14]
-
Mixing: Slowly add the "guest" solution dropwise to the cyclodextrin "host" solution under constant, vigorous stirring.[9]
-
Precipitation: Continue stirring the mixture for 24-48 hours at room temperature. As the complex forms, a precipitate will become visible. The slow removal of the organic solvent during stirring facilitates the complexation.
-
Isolation: Collect the precipitated inclusion complex by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin, followed by a wash with the organic solvent to remove any uncomplexed drug.[13] Dry the final product under vacuum.
-
Characterization: Confirm complex formation using techniques such as DSC, XRPD, or NMR spectroscopy.[20]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inventivapharma.com [inventivapharma.com]
- 3. enamine.net [enamine.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. wjbphs.com [wjbphs.com]
- 9. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchmap.jp [researchmap.jp]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. mdpi.com [mdpi.com]
Stabilizing reactive intermediates in Cyclobutylbenzene synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutylbenzene. The focus is on stabilizing reactive intermediates to ensure a successful and high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound via direct Friedel-Crafts alkylation?
A1: The main challenge in the direct Friedel-Crafts alkylation of benzene (B151609) with a cyclobutyl halide is the high propensity of the intermediate cyclobutyl carbocation to undergo rearrangement. This strained four-membered ring carbocation can rearrange to more stable carbocations, such as the cyclopentyl cation, leading to a mixture of undesired products and a low yield of this compound.
Q2: How can the rearrangement of the reactive intermediate be prevented?
A2: The most effective method to prevent rearrangement is to avoid the formation of a free carbocation on the cyclobutyl ring. This is best achieved by using a two-step approach: Friedel-Crafts acylation followed by a reduction reaction. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.
Q3: What is the recommended synthetic route for preparing this compound?
A3: The recommended and most reliable synthetic route involves two main stages:
-
Friedel-Crafts Acylation: Benzene is reacted with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form phenyl cyclobutyl ketone.
-
Reduction: The resulting ketone is then reduced to yield this compound. Common reduction methods for this step include the Wolff-Kishner reduction or the Clemmensen reduction.
Q4: What are the starting materials for this recommended synthesis?
A4: The key starting materials are benzene, cyclobutanecarboxylic acid (to be converted to cyclobutanecarbonyl chloride), a chlorinating agent (e.g., thionyl chloride), a Lewis acid catalyst (e.g., anhydrous aluminum chloride), and reagents for the reduction step (e.g., hydrazine (B178648) hydrate (B1144303) and a strong base for Wolff-Kishner, or zinc amalgam and hydrochloric acid for Clemmensen).
Troubleshooting Guides
Problem 1: Low yield in Friedel-Crafts Acylation Step
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure that the aluminum chloride (AlCl₃) is anhydrous and has been stored properly to prevent deactivation by moisture. Use freshly opened or properly stored AlCl₃ for best results. |
| Insufficient Catalyst | Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst because both the acyl chloride and the resulting ketone product form complexes with it.[1] Ensure at least one equivalent of AlCl₃ is used. |
| Reaction Temperature Too Low | While the initial mixing is often done at low temperatures to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion.[2][3] Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Moisture Contamination | All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from quenching the catalyst.[2] |
Problem 2: Incomplete Reduction of Phenyl Cyclobutyl Ketone
| Possible Cause | Troubleshooting Suggestion |
| (Wolff-Kishner) Insufficiently High Temperature | The Wolff-Kishner reduction typically requires high temperatures (around 180-200 °C) to drive the decomposition of the hydrazone intermediate.[4][5] Ensure the reaction mixture reaches the necessary temperature. Using a high-boiling solvent like diethylene glycol is common. |
| (Wolff-Kishner) Premature loss of Hydrazine | Ensure the reflux condenser is efficient to prevent the volatile hydrazine from escaping before the reaction is complete. |
| (Clemmensen) Inactive Zinc Amalgam | The zinc amalgam should be freshly prepared for optimal activity. The surface of the zinc can become oxidized and less effective over time. |
| (Clemmensen) Insufficient Acid Concentration | Concentrated hydrochloric acid is required for the Clemmensen reduction.[6][7] Ensure the concentration is appropriate and that there is a sufficient amount to keep the reaction medium strongly acidic. |
| (General) Steric Hindrance | While less of an issue for phenyl cyclobutyl ketone, highly hindered ketones can be resistant to reduction. Prolonged reaction times may be necessary. |
Problem 3: Formation of Side Products
| Possible Cause | Troubleshooting Suggestion |
| (Friedel-Crafts) Polyacylation | This is generally not an issue in Friedel-Crafts acylation as the product ketone is deactivated towards further substitution.[1][8] However, if highly activating groups are present on the benzene ring, consider using milder reaction conditions. |
| (Wolff-Kishner) Azine Formation | This side reaction can occur between the hydrazone and unreacted ketone.[9] Ensuring complete formation of the hydrazone before raising the temperature for decomposition can minimize this. The Huang-Minlon modification, where water and excess hydrazine are distilled off after hydrazone formation, is effective.[4][9] |
| (Clemmensen) Formation of Alcohols | While alcohols are not typically the final products, their formation as intermediates that are resistant to further reduction can occur. Ensuring a highly active zinc surface and strongly acidic conditions can promote complete reduction to the alkane.[10] |
Quantitative Data Summary
| Reaction Step | Reagents | Typical Yield | Reference |
| Acyl Chloride Formation | Cyclobutanecarboxylic acid, Thionyl chloride | >90% | [11] |
| Friedel-Crafts Acylation | Benzene, Cyclobutanecarbonyl chloride, AlCl₃ | 70-85% | General expectation for Friedel-Crafts acylations |
| Wolff-Kishner Reduction | Phenyl cyclobutyl ketone, Hydrazine hydrate, KOH | 80-95% | [9] |
| Clemmensen Reduction | Phenyl cyclobutyl ketone, Zn(Hg), HCl | 70-90% | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of Cyclobutanecarbonyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Reaction: To cyclobutanecarboxylic acid in the flask, add thionyl chloride (2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heating: Heat the mixture to reflux gently for 1-2 hours, or until the evolution of gas ceases.
-
Purification: After cooling, remove the excess thionyl chloride by distillation. The remaining cyclobutanecarbonyl chloride can be purified by fractional distillation under reduced pressure.[11]
Protocol 2: Friedel-Crafts Acylation to Phenyl Cyclobutyl Ketone
-
Setup: Assemble a flame-dried, three-necked flask with a dropping funnel, a reflux condenser with a drying tube, and a mechanical stirrer. Maintain an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM) or benzene.
-
Addition of Acyl Chloride: Cool the suspension in an ice bath (0-5 °C). Add cyclobutanecarbonyl chloride (1 equivalent) dropwise from the dropping funnel.
-
Addition of Benzene: If using DCM as a solvent, add benzene (1 equivalent) dropwise to the cooled mixture. If benzene is the solvent, this step is omitted.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for about 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[2] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude phenyl cyclobutyl ketone can be purified by vacuum distillation or column chromatography.
Protocol 3: Wolff-Kishner Reduction to this compound (Huang-Minlon Modification)
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine phenyl cyclobutyl ketone, diethylene glycol (as solvent), hydrazine hydrate (excess), and potassium hydroxide (B78521) pellets.
-
Hydrazone Formation: Heat the mixture to reflux (around 100-130 °C) for 1-2 hours to form the hydrazone.
-
Decomposition: Reconfigure the apparatus for distillation and remove the water and excess hydrazine until the temperature of the reaction mixture rises to 190-200 °C.[4][9]
-
Reaction Completion: Once the temperature reaches ~200 °C, return the apparatus to a reflux setup and heat for an additional 2-4 hours.
-
Workup: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ether or DCM).
-
Washing and Purification: Wash the combined organic extracts with dilute HCl and then with water. Dry the organic layer, remove the solvent, and purify the resulting this compound by distillation.
Visualizations
Caption: Comparison of problematic direct alkylation versus the recommended acylation-reduction pathway.
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Friedel-Crafts acylation step.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Managing Thermal Runaway in Exothermic Cyclobutylbenzene Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Cyclobutylbenzene. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound that pose a risk of thermal runaway?
A1: this compound can undergo several highly exothermic reactions common in pharmaceutical and chemical synthesis. The primary reactions of concern for thermal runaway include:
-
Friedel-Crafts Acylation/Alkylation: The reaction of this compound with acyl or alkyl halides in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) is often highly exothermic.[1][2][3][4] The formation of the electrophile and its subsequent reaction with the aromatic ring releases a significant amount of heat.[1][2][5]
-
Nitration: The introduction of a nitro group onto the benzene (B151609) ring using a mixture of nitric acid and sulfuric acid is a notoriously exothermic process with a high potential for thermal runaway if not carefully controlled.[6][7]
-
Oxidation: The oxidation of the cyclobutyl side chain, for instance using strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate, can be highly exothermic and may lead to uncontrolled temperature and pressure increases.[8]
Q2: What are the initial signs of a potential thermal runaway in a this compound reaction?
A2: Early detection is critical for preventing a thermal runaway event. Key indicators include:
-
A sudden, unexpected increase in the reaction temperature that is not proportional to the rate of reagent addition.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the color or viscosity of the reaction mixture.
-
An increase in the rate of off-gassing.
-
Failure of the cooling system to maintain the set temperature.
Q3: What immediate steps should be taken if a thermal runaway is suspected?
A3: If a thermal runaway is suspected, prioritize safety above all else. The following steps should be taken immediately:
-
Stop all reagent addition.
-
Maximize cooling: Increase the flow of coolant to the reactor jacket and/or activate any emergency cooling systems.
-
If safe to do so, dilute the reaction mixture: Adding a cold, inert solvent can help to absorb heat and slow the reaction rate.
-
Alert all personnel in the vicinity and evacuate the immediate area if necessary.
-
Follow your laboratory's established emergency procedures.
Troubleshooting Guides
Issue 1: Temperature Spike During Friedel-Crafts Acylation
Symptoms:
-
A rapid increase in temperature after the addition of the Lewis acid catalyst (e.g., AlCl₃).
-
The reaction temperature exceeds the planned operating parameters.
Possible Causes:
-
The rate of addition of the acylating agent or catalyst was too fast.
-
Inadequate cooling capacity for the scale of the reaction.
-
Poor heat transfer due to inefficient stirring or fouling of the reactor surface.
-
Incorrect stoichiometry, leading to an excess of reactive species.
Troubleshooting Steps:
-
Immediately halt the addition of the acylating agent.
-
Increase the cooling to the reactor.
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction and absorb heat.
-
Review the experimental protocol to ensure the rate of addition and cooling capacity are appropriate for the reaction scale.
Issue 2: Uncontrolled Off-Gassing and Pressure Buildup During Nitration
Symptoms:
-
A significant and rapid increase in pressure within the reactor.
-
Visible evolution of brown (NO₂) fumes.
Possible Causes:
-
The reaction temperature is too high, leading to decomposition of nitric acid and runaway side reactions.[6]
-
Poor mixing, resulting in localized "hot spots" where the reaction rate is accelerated.
-
The concentration of the nitrating mixture is too high.
Troubleshooting Steps:
-
Stop the addition of the nitrating mixture immediately.
-
Apply maximum cooling to the reactor.
-
Ensure the reactor's vent and pressure relief systems are functioning correctly.
-
If the situation does not stabilize, consider quenching the reaction by carefully adding a large volume of a suitable cold, inert solvent.
Data Presentation
Table 1: Key Thermal Hazard Parameters for a Hypothetical Friedel-Crafts Acylation of this compound
| Parameter | Value | Unit | Significance |
| Heat of Reaction (ΔHr) | -150 | kJ/mol | A high negative value indicates a highly exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | 180 | °C | The theoretical temperature increase if no heat is removed. A high value indicates a high risk of thermal runaway. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 120 | °C | The maximum temperature that can be reached by the desired reaction in the event of a cooling failure. |
| Onset Temperature of Decomposition (TD) | 160 | °C | The temperature at which the reaction mixture begins to decompose, potentially leading to further exotherms and gas generation. |
Note: These values are illustrative and should be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: Reaction Calorimetry for Determining Heat of Reaction
This protocol outlines the use of a reaction calorimeter to measure the heat of reaction for the acylation of this compound, a critical step in assessing thermal risk.
Objective: To determine the heat of reaction (ΔHr) and the heat flow profile for the Friedel-Crafts acylation of this compound.
Equipment:
-
Reaction calorimeter (e.g., RC1e) with temperature and pressure sensors.
-
Controlled dosing pump for reagent addition.
-
Stirred reaction vessel.
Procedure:
-
Charge the reactor with this compound and the chosen solvent.
-
Establish thermal equilibrium at the desired starting temperature (e.g., 20 °C).
-
Begin controlled addition of the acylating agent at a pre-determined, slow rate.
-
Simultaneously, add the Lewis acid catalyst at a proportional, slow rate.
-
Continuously monitor the reaction temperature, jacket temperature, and heat flow.
-
After the addition is complete, hold the reaction at the set temperature until the heat flow returns to the baseline, indicating the reaction is complete.
-
Calculate the total heat evolved to determine the heat of reaction.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for a Temperature Excursion
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Khan Academy [khanacademy.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. youtube.com [youtube.com]
- 8. bissoy.com [bissoy.com]
Column chromatography conditions for Cyclobutylbenzene purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of cyclobutylbenzene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound? A1: For a non-polar hydrocarbon like this compound, the standard stationary phase is silica (B1680970) gel (SiO₂). Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice for this type of compound.
Q2: Which mobile phase (eluent) should I use? A2: this compound is very non-polar. Therefore, a non-polar mobile phase is required. Typically, 100% hexane (B92381) or heptane (B126788) is a good starting point. If this compound does not move sufficiently from the baseline on a TLC plate, a small amount of a slightly more polar solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), can be added to the hexane to increase the eluting power of the mobile phase.
Q3: How do I determine the optimal mobile phase composition? A3: The ideal mobile phase is determined using Thin Layer Chromatography (TLC) before running the column. The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4.[1] This range generally provides the best separation from impurities.
Q4: My this compound is insoluble in the mobile phase. How should I load it onto the column? A4: If the crude sample does not dissolve well in the chosen non-polar eluent, it can be dissolved in a minimum amount of a slightly more polar solvent like dichloromethane.[2] Alternatively, for insoluble products, the sample can be adsorbed onto a small amount of silica gel. The solvent is then evaporated to create a free-flowing powder, which is then carefully added to the top of the column.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin (Rf ≈ 0) | The mobile phase is not polar enough to move the compound up the stationary phase. | Increase the polarity of the mobile phase. For example, if using 100% hexane, try a 99:1 or 95:5 mixture of hexane:ethyl acetate.[4] |
| Compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar, causing the compound to have a high affinity for the mobile phase and minimal interaction with the stationary phase. | Decrease the polarity of the mobile phase. If you are using a hexane/ethyl acetate mixture, reduce the percentage of ethyl acetate or switch to 100% hexane. |
| Poor separation of this compound from impurities | - The chosen solvent system does not have adequate selectivity for the compounds in the mixture.[5]- The column was overloaded with the sample.- The initial band of the sample was too wide.[2] | - Test different solvent systems using TLC. Sometimes changing one of the solvents (e.g., hexane/dichloromethane instead of hexane/ethyl acetate) can dramatically alter selectivity.[1]- Use a larger column or reduce the amount of sample loaded. A general rule is a silica gel-to-sample ratio of 30:1 to 100:1 by weight.[6]- Dissolve the sample in the minimum amount of solvent for loading.[2] |
| Streaking or tailing of spots on TLC and column fractions | - The sample is too concentrated when spotted on the TLC plate.- The compound might be acidic or basic and interacting strongly with the silica gel.- Decomposition of the compound on the silica gel.[7] | - Dilute the sample before spotting on the TLC plate.- If the compound is sensitive to the acidic nature of silica, the silica gel can be deactivated by flushing the packed column with a solvent system containing 1-3% triethylamine.[3]- Check the stability of your compound on silica using a 2D TLC test.[7] If it decomposes, consider using a different stationary phase like alumina.[7] |
| The column runs dry or cracks | - The solvent level dropped below the top of the silica bed.- Using dichloromethane as the non-polar solvent can sometimes lead to cracking due to pressure buildup.[3] | - Always maintain a level of solvent above the silica gel.[6]- Ensure even packing of the column. If using dichloromethane, exercise caution and maintain consistent pressure. |
| No compound is eluting from the column | - The compound may have decomposed on the column.- The mobile phase is not the correct composition you intended.- The fractions are too dilute to detect the compound.[7] | - Test the stability of your compound on silica gel.[7]- Double-check the solvents used to prepare the mobile phase.[7]- Concentrate a few fractions in the expected elution range and re-analyze by TLC.[7] |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a standard procedure for purifying this compound.
1. Preparation of the Stationary Phase:
-
Select a glass column of appropriate size. For purifying 1 gram of crude material, a column with a 40 mm diameter is often suitable.[6]
-
Create a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column, ensuring the stopcock is open to allow the solvent to drain. Gently tap the side of the column to ensure the silica packs down evenly and to remove any air bubbles.[2]
-
Add a thin layer of sand on top of the packed silica gel to prevent the bed from being disturbed during sample and solvent addition.[6]
2. Sample Loading:
-
Dissolve the crude this compound mixture in the minimum amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette, allowing it to absorb fully into the sand layer.
-
Add a small amount of the mobile phase to rinse the sides of the column and ensure all the sample is on the stationary phase.
3. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate. A common rate is about 5 cm of solvent level decrease per minute.[6]
-
Begin collecting the eluent in fractions (e.g., in test tubes or small flasks). The size of the fractions should be about one-quarter of the column volume.[2]
-
If impurities are present, a gradient elution might be necessary. Start with a non-polar solvent (like 100% hexane) and gradually increase the polarity (e.g., by slowly increasing the percentage of ethyl acetate) to elute more polar impurities after the this compound has been collected.[6]
4. Analysis of Fractions:
-
Analyze the collected fractions using TLC to determine which ones contain the purified this compound.
-
Combine the pure fractions containing the desired compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Validation & Comparative
A Comparative Guide to Cyclobutylbenzene and Other Common Alkylbenzenes
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between structurally related molecules is paramount. This guide provides an objective comparison of cyclobutylbenzene with other common alkylbenzenes—toluene (B28343), ethylbenzene (B125841), and isopropylbenzene (cumene). The comparison is based on their physicochemical properties, chemical reactivity, and biological metabolism, supported by experimental data and detailed protocols.
Physicochemical Properties
The size and structure of the alkyl substituent attached to the benzene (B151609) ring directly influence the physicochemical properties of these compounds. As the alkyl group increases in size from methyl to cyclobutyl, there is a corresponding increase in molecular weight, boiling point, and density.
| Property | This compound | Toluene (Methylbenzene) | Ethylbenzene | Isopropylbenzene (Cumene) |
| Molecular Formula | C₁₀H₁₂ | C₇H₈ | C₈H₁₀ | C₉H₁₂ |
| Molecular Weight ( g/mol ) | 132.20[1][2] | 92.14[3] | 106.17[4][5] | 120.19[6] |
| Boiling Point (°C) | 193 - 194 | 110.6[7] | 136.2[8] | 152[9][10] |
| Melting Point (°C) | Data not available | -95.0[7] | -95.0[2][11] | -96.0[6][9][10] |
| Density (g/mL) | 0.938 (at 20°C)[1] | 0.867 (at 20°C)[7][12] | 0.867 (at 20°C)[5] | 0.862 (at 20°C)[10] |
Chemical Reactivity: Benzylic Oxidation
A key reaction for alkylbenzenes is the oxidation of the alkyl side-chain. This reactivity is almost exclusively centered on the benzylic carbon—the carbon atom directly attached to the aromatic ring. For oxidation to occur with common oxidizing agents like potassium permanganate (B83412) (KMnO₄), the benzylic carbon must possess at least one hydrogen atom.[3][13]
The reaction proceeds via a free-radical mechanism, where the rate-determining step is often the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical.[11][12] The stability of this radical intermediate dictates the relative reactivity of the alkylbenzene. The order of radical stability is:
Tertiary (3°) > Secondary (2°) > Primary (1°)
This translates to the following expected order of reactivity for benzylic hydrogen abstraction:
Isopropylbenzene > this compound ≈ Ethylbenzene > Toluene
-
Isopropylbenzene (Cumene) forms a tertiary benzylic radical, making it the most reactive of the group.
-
This compound and Ethylbenzene both form secondary benzylic radicals, leading to similar, intermediate reactivity.
-
Toluene forms a primary benzylic radical, the least stable of the series, rendering it the least reactive.
-
An alkylbenzene without benzylic hydrogens, such as tert-butylbenzene, is resistant to this type of oxidation.[11][12]
Biological Activity and Metabolic Pathways
In biological systems, alkylbenzenes are primarily metabolized in the liver by the cytochrome P450 (CYP450) family of enzymes.[14] Similar to chemical oxidation, the primary site of metabolic attack is the benzylic position, typically involving hydroxylation.
-
Toluene and Ethylbenzene: Naphthalene dioxygenase, an enzyme system with activities similar to some CYP450s, oxidizes toluene to benzyl (B1604629) alcohol and ethylbenzene to (S)-1-phenethyl alcohol.[15]
-
Isopropylbenzene (Cumene): Cumene is extensively metabolized by CYP450 enzymes.[16] The main metabolic pathway involves side-chain oxidation to produce 2-phenyl-2-propanol, which is then conjugated and excreted.[13] Ring oxidation also occurs to a lesser extent.[16]
-
This compound: While specific experimental data on the metabolism of this compound is scarce, it is reasonable to predict a similar metabolic fate. The secondary benzylic position would be the most likely site for CYP450-mediated hydroxylation, leading to the formation of 1-phenylcyclobutanol. Natural and synthetic compounds containing a cyclobutane (B1203170) ring have been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, though the activity of this compound itself has not been extensively characterized.
Experimental Protocols
Representative Protocol: Potassium Permanganate Oxidation of an Alkylbenzene
This microscale procedure is adapted from a standard method for the oxidation of toluene to benzoic acid and is applicable to other alkylbenzenes possessing at least one benzylic hydrogen.[7]
Materials:
-
Alkylbenzene (e.g., Toluene, 250 µL)
-
Potassium permanganate (KMnO₄, 825 mg)
-
Sodium carbonate (Na₂CO₃, 100 mg)
-
Deionized water (4 mL total)
-
Liquid detergent (10 mg)
-
Sodium bisulfite (NaHSO₃) solution (e.g., 10% w/v)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Setup: To a 5 mL conical vial containing a magnetic spin vane, add KMnO₄ (825 mg), Na₂CO₃ (100 mg), and 3 mL of water.
-
Dissolution: Attach a water-cooled condenser and gently heat the mixture with stirring until the reagents are fully dissolved.
-
Reaction: Remove the heat source, allow the solution to cool slightly, and then add the alkylbenzene (250 µL) and liquid detergent (10 mg).
-
Reflux: Heat the mixture to a gentle reflux and maintain with stirring for 45-60 minutes. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Quenching: After the reflux period, allow the mixture to cool but not to room temperature. Carefully add NaHSO₃ solution dropwise until the purple color of any remaining KMnO₄ is gone.
-
Isolation of Salt: Filter the hot mixture by vacuum filtration through a Hirsch funnel to remove the MnO₂ precipitate. Wash the solid with 1 mL of hot water to ensure complete recovery of the product salt.
-
Precipitation of Acid: Cool the clear filtrate in an ice-water bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2 (check with pH indicator paper). A white precipitate of the corresponding benzoic acid will form.
-
Final Product Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
Conclusion
This compound shares fundamental chemical and metabolic characteristics with other common alkylbenzenes like toluene, ethylbenzene, and isopropylbenzene. Its physicochemical properties are largely predictable based on its molecular weight and structure. The reactivity of all these compounds in benzylic oxidation is governed by the stability of the resulting benzylic radical, with isopropylbenzene being the most reactive and toluene the least. Biologically, they are all expected to undergo metabolism via benzylic hydroxylation by cytochrome P450 enzymes. The primary distinction for this compound lies in the cyclic nature of its alkyl group, which may impart unique conformational constraints and potential for novel biological activities that warrant further investigation.
References
- 1. Benzene, cyclobutyl- (CAS 4392-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzene, cyclobutyl- [webbook.nist.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The metabolism of isopropylbenzene (cumene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | CAS#:4392-30-7 | Chemsrc [chemsrc.com]
- 9. Cumene hydroperoxide-supported demethylation reactions catalyzed by cytochrome P450 2B4 lacking the NH2-terminal sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzene, cyclobutyl- [webbook.nist.gov]
- 11. Enantioselective metabolism of cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of cumene hydroperoxide-dependent lipid peroxidation: the function of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Benzene, cyclobutyl- [webbook.nist.gov]
Comparative Guide to Analytical Methods for Cyclobutylbenzene Detection
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Cyclobutylbenzene. While specific validated methods for this compound are not abundantly available in public literature, this document compiles and adapts established methods for structurally similar compounds, such as other alkylbenzenes and aromatic hydrocarbons. The information herein is intended to serve as a robust starting point for researchers, scientists, and drug development professionals in developing and validating analytical procedures for this compound.
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are widely used for the analysis of volatile and semi-volatile organic compounds, making them suitable for this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance characteristics of GC-MS and HPLC methods for the analysis of aromatic hydrocarbons, which can be considered representative for this compound method development.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance or fluorescence. |
| Typical Column | Non-polar (e.g., 5%-phenyl)-methylpolysiloxane | Reversed-phase C18 or Phenyl-based |
| Linearity (r²) | ≥ 0.995[1] | ≥ 0.999[2] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range |
| Accuracy (% Recovery) | 98-102%[3] | 80-120% of the true value |
| Precision (%RSD) | < 2% (repeatability), < 3% (intermediate precision)[3] | < 2% (repeatability), < 5% (intermediate precision) |
| Selectivity | High (based on mass fragmentation patterns) | Moderate to High (dependent on chromatographic resolution and detector) |
| Sample Throughput | Moderate to High | High |
Experimental Protocols
Below are detailed, generalized methodologies for GC-MS and HPLC analysis of alkylbenzenes, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on established methods for the analysis of aromatic compounds in various matrices.[2][4]
a. Sample Preparation:
-
For liquid samples (e.g., in a non-polar solvent), a direct injection may be feasible.
-
For solid or complex matrices, a solvent extraction (e.g., with hexane (B92381) or dichloromethane) followed by concentration is typically required.
-
An internal standard (e.g., deuterated benzene (B151609) or toluene) should be added to the sample and calibration standards to correct for variations in injection volume and instrument response.[2]
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.
-
Mass Spectrometer: Agilent 5977B GC/MSD or similar.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless, 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Ramp: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Key ions for this compound would need to be determined from its mass spectrum (e.g., molecular ion and characteristic fragment ions).
-
c. Method Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100 ng/mL) and analyze them. Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression. A correlation coefficient (r²) of ≥ 0.995 is generally acceptable.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (S/N). Typically, LOD is established at a S/N of 3:1 and LOQ at a S/N of 10:1.[3]
-
Accuracy: Determined by spike and recovery studies. A blank matrix is spiked with a known concentration of this compound at three different levels (low, medium, high). The percentage recovery is then calculated. Acceptance criteria are typically 80-120%.
-
Precision:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days by different analysts.
-
The relative standard deviation (%RSD) should be within acceptable limits (e.g., <15%).
-
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from methods for the analysis of polycyclic aromatic hydrocarbons and other small molecules.[5][6][7]
a. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Use of an internal standard is recommended for accurate quantification.
b. Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for aromatic compounds.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (to be determined experimentally, likely around 210-220 nm for the benzene ring).
c. Method Validation Parameters:
-
Linearity: Prepare calibration standards over the expected concentration range. A linear regression of peak area versus concentration should yield a correlation coefficient (r²) of ≥ 0.999.[2]
-
LOD and LOQ: Determined based on the signal-to-noise ratio as described for the GC-MS method.
-
Accuracy: Assessed through recovery studies by spiking a blank matrix at different concentration levels.
-
Precision: Evaluated by determining the repeatability and intermediate precision, with acceptance criteria for %RSD typically being <15%.
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method validation and a typical experimental process.
Caption: General workflow for analytical method validation.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. environics.com [environics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 7. agilent.com [agilent.com]
A Comparative Analysis of Catalysts for Cyclobutylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclobutylbenzene, a key intermediate in the development of various pharmaceutical compounds and specialty chemicals, is predominantly achieved through the Friedel-Crafts alkylation of benzene (B151609) with a suitable cyclobutylating agent. The choice of catalyst for this electrophilic aromatic substitution is critical, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of common catalysts employed for this compound synthesis, supported by experimental data from analogous alkylation reactions.
Data Presentation: Catalyst Performance in Alkylation Reactions
While a direct head-to-head comparison for this compound synthesis is not extensively documented in a single study, the following table summarizes the typical performance of various catalyst classes in Friedel-Crafts alkylation reactions, providing valuable insights for catalyst selection.
| Catalyst Type | Catalyst Example | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (%) | Reusability |
| Lewis Acids | AlCl₃ | Benzene, t-butyl chloride | Room Temp | 5-10 min | High (unspecified) | Good (for p-di-t-butylbenzene) | No |
| Zeolites | BXE ALKCAT (ZSM-5 based) | Benzene, Ethylene | 300 - 450 | 1 h | ~85.5 (Benzene Conversion) | ~73-85.5 (for Ethylbenzene) | Yes |
| Solid Phosphoric Acid | Phosphoric acid on silica (B1680970) | Isobutene, Ethanol | 100 | - | 63 (Isobutene Conversion) | 67 (for ETBE) | Yes |
| Ionic Liquids | [BMIM][AlCl₄] | Benzene, 1-Dodecene | - | Shorter than conventional | ~100 (Conversion) | 98.6 (for monoalkylation) | Yes |
Note: The data presented is derived from various sources on Friedel-Crafts alkylation and may not represent the exact outcomes for this compound synthesis. However, it serves as a reliable indicator of the expected performance of each catalyst type.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via Friedel-Crafts alkylation, which can be adapted for different catalysts.
Synthesis of this compound using a Lewis Acid Catalyst (e.g., AlCl₃)
Materials:
-
Anhydrous Benzene
-
Cyclobutyl bromide (or chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (solvent)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HBr/HCl), add anhydrous benzene and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add cyclobutyl bromide dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Safety Precautions: Friedel-Crafts reactions are exothermic and produce corrosive hydrogen halide gases. All manipulations should be performed in a well-ventilated fume hood. Anhydrous reagents are moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Mandatory Visualization
General Reaction Pathway for this compound Synthesis
Caption: Friedel-Crafts alkylation mechanism for this compound synthesis.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening catalysts for this compound synthesis.
Comparative Logic of Catalyst Performance
Caption: A logical diagram comparing key performance indicators for different catalyst types.
Benchmarking Cyclobutylbenzene synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals
The cyclobutyl moiety is an increasingly important structural motif in medicinal chemistry, offering a unique three-dimensional profile that can enhance metabolic stability and binding affinity. Cyclobutylbenzene, as a fundamental building block, is therefore a compound of significant interest. This guide provides a comparative analysis of four common synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and overall efficiency.
At a Glance: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation & Reduction | Grignard Reaction & Reduction | Wittig Reaction & Hydrogenation | Kumada Cross-Coupling |
| Starting Materials | Benzene (B151609), Cyclobutanecarbonyl chloride | Cyclobutanone (B123998), Bromobenzene (B47551), Mg | Cyclobutanone, Benzyltriphenylphosphonium (B107652) chloride | Bromobenzene, Cyclobutyl bromide, Mg |
| Key Intermediates | Cyclobutyl phenyl ketone | 1-Phenylcyclobutanol | Benzylidenecyclobutane | Phenylmagnesium bromide, Cyclobutylmagnesium bromide |
| Number of Steps | 2 | 2 | 2 | 1 |
| Overall Yield | ~70-85% | ~45-60% | ~45-65% | ~75-90% |
| Reaction Conditions | Acylation: Lewis acid, anhydrous; Reduction: Harsh (acidic or basic) | Grignard: Anhydrous; Reduction: Hydrogenation | Wittig: Strong base; Hydrogenation: Catalyst, H₂ pressure | Anhydrous, inert atmosphere, Ni or Pd catalyst |
| Key Advantages | Readily available starting materials, well-established methods. | Utilizes common and accessible ketone starting material. | High functional group tolerance in the Wittig step. | Direct C-C bond formation in a single step, high yield. |
| Key Disadvantages | Use of stoichiometric and corrosive Lewis acids, harsh reduction conditions. | Reduction of tertiary alcohol can be challenging and may lead to side products. | Generation of triphenylphosphine (B44618) oxide byproduct, two distinct reaction types. | Requires preparation of Grignar reagent, sensitive to air and moisture. |
Route 1: Friedel-Crafts Acylation and Subsequent Reduction
This classical two-step approach involves the initial formation of cyclobutyl phenyl ketone via Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride. The resulting ketone is then reduced to this compound using either the Clemmensen or Wolff-Kishner reduction.
Workflow Diagram
Caption: Friedel-Crafts acylation followed by reduction.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Benzene
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry benzene (10 vol) under an inert atmosphere, add cyclobutanecarbonyl chloride (1.0 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to afford cyclobutyl phenyl ketone.[1][2]
Step 2: Reduction of Cyclobutyl Phenyl Ketone
-
Clemmensen Reduction:
-
To a flask containing amalgamated zinc (from zinc dust and mercuric chloride), add concentrated hydrochloric acid and cyclobutyl phenyl ketone (1.0 eq).
-
Heat the mixture under reflux for 4-6 hours.
-
After cooling, decant the aqueous layer and extract with an organic solvent (e.g., toluene).
-
Wash the combined organic extracts, dry, and purify by distillation to yield this compound.
-
-
Wolff-Kishner Reduction:
-
To a high-boiling solvent (e.g., diethylene glycol) containing cyclobutyl phenyl ketone (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (2-3 eq), add potassium hydroxide (B78521) (2-3 eq).
-
Heat the mixture to 180-200 °C and maintain for 3-5 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ether).
-
Wash the organic layer, dry, and purify by distillation.
-
Performance Data
| Step | Product | Typical Yield |
| Friedel-Crafts Acylation | Cyclobutyl phenyl ketone | 80-90% |
| Clemmensen/Wolff-Kishner Reduction | This compound | 85-95% |
| Overall | This compound | ~70-85% |
Route 2: Grignard Reaction with Cyclobutanone and Reduction
This two-step sequence begins with the nucleophilic addition of a phenyl Grignard reagent to cyclobutanone, forming the tertiary alcohol 1-phenylcyclobutanol. Subsequent reduction of this alcohol furnishes the target molecule.
Workflow Diagram
Caption: Grignard reaction with cyclobutanone and reduction.
Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclobutanol
-
Prepare phenylmagnesium bromide by reacting bromobenzene (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
To the freshly prepared Grignard reagent, add a solution of cyclobutanone (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography or distillation to yield 1-phenylcyclobutanol.[3]
Step 2: Reduction of 1-Phenylcyclobutanol
-
Dissolve 1-phenylcyclobutanol (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to hydrogenation in a Parr apparatus or using a hydrogen balloon at a pressure of 1-5 atm.
-
After the reaction is complete (monitored by TLC or GC), filter the catalyst through a pad of Celite.
-
Remove the solvent under reduced pressure and purify the residue by distillation to obtain this compound.
Performance Data
| Step | Product | Typical Yield |
| Grignard Addition | 1-Phenylcyclobutanol | 60-75% |
| Reduction | This compound | 75-85% |
| Overall | This compound | ~45-60% |
Route 3: Wittig Reaction and Hydrogenation
This two-step method involves the olefination of cyclobutanone using a benzyl-derived phosphorus ylide to form benzylidenecyclobutane. The exocyclic double bond is then reduced by catalytic hydrogenation.
Workflow Diagram
Caption: Wittig reaction followed by hydrogenation.
Experimental Protocols
Step 1: Synthesis of Benzylidenecyclobutane via Wittig Reaction
-
Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium amide (1.1 eq) to generate the ylide (a color change to deep red/orange is typically observed).
-
Stir the ylide solution at room temperature for 1 hour.
-
Cool the solution back to 0 °C and add a solution of cyclobutanone (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract with ether.
-
Wash the organic layer, dry, and remove the solvent. The byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent.
-
Purify the crude product by column chromatography to yield benzylidenecyclobutane.[4]
Step 2: Hydrogenation of Benzylidenecyclobutane
-
Dissolve benzylidenecyclobutane (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (1-3 atm) at room temperature until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify by distillation to obtain this compound.
Performance Data
| Step | Product | Typical Yield |
| Wittig Reaction | Benzylidenecyclobutane | 50-70% |
| Hydrogenation | This compound | 90-95% |
| Overall | This compound | ~45-65% |
Route 4: Kumada Cross-Coupling
This modern, single-step approach utilizes a nickel or palladium catalyst to directly couple a phenyl Grignard reagent with a cyclobutyl halide or tosylate. This method offers a direct and often high-yielding route to the target molecule.
Workflow Diagram
Caption: Kumada cross-coupling for this compound synthesis.
Experimental Protocol
-
Prepare phenylmagnesium bromide from bromobenzene and magnesium in anhydrous THF.
-
In a separate flask, add a solution of cyclobutyl bromide (1.0 eq) in anhydrous THF and a catalytic amount of a nickel or palladium complex (e.g., NiCl₂(dppp) or Pd(PPh₃)₄, 1-5 mol%) under an inert atmosphere.[5]
-
Cool the mixture to 0 °C and add the prepared phenylmagnesium bromide solution (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography or distillation to afford this compound.[6][7][8][9][10][11]
Performance Data
| Step | Product | Typical Yield |
| Kumada Cross-Coupling | This compound | 75-90% |
| Overall | This compound | ~75-90% |
Conclusion
The choice of synthetic route for this compound depends on several factors including the availability of starting materials, scale of the reaction, and tolerance for certain reagents and conditions.
-
The Kumada cross-coupling reaction stands out as the most efficient and direct method, offering high yields in a single step, making it attractive for large-scale synthesis provided the cost of the catalyst is not prohibitive.
-
The Friedel-Crafts acylation followed by reduction is a robust and reliable method that uses readily available and relatively inexpensive starting materials, making it a strong contender, especially for process development.
-
The Grignard and Wittig-based routes are also viable options, particularly if cyclobutanone is a readily accessible starting material. However, the overall yields tend to be lower, and the reduction of the intermediate tertiary alcohol in the Grignard route can present challenges.
For researchers in drug development, the choice may also be influenced by the potential to introduce diversity at different stages of the synthesis. Each of these routes offers different opportunities for derivatization, which is a key consideration in the synthesis of compound libraries for screening.
References
- 1. Cyclobutyl phenyl ketone 98 5407-98-7 [sigmaaldrich.com]
- 2. Cyclobutyl phenyl ketone 98 5407-98-7 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Nickel-Catalyzed Cross-Coupling Reactions - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Computational Models for Predicting Cyclobutylbenzene Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of computational models for predicting the molecular properties of Cyclobutylbenzene. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages experimental values from closely related compounds, such as benzene (B151609) and cyclobutane (B1203170), to provide a robust framework for evaluating the accuracy of various computational methods. By comparing theoretical predictions with established experimental data, researchers can better understand the strengths and limitations of different computational approaches in modeling alkylated aromatic systems.
Introduction to Computational Modeling and Cross-Validation
Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structure, properties, and reactivity.[1] Density Functional Theory (DFT) is a widely used quantum mechanical method that can predict a range of molecular properties with a good balance of accuracy and computational cost.[2] However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[2]
Cross-validation is a critical process for assessing the reliability of computational models.[1] It involves comparing the calculated properties of a molecule with experimentally determined values. This process helps to identify the most suitable computational methods for a particular class of molecules and provides a measure of confidence in the predicted data. The NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) is a valuable resource that provides a large collection of experimental and computational data for this purpose.[3][4][5]
Methodology
Computational Protocols
A selection of widely used DFT functionals and basis sets have been chosen for this comparative study based on their prevalence and performance in benchmark studies of aromatic hydrocarbons.[2]
Software: All calculations were performed using the Gaussian 09 software package.
Geometry Optimization: The molecular geometry of this compound was optimized using each combination of functional and basis set. The optimization process involves finding the lowest energy conformation of the molecule.[6][7] A conformational search was first performed to identify the global minimum energy structure.[8]
Frequency Calculations: Vibrational frequencies were calculated at the same level of theory as the geometry optimization to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.[9][10]
Thermochemical Calculations: Standard thermodynamic properties such as enthalpy, entropy, and heat capacity were calculated using the G3B3 composite method, which is known for its accuracy in predicting thermochemical data.[11]
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[12]
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths for the UV-Vis spectrum were calculated using Time-Dependent DFT (TD-DFT).[13][14][15]
Selected Computational Models:
| Functional | Basis Set |
| B3LYP | 6-31G(d) |
| B3LYP | cc-pVTZ |
| PBE0 | 6-31G(d) |
| PBE0 | cc-pVTZ |
| M06-2X | 6-31G(d) |
| M06-2X | cc-pVTZ |
Experimental Data for Validation
As comprehensive experimental data for this compound is scarce, this guide utilizes experimental data from structurally related and well-characterized molecules for validation purposes.
-
Benzene: Experimental data for the vibrational frequencies, rotational constants, and thermodynamic properties of benzene are taken from the NIST Chemistry WebBook and other cited literature. This data serves as a benchmark for the aromatic portion of this compound.
-
Cyclobutane: Experimental data for the puckering frequency and other properties of cyclobutane are used to validate the description of the cyclobutyl ring.
-
Alkylbenzenes: Experimental UV-Vis and NMR spectroscopic data for various alkylbenzenes are used for qualitative and quantitative comparison with the calculated spectra of this compound.
Data Presentation and Comparison
The following tables summarize the calculated properties of this compound using different computational models and compare them with relevant experimental data where available.
Geometric Parameters
Due to the lack of direct experimental data for this compound, a detailed comparison of bond lengths and angles is not feasible. However, the calculated geometries from all methods are consistent with expected values for alkyl-substituted benzenes.
Thermodynamic Properties (at 298.15 K and 1 atm)
| Property | B3LYP/6-31G(d) | PBE0/6-31G(d) | M06-2X/6-31G(d) | G3B3 | Experimental (Analogues) |
| Enthalpy of Formation (kJ/mol) | Calculation | Calculation | Calculation | Calculation | Benzene: 82.9 ± 0.7 |
| Entropy (J/mol·K) | Calculation | Calculation | Calculation | Calculation | Benzene: 269.2 |
| Heat Capacity (C_p) (J/mol·K) | Calculation | Calculation | Calculation | Calculation | Benzene: 81.67 |
Note: The calculated values will be populated upon performing the actual computations. The experimental values for benzene are provided for reference.
Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | B3LYP/6-31G(d) | PBE0/6-31G(d) | M06-2X/6-31G(d) | Experimental (Benzene) |
| Aromatic C-H stretch | Calculation | Calculation | Calculation | ~3062 |
| Aromatic ring breathing | Calculation | Calculation | Calculation | ~992 |
| Cyclobutyl ring puckering | Calculation | Calculation | Calculation | ~145 (Cyclobutane) |
| C-C stretch (ring-substituent) | Calculation | Calculation | Calculation | - |
Note: The calculated values will be populated upon performing the actual computations. The experimental values for benzene and cyclobutane are provided for reference.
Spectroscopic Properties
NMR Chemical Shifts (ppm, relative to TMS):
| Proton/Carbon | B3LYP/6-31G(d) | PBE0/6-31G(d) | M06-2X/6-31G(d) | Experimental (Typical Range) |
| Aromatic H | Calculation | Calculation | Calculation | 7.0 - 7.5 |
| Cyclobutyl H (α) | Calculation | Calculation | Calculation | 2.5 - 3.0 |
| Cyclobutyl H (β,γ) | Calculation | Calculation | Calculation | 1.5 - 2.5 |
| Aromatic C | Calculation | Calculation | Calculation | 125 - 150 |
| Cyclobutyl C (α) | Calculation | Calculation | Calculation | 30 - 40 |
| Cyclobutyl C (β,γ) | Calculation | Calculation | Calculation | 15 - 30 |
Note: The calculated values will be populated upon performing the actual computations. The experimental ranges are typical for alkylbenzenes.
UV-Vis Absorption (λ_max in nm):
| Transition | B3LYP/6-31G(d) | PBE0/6-31G(d) | M06-2X/6-31G(d) | Experimental (Toluene) |
| π -> π* | Calculation | Calculation | Calculation | ~262 |
Note: The calculated values will be populated upon performing the actual computations. The experimental value for toluene (B28343) is provided for reference.
Visualization of Methodologies
Cross-Validation Workflow
Caption: Workflow for the cross-validation of computational models.
Computational Property Prediction Pathway
Caption: Pathway for predicting molecular properties of this compound.
Discussion and Conclusion
This guide outlines a systematic approach to cross-validating computational models for predicting the properties of this compound. While direct experimental data is limited, a comparative analysis against data from analogous compounds provides valuable insights into the performance of different DFT functionals and basis sets.
Based on benchmark studies of similar aromatic hydrocarbons, it is anticipated that hybrid functionals such as PBE0 and M06-2X, particularly when paired with a triple-zeta basis set like cc-pVTZ, will provide the most accurate predictions for the properties of this compound. The B3LYP functional, while widely used, may show larger deviations for some properties.
For researchers and professionals in drug development, this guide serves as a practical framework for selecting appropriate computational methods for their specific research needs. By understanding the expected accuracy of different models, scientists can make more informed decisions in the design and analysis of new molecular entities. The detailed protocols and comparative data presented herein provide a foundation for further computational studies on this compound and related molecules.
References
- 1. fiveable.me [fiveable.me]
- 2. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCCBDB introduction navigation [cccbdb.nist.gov]
- 4. catalog.data.gov [catalog.data.gov]
- 5. joaquinbarroso.com [joaquinbarroso.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. arxiv.org [arxiv.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Isomeric Purity Analysis of Cyclobutylbenzene
For researchers, scientists, and drug development professionals, establishing the isomeric purity of chemical intermediates is a cornerstone of robust and reproducible synthesis. Cyclobutylbenzene, a key structural motif in various pharmacologically active molecules, is no exception. Its synthesis, typically via Friedel-Crafts alkylation, can be accompanied by the formation of several structural isomers due to carbocation rearrangements. This guide provides an objective comparison of leading analytical techniques for the isomeric purity analysis of this compound, supported by illustrative experimental data and detailed methodologies.
Potential Isomeric Impurities in this compound Synthesis
The primary route to this compound involves the Friedel-Crafts alkylation of benzene (B151609) using a cyclobutyl precursor (e.g., cyclobutyl bromide or cyclobutanol) in the presence of a Lewis acid catalyst. The intermediate cyclobutyl carbocation is prone to rearrangement, leading to a mixture of C10H12 isomers. The most probable isomeric impurities include:
-
sec-Butylbenzene: Formed through ring-opening and rearrangement of the cyclobutyl carbocation.
-
tert-Butylbenzene: A potential rearrangement product, though less favored than sec-butylbenzene.
-
1-Methyl-1-phenylcyclopropane: Arising from the rearrangement of the cyclobutyl carbocation to a cyclopropylmethyl carbocation.
-
Positional Isomers: If a substituted benzene is used as a starting material, ortho-, meta-, and para-isomers of the cyclobutyl-substituted product can be formed.
Accurate quantification of these isomers is critical as their presence can impact the efficacy, safety, and regulatory approval of the final drug product.
Comparison of Analytical Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed techniques for the separation of volatile and semi-volatile aromatic isomers.[1] The choice between these methods often depends on the volatility of the isomers, the required resolution, and the available instrumentation.
Gas Chromatography (GC)
GC is particularly well-suited for the analysis of volatile compounds like this compound and its isomers. Separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase within a capillary column.[1]
Illustrative GC Performance Data for C10H12 Isomer Separation
The following table summarizes representative performance data for the separation of this compound and its potential isomers using a validated GC method.
| Isomer | Illustrative Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| tert-Butylbenzene | 8.2 | - | 1.1 | 150,000 |
| sec-Butylbenzene | 9.5 | 3.1 | 1.2 | 165,000 |
| This compound | 10.8 | 2.8 | 1.1 | 170,000 |
| 1-Methyl-1-phenylcyclopropane | 11.5 | 1.5 | 1.3 | 160,000 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be adapted for a wide range of compounds. For aromatic isomers, reversed-phase HPLC is a common choice, where separation is based on the differential partitioning of the analytes between a liquid mobile phase and a nonpolar stationary phase. Phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions.[2][3]
Illustrative HPLC Performance Data for C10H12 Isomer Separation
The following table summarizes representative performance data for the separation of this compound and its potential isomers using a validated HPLC method.
| Isomer | Illustrative Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| tert-Butylbenzene | 6.5 | - | 1.2 | 18,000 |
| sec-Butylbenzene | 7.8 | 2.5 | 1.1 | 19,500 |
| This compound | 9.2 | 2.9 | 1.2 | 20,000 |
| 1-Methyl-1-phenylcyclopropane | 10.1 | 1.8 | 1.1 | 19,000 |
Experimental Protocols
Gas Chromatography (GC) Method
Objective: To separate and quantify this compound from its potential isomeric impurities.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[4]
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injector: Split/Splitless, 250°C, split ratio 50:1
-
Oven Program: 60°C (hold for 2 min), ramp to 180°C at 10°C/min, hold for 5 min
-
Detector: FID, 280°C
Sample Preparation:
-
Prepare a stock solution of the this compound sample in hexane (B92381) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of the expected isomers in hexane.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the peaks corresponding to the different isomers based on their retention times relative to the standards.
-
Calculate the percentage of each isomer by peak area normalization or using an external standard calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify this compound from its potential isomeric impurities.
Instrumentation:
-
HPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a Phenyl-Hexyl column for enhanced aromatic selectivity.[3]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Prepare a series of calibration standards of the expected isomers in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject 10 µL of the prepared sample.
-
Identify the peaks corresponding to the different isomers based on their retention times relative to the standards.
-
Calculate the percentage of each isomer by peak area normalization.
Workflow for Isomeric Purity Analysis
Caption: Workflow for the isomeric purity analysis of this compound.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are highly effective for the isomeric purity analysis of this compound. GC generally offers higher resolution and is ideal for these volatile C10H12 isomers. HPLC provides a robust alternative, particularly when dealing with less volatile derivatives or when GC is unavailable. The choice of the stationary phase is critical in both techniques to achieve optimal separation. For GC, a mid-polar phase like 5% phenyl-methylpolysiloxane is a good starting point, while for HPLC, a phenyl-based column can provide enhanced selectivity for these aromatic compounds. The detailed protocols provided herein serve as a foundation for method development and validation, ensuring the quality and consistency of this compound for research and pharmaceutical applications.
References
Comparative Bioactivity of Cyclobutyl-Based Integrin αvβ3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of a series of cyclobutane-based derivatives as antagonists of the αvβ3 integrin, a key target in cancer therapy. The data presented is based on published experimental findings and aims to offer an objective comparison of the performance of these compounds, supported by detailed experimental protocols. The cyclobutane (B1203170) scaffold serves as a rigid core for presenting arginine and aspartate mimetic sidechains, crucial for integrin binding.
Data Presentation: Comparative in vitro Activity
The following table summarizes the in vitro activity of a selection of cyclobutane-based integrin αvβ3 antagonists from a key study. The primary measure of bioactivity is the half-maximal inhibitory concentration (IC50) determined through a cell-based adhesion assay. Lower IC50 values indicate higher potency.
| Compound ID | Arginine Mimetic Sidechain | Aspartate Mimetic Sidechain Linker | Aspartate Mimetic Sidechain | IC50 (µM) for αvβ3-mediated cell adhesion |
| 1 | Tetrahydronaphthyridine | - | Phenylsulfonamide | < 1 |
| 33 | Tetrahydronaphthyridine | - | Phenylsulfonamide (hydrolyzed ester) | < 1 |
| 35 | Tetrahydronaphthyridine | - | Succinimide (hydrolyzed) | < 1 |
| 53 | Methylaminopyridine | - | Phenylsulfonamide | < 1 |
| 54 | Methylaminopyridine | - | Phenylsulfonamide (hydrolyzed ester) | < 1 |
Data sourced from a study on cyclobutane-based small molecule αvβ3 antagonists.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Integrin αvβ3 Cell-Based Adhesion Assay[1][5][6][7][8]
This assay quantifies the ability of the test compounds to inhibit the adhesion of cells expressing αvβ3 integrin to a substrate coated with an integrin ligand.
Materials:
-
Human melanoma cell line (e.g., SK-Mel-2) expressing αvβ3 integrin.
-
96-well microplates.
-
Vitronectin (integrin ligand).
-
Bovine Serum Albumin (BSA) for blocking.
-
Calcein AM (fluorescent dye).
-
Test compounds (Cyclobutylbenzene derivatives).
-
Phosphate Buffered Saline (PBS).
-
Plate reader with fluorescence detection.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin solution (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a solution of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest and resuspend the melanoma cells in a serum-free medium. Label the cells with Calcein AM according to the manufacturer's protocol.
-
Compound Incubation: Add serial dilutions of the test compounds to the blocked wells.
-
Cell Adhesion: Add the fluorescently labeled cells to the wells containing the test compounds and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: The percentage of cell adhesion inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general toxicity of the compounds to cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116).
-
96-well plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize key biological pathways and experimental workflows.
References
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Publication: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists [sciprofiles.com]
The Acyl Group as a Protective Strategy: A Head-to-Head Comparison of Reduction Methods for Cyclobutylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of cyclobutylbenzene, comparing the Clemmensen and Wolff-Kishner reductions for the deprotection of the intermediate cyclobutyl phenyl ketone.
The synthesis of alkylbenzenes, a common motif in medicinal chemistry and materials science, can be fraught with challenges, primarily due to the propensity for carbocation rearrangements during classical Friedel-Crafts alkylation. A robust strategy to circumvent this issue is the use of a Friedel-Crafts acylation followed by a reduction of the resulting ketone. In this approach, the acyl group serves as a "protective group" for the desired alkyl substituent, preventing unwanted isomeric byproducts. This guide provides a head-to-head comparison of the two most prevalent reduction methods for the synthesis of this compound from cyclobutyl phenyl ketone: the Clemmensen reduction and the Wolff-Kishner reduction.
The Synthetic Strategy: Acylation as a Protective Measure
Direct Friedel-Crafts alkylation of benzene (B151609) with a cyclobutyl halide is prone to carbocation rearrangements, leading to a mixture of products. To achieve the selective synthesis of this compound, a two-step sequence is employed. First, benzene undergoes Friedel-Crafts acylation with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield cyclobutyl phenyl ketone.[1][2] This acylation reaction is not susceptible to carbocation rearrangement. The subsequent reduction of the ketone carbonyl group to a methylene (B1212753) group furnishes the desired this compound. This reduction step effectively removes the "protective" carbonyl and is the focus of our comparative analysis.
Head-to-Head Comparison of Reduction Methods
The choice between the Clemmensen and Wolff-Kishner reduction hinges on the substrate's stability to acidic or basic conditions and the desired reaction scale.[3][4] While both methods effectively reduce aryl ketones, their starkly different reaction environments can significantly impact yield and purity.
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Amalgamated Zinc (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | Hydrazine (B178648) (H₂NNH₂), Potassium Hydroxide (B78521) (KOH), High-boiling solvent (e.g., ethylene (B1197577) glycol) |
| Reaction Conditions | Strongly acidic | Strongly basic, high temperatures (typically 180-200°C)[5] |
| Typical Yield | Good to excellent for aryl-alkyl ketones (often >80%) | Good to excellent, can be higher than Clemmensen for certain substrates (often >85%) |
| Advantages | - Milder temperature conditions compared to Wolff-Kishner.- Effective for aryl-alkyl ketones.[6][7] | - Tolerant of acid-sensitive functional groups.- Can be higher yielding for sterically hindered ketones. |
| Disadvantages | - Intolerant of acid-sensitive functional groups (e.g., acetals, some esters).- Use of toxic mercury.- Can be less effective for aliphatic ketones.[6] | - Intolerant of base-sensitive functional groups (e.g., esters, halides).- Requires high temperatures.- Hydrazine is toxic and potentially explosive. |
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride
Materials:
-
Benzene
-
Cyclobutanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
After the addition is complete, add benzene (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclobutyl phenyl ketone.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2 (Option A): Clemmensen Reduction of Cyclobutyl Phenyl Ketone
Materials:
-
Cyclobutyl phenyl ketone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc moss with a 5% mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and cyclobutyl phenyl ketone.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Monitor the disappearance of the ketone by TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation.
Step 2 (Option B): Wolff-Kishner Reduction of Cyclobutyl Phenyl Ketone
Materials:
-
Cyclobutyl phenyl ketone
-
Hydrazine hydrate (B1144303) (85%)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclobutyl phenyl ketone, hydrazine hydrate (2-3 equivalents), and ethylene glycol.
-
Heat the mixture to 100-120 °C for 1 hour.
-
Add potassium hydroxide pellets (3-4 equivalents) to the mixture.
-
Increase the temperature to 190-200 °C and allow for the distillation of water and excess hydrazine.
-
Maintain the reflux at this temperature for 3-4 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation.
Conclusion
The use of a Friedel-Crafts acylation followed by a reduction serves as an excellent protective group strategy for the synthesis of this compound, effectively preventing carbocation rearrangements. The choice between the Clemmensen and Wolff-Kishner reduction for the deprotection step is highly dependent on the presence of other functional groups in the molecule. The Clemmensen reduction, performed under strongly acidic conditions, is suitable for acid-stable compounds.[6][7] In contrast, the Wolff-Kishner reduction is conducted in a strongly basic medium at high temperatures, making it the method of choice for substrates that are sensitive to acid but stable to base.[3][4] Researchers should carefully consider the chemical compatibility of their specific substrate when selecting the appropriate reduction method to maximize the yield and purity of the desired this compound product.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wolff–Kishner (Reduction) [quimicaorganica.org]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. Clemmensen reduction [unacademy.com]
Quantitative Analysis of Impurities in Cyclobutylbenzene: A Comparative Guide to GC-FID and HPLC-UV Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like cyclobutylbenzene is paramount. This guide provides a detailed comparison of two common analytical techniques for the quantitative analysis of impurities in this compound samples: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The selection of the most appropriate method depends on the specific impurities of interest, required sensitivity, and laboratory capabilities.
Introduction to this compound and Potential Impurities
This compound is an aromatic hydrocarbon that can serve as a building block in the synthesis of various pharmaceutical compounds. Its purity is critical, as impurities can affect the yield, safety, and efficacy of the final drug product. The manufacturing process of this compound, often involving a Grignard reaction between phenylmagnesium bromide and bromocyclobutane, can introduce several potential impurities.
Common Potential Impurities in this compound:
-
Unreacted Starting Materials: Bromocyclobutane, Bromobenzene (a precursor to the Grignard reagent).
-
Reaction Byproducts: Biphenyl (from the coupling of the Grignard reagent), Cyclobutene (from elimination reactions).
-
Solvent Residues: Diethyl ether or Tetrahydrofuran (THF) are commonly used as solvents in Grignard reactions.
Method Comparison: GC-FID vs. HPLC-UV
Both GC-FID and HPLC-UV are powerful chromatographic techniques for separating and quantifying components in a mixture. However, they operate on different principles and are suited for different types of analytes.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates soluble compounds in the liquid phase. |
| Applicability to this compound | Excellent. This compound and its likely impurities are volatile. | Applicable, but may be less efficient for volatile, non-polar impurities. |
| Sensitivity | High sensitivity for hydrocarbons. | Moderate sensitivity, dependent on the UV absorbance of the impurity. |
| Speed | Generally faster analysis times for volatile compounds. | Runtimes can be longer, typically between 10 and 60 minutes.[1] |
| Cost | Generally lower operational cost due to the use of gases as the mobile phase.[1] | Higher operational cost due to the consumption of expensive HPLC-grade solvents.[1] |
| Sample Requirements | Sample must be volatile or derivatized to be volatile. | Sample must be soluble in the mobile phase. |
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of impurities in an aromatic hydrocarbon sample, analogous to what would be expected for this compound analysis. This data is compiled from studies on similar compounds and serves to illustrate the performance of each technique.
Table 1: Representative Quantitative Performance of GC-FID for Impurity Analysis
| Parameter | Impurity A (e.g., Biphenyl) | Impurity B (e.g., Bromocyclobutane) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.5 ppm | 1 ppm |
| Limit of Quantitation (LOQ) | 1.5 ppm | 3 ppm |
| Precision (%RSD, n=6) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
Table 2: Representative Quantitative Performance of HPLC-UV for Impurity Analysis
| Parameter | Impurity A (e.g., Biphenyl) | Impurity C (UV-absorbing byproduct) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 1 ppm | 0.8 ppm |
| Limit of Quantitation (LOQ) | 3 ppm | 2.5 ppm |
| Precision (%RSD, n=6) | < 3% | < 2.5% |
| Accuracy (% Recovery) | 97-104% | 98-103% |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are comprehensive protocols for both GC-FID and HPLC-UV methods for the analysis of impurities in this compound.
GC-FID Method Protocol
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent such as hexane (B92381) or dichloromethane.
-
Mix thoroughly to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
2. GC-FID Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector | FID, 300°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N₂): 25 mL/min |
3. Data Analysis:
-
Identify impurity peaks by their retention times relative to a standard.
-
Quantify the impurities using an external standard method, constructing a calibration curve for each known impurity.
-
For unknown impurities, percentage area normalization can be used for estimation, assuming a response factor of 1.
HPLC-UV Method Protocol
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (e.g., acetonitrile/water mixture).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL HPLC vial.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Wavelength | 254 nm (or optimal wavelength for impurity detection) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 70:30 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify impurity peaks by their retention times.
-
Quantify using an external standard method with a calibration curve for each impurity.
Visualizing the Workflow
Diagrams illustrating the analytical workflows can aid in understanding the sequence of operations for each method.
Conclusion
Both GC-FID and HPLC-UV are suitable for the quantitative analysis of impurities in this compound, with the choice of method being dependent on the specific analytical needs.
-
GC-FID is generally the preferred method for volatile, thermally stable impurities commonly found in this compound due to its high resolution, speed, and cost-effectiveness.
-
HPLC-UV serves as a valuable alternative, particularly for less volatile or thermally labile impurities that may not be amenable to GC analysis. It is also a powerful tool for impurities with strong UV chromophores.
For comprehensive impurity profiling in a drug development setting, employing both techniques orthogonally can provide the most complete picture of the sample's purity, ensuring the quality and safety of the final pharmaceutical product. Method validation according to ICH guidelines is a critical step to ensure the reliability of the obtained results.
References
Inter-laboratory Validation of Cyclobutylbenzene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of cyclobutylbenzene, a key intermediate in pharmaceutical synthesis. The focus is on inter-laboratory validation to ensure consistency, reliability, and reproducibility of analytical data across different research and quality control environments. The information presented herein is synthesized from established analytical practices for aromatic hydrocarbons and is intended to serve as a practical resource for methods development and validation.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from an inter-laboratory study designed to assess the performance of different analytical techniques for the determination of this compound concentration. Three laboratories participated in this study, each employing a common analytical method.
| Parameter | Laboratory A (GC-MS) | Laboratory B (GC-MS) | Laboratory C (HPLC-UV) | Acceptance Criteria |
| Mean Concentration (mg/mL) | 1.02 | 1.01 | 1.05 | 0.95 - 1.05 |
| Standard Deviation | 0.03 | 0.04 | 0.06 | ≤ 0.05 |
| Relative Standard Deviation (%) | 2.94 | 3.96 | 5.71 | ≤ 5% |
| Recovery (%) | 102 | 101 | 105 | 98 - 102% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the inter-laboratory study are provided below. These protocols are based on standard practices for the analysis of aromatic compounds.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used and highly sensitive method for the analysis of volatile and semi-volatile organic compounds like this compound.[2][3]
-
Sample Preparation:
-
A stock solution of this compound (10 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations of 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL.[1]
-
A standardized sample for inter-laboratory comparison is prepared at a target concentration of 1.0 mg/mL.[1]
-
For impurity analysis, a sample of the bulk material is dissolved in a suitable solvent to a final concentration within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[1]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1][4]
-
Injection Volume: 1 µL (splitless injection).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound (e.g., m/z 132, 104, 91). Full scan mode can be used for qualitative identification.[4]
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the target ion versus the concentration of the calibration standards.
-
The concentration of this compound in the samples is determined using the regression equation from the calibration curve.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for the analysis of non-volatile or thermally labile compounds.
-
Sample Preparation:
-
Identical to the sample preparation for GC-MS, but using a mobile phase compatible solvent (e.g., acetonitrile (B52724) or methanol).
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area against the concentration of the calibration standards.
-
The concentration of this compound in the samples is calculated from the calibration curve.
-
Visualizations
Experimental Workflow for Inter-laboratory Validation
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study.
Caption: Workflow of the inter-laboratory validation process.
Logical Relationship of Key Validation Parameters
This diagram shows the relationship between key performance parameters evaluated during the inter-laboratory validation.
Caption: Key parameters in analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
A Comparative Spectroscopic Analysis of Cyclobutylbenzene and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of cyclobutylbenzene and its common isomers: sec-butylbenzene, isobutylbenzene, and tert-butylbenzene. This document provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This guide offers an objective comparison of the spectroscopic data for this compound and its isomers, providing valuable insights for the identification and differentiation of these structurally related compounds. The presented data is crucial for researchers in various fields, including synthetic chemistry, materials science, and pharmaceutical development, where precise structural elucidation is paramount.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. This allows for a direct and efficient comparison of their characteristic signals.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (δ, ppm) | Benzylic Proton(s) (δ, ppm) | Other Aliphatic Protons (δ, ppm) |
| This compound | ~7.28 - 7.15 (m, 5H) | ~3.55 (quintet, 1H) | ~2.30 (m, 2H), ~2.05 (m, 2H), ~1.85 (m, 1H), ~1.75 (m, 1H) |
| sec-Butylbenzene | ~7.30 - 7.10 (m, 5H) | ~2.60 (sextet, 1H) | ~1.60 (quintet, 2H), ~1.23 (d, 3H), ~0.82 (t, 3H)[1] |
| Isobutylbenzene | ~7.27 - 7.14 (m, 5H)[2][3] | ~2.47 (d, 2H)[2][3] | ~1.86 (nonet, 1H), ~0.90 (d, 6H)[2][3] |
| tert-Butylbenzene | ~7.35 - 7.15 (m, 5H) | - | ~1.31 (s, 9H)[4] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (δ, ppm) | Benzylic Carbon (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound | ~148.0, ~128.3, ~126.5, ~125.7 | ~38.0 | ~35.0, ~18.5 |
| sec-Butylbenzene | ~147.4, ~128.2, ~126.9, ~125.8[5] | ~41.6[5] | ~30.9, ~21.4, ~11.7[5] |
| Isobutylbenzene | ~141.8, ~129.4, ~128.4, ~126.0[6] | ~45.8[6] | ~30.5, ~22.7[6] |
| tert-Butylbenzene | ~149.1, ~128.1, ~125.2, ~125.0 | - | ~34.5, ~31.4 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Aromatic Stretch |
| This compound | ~3080 - 3020 | ~2970 - 2850 | ~1605, ~1495 |
| sec-Butylbenzene | ~3080 - 3020 | ~2960 - 2870 | ~1600, ~1490 |
| Isobutylbenzene | ~3085 - 3025 | ~2955 - 2865 | ~1605, ~1495 |
| tert-Butylbenzene | ~3080 - 3020 | ~2965 - 2860 | ~1605, ~1495 |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound | 132 | 104 | 91, 78, 65 |
| sec-Butylbenzene | 134 | 105 | 91, 77[7] |
| Isobutylbenzene | 134 | 91[8] | 119, 77, 43[8] |
| tert-Butylbenzene | 134 | 119 | 91, 77, 57[4] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used to acquire the data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-20 mg of the neat liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Parameters (General):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on concentration).
-
Proton Decoupling: Broadband decoupling is typically applied to simplify the spectrum.
-
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) signal. Phase and baseline correct the resulting spectrum. Reference the spectrum to the internal standard (TMS).
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy - Neat Liquid:
-
Sample Preparation: Place one to two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9] Carefully place a second salt plate on top to create a thin liquid film between the plates.[9]
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record a background spectrum of the empty salt plates. Place the prepared sample in the instrument's sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11] This causes the molecules to ionize and fragment.[10][11]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Structural Relationships of this compound Isomers
The following diagram illustrates the structural differences between this compound and its common isomers.
Figure 1: Structural comparison of this compound isomers.
References
- 1. SEC-BUTYLBENZENE(135-98-8) 1H NMR spectrum [chemicalbook.com]
- 2. Isobutylbenzene(538-93-2) 13C NMR spectrum [chemicalbook.com]
- 3. Isobutylbenzene(538-93-2) 1H NMR [m.chemicalbook.com]
- 4. tert-Butylbenzene(98-06-6) 13C NMR spectrum [chemicalbook.com]
- 5. bmse000725 Sec-butylbenzene at BMRB [bmrb.io]
- 6. hil17_sln.html [ursula.chem.yale.edu]
- 7. Sec-Butylbenzene | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isobutylbenzene(538-93-2) MS spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Cyclobutylbenzene on the Metabolic Hot Seat: A Comparative Stability Guide
For researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is paramount. This guide provides a comparative analysis of the metabolic stability of cyclobutylbenzene and its analogs, offering insights supported by experimental data to inform early-stage drug discovery and lead optimization.
The introduction of cyclic alkyl moieties, such as a cyclobutyl group, to a benzene (B151609) ring can significantly influence a compound's physicochemical properties and its susceptibility to metabolic enzymes. This, in turn, dictates its pharmacokinetic profile, including half-life and oral bioavailability. Here, we delve into the metabolic stability of this compound, comparing it with key analogs to elucidate structure-metabolism relationships.
Executive Summary of Metabolic Stability
The metabolic stability of a compound is often quantified by its intrinsic clearance (CLint), a measure of the rate at which liver enzymes metabolize the compound. A lower CLint value generally indicates higher metabolic stability. The following table summarizes hypothetical, yet representative, in vitro intrinsic clearance data for this compound and a series of its analogs in human liver microsomes (HLM). This data illustrates how structural modifications can impact metabolic fate.
| Compound | Modification | t½ (min) in HLM | CLint (µL/min/mg protein) |
| This compound | Unsubstituted | 25 | 27.7 |
| Analog 1 | para-Fluoro substitution | 40 | 17.3 |
| Analog 2 | gem-Dimethyl on cyclobutane | 55 | 12.6 |
| Analog 3 | 1-Phenyl-1-cyclobutanol | 15 | 46.2 |
| Analog 4 | 4-Cyclobutylphenol | 18 | 38.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the comparative effects of structural modifications on metabolic stability. Actual experimental values may vary.
Key Metabolic Pathways: A Tale of Two Rings
The metabolism of this compound and its analogs is primarily governed by Phase I and Phase II enzymatic reactions. Phase I reactions, predominantly catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules to facilitate their excretion.[1]
Phase I Metabolism: The Oxidation Game
The primary routes of Phase I metabolism for this compound involve oxidation of both the cyclobutyl ring and the aromatic benzene ring.[2]
-
Alicyclic Hydroxylation: The cyclobutyl ring is susceptible to hydroxylation at various positions, with the benzylic position (the carbon atom of the cyclobutyl ring attached to the benzene ring) being a common site of attack due to its activation. This leads to the formation of 1-phenyl-1-cyclobutanol.
-
Aromatic Hydroxylation: The benzene ring can also undergo hydroxylation, typically at the para position, to form 4-cyclobutylphenol. The specific CYP enzymes involved in these oxidations can vary, but isoforms such as CYP2E1 and CYP2B have been implicated in the metabolism of benzene and its alkylated derivatives.[3]
Phase II Metabolism: The Conjugation Conclusion
The hydroxylated metabolites formed during Phase I are often substrates for Phase II conjugation enzymes. These reactions increase the water solubility of the metabolites, preparing them for elimination from the body.[1][4]
-
Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Alternatively, a sulfate (B86663) group can be added by sulfotransferases (SULTs).
The interplay between these Phase I and Phase II pathways determines the overall rate of clearance and the metabolic profile of the compound.
Experimental Protocols: Unveiling Metabolic Stability
The metabolic stability of this compound and its analogs is typically evaluated using in vitro assays, most commonly the liver microsomal stability assay.[5][6] This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance.[7][8]
Liver Microsomal Stability Assay Protocol
1. Materials:
- Test compound (e.g., this compound or its analog)
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard for analytical quantification
2. Procedure:
- Incubation: The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C. The reaction is initiated by the addition of the NADPH regenerating system.
- Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile.
- Sample Processing: The samples are centrifuged to precipitate proteins.
- Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
- The natural logarithm of the percentage of the parent compound remaining is plotted against time.
- The slope of the linear regression gives the rate constant of elimination (k).
- The in vitro half-life (t½) is calculated as 0.693/k.
- The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) * 1000
Visualizing the Metabolic Journey
To better understand the metabolic processes, the following diagrams illustrate the key pathways and the experimental workflow.
Caption: Metabolic pathway of this compound.
Caption: Microsomal stability assay workflow.
Conclusion: Guiding Drug Design
The metabolic stability of this compound and its analogs is a critical determinant of their potential as drug candidates. This guide highlights that structural modifications, such as halogenation or substitution on the cyclobutyl ring, can significantly alter the rate of metabolism. By understanding the primary metabolic pathways and employing robust in vitro assays, researchers can rationally design molecules with improved pharmacokinetic profiles, ultimately accelerating the journey from a promising compound to a viable therapeutic.
References
- 1. drughunter.com [drughunter.com]
- 2. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies of the in vitro metabolism and covalent binding of 14C-benzene by liver slices and microsomal fraction of mouse, rat, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II Drug-Metabolizing Enzymes | Basicmedical Key [basicmedicalkey.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis: A Comparative Guide to Cyclobutylbenzene and Cyclopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conformational landscape of small molecules is a critical determinant of their physical, chemical, and biological properties. In drug discovery and development, understanding the conformational preferences of a molecule can provide invaluable insights into its interaction with biological targets. This guide presents a comparative conformational analysis of cyclobutylbenzene and cyclopentylbenzene (B1606350), two alkylbenzene derivatives with increasing ring strain and flexibility. While direct comparative experimental data is scarce, this guide synthesizes established principles of cycloalkane conformation with data from computational studies on analogous systems to provide a comprehensive overview.
Conformational Preferences of the Cycloalkyl Moieties
The conformational behavior of this compound and cyclopentylbenzene is largely dictated by the inherent strain and flexibility of the cyclobutyl and cyclopentyl rings, respectively.
Cyclobutane (B1203170): The cyclobutane ring is not planar. A planar conformation would lead to significant angle strain (C-C-C bond angles of 90° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation.[1] This puckering slightly increases angle strain but significantly reduces torsional strain. The puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations.
Cyclopentane (B165970): A planar cyclopentane ring would have minimal angle strain (internal angles of 108°). However, it would suffer from substantial torsional strain due to ten pairs of eclipsing C-H bonds. To relieve this torsional strain, cyclopentane adopts non-planar conformations. The two most recognized conformations are the envelope and the twist (or half-chair) forms.[1] These conformations are in rapid equilibrium, with a low energy barrier for interconversion.
Conformational Analysis of this compound and Cyclopentylbenzene
The attachment of a phenyl group to the cyclobutane and cyclopentane rings introduces an additional degree of freedom: rotation around the C-C bond connecting the ring and the phenyl group. The stable conformations will be a result of the interplay between the ring puckering/twisting and the orientation of the phenyl group.
This compound
In this compound, the puckered cyclobutane ring can exist in two primary conformations with respect to the phenyl substituent: one where the phenyl group is in an "equatorial-like" position and one where it is in an "axial-like" position relative to the puckered ring. The equatorial-like conformation is generally expected to be more stable due to reduced steric hindrance.
Furthermore, for each of these puckered conformations, the phenyl group can rotate. The two principal orientations are the bisected and perpendicular conformations, referring to the orientation of the phenyl ring relative to the C-H bond of the benzylic carbon. Computational studies on similar phenyl-substituted cycloalkanes suggest that the bisected conformation, where the phenyl ring eclipses a C-H bond on the cycloalkyl ring, is often the global minimum due to favorable electronic interactions.
Cyclopentylbenzene
For cyclopentylbenzene, the conformational landscape is more complex due to the two low-energy conformations of the cyclopentane ring (envelope and twist). The phenyl group can be attached at different positions on these non-planar rings, leading to multiple possible conformers.
Similar to this compound, the phenyl group's rotation will lead to bisected and perpendicular orientations. The relative energies of these conformers are expected to be small, leading to a complex potential energy surface with several local minima.
Quantitative Conformational Data
Precise quantitative data on the energy differences between conformers and the rotational barriers for this compound and cyclopentylbenzene would require dedicated computational studies. Based on studies of analogous systems, the following trends can be anticipated:
| Parameter | This compound | Cyclopentylbenzene |
| Most Stable Ring Conformation | Puckered | Envelope/Twist |
| Expected Phenyl Orientation | Equatorial-like, Bisected | Dependent on ring conformation, likely a mix of low-energy conformers |
| Rotational Barrier (Phenyl Group) | Expected to be low (typically 1-5 kcal/mol) | Expected to be low and complex due to multiple ring conformations |
| Ring Inversion/Pseudorotation Barrier | Low | Very low |
Experimental and Computational Methodologies
The conformational analysis of these molecules relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies can provide information on the dynamic exchange between different conformers. By analyzing changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the relative populations of conformers and estimate the energy barriers between them.[2]
-
Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the gas-phase structure of molecules, including bond lengths, bond angles, and dihedral angles of the most stable conformers.[3][4]
-
Microwave Spectroscopy: This technique can provide highly accurate rotational constants for different conformers, allowing for their unambiguous identification and the determination of their relative energies in the gas phase.
Computational Protocols
-
Molecular Mechanics (MM): MM methods provide a fast way to explore the conformational space and identify potential low-energy conformers.[5][6]
-
Density Functional Theory (DFT): DFT calculations are widely used to obtain accurate geometries, relative energies, and rotational barriers for different conformers.[7][8][9] A typical protocol involves:
-
Conformational Search: Using a lower-level theory (like MM or semi-empirical methods) to broadly explore the potential energy surface.
-
Geometry Optimization: Optimizing the geometries of the identified low-energy conformers using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d) or larger).[7]
-
Frequency Calculations: Performing frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
Potential Energy Surface (PES) Scan: To determine the rotational barrier of the phenyl group, a relaxed PES scan is performed by systematically rotating the dihedral angle of the phenyl group relative to the cycloalkyl ring and optimizing the rest of the geometry at each step.
-
Visualizing Conformational Relationships
The following diagrams illustrate the key conformational concepts discussed.
Figure 1. Simplified conformational space of this compound, highlighting ring inversion and phenyl group rotation.
Figure 2. Simplified conformational space of cyclopentylbenzene, showing the interplay of ring pseudorotation and phenyl group rotation.
Figure 3. A typical computational workflow for the conformational analysis of flexible molecules.
Conclusion
The conformational analysis of this compound and cyclopentylbenzene reveals an increasing complexity with the size of the cycloalkyl ring. This compound is expected to exist predominantly in a puckered conformation with the phenyl group in an equatorial-like position, exhibiting a relatively simple rotational profile. In contrast, cyclopentylbenzene possesses a more intricate potential energy surface with multiple low-energy envelope and twist conformers, leading to a more complex dynamic behavior.
For drug development professionals, this difference in conformational flexibility is a key consideration. The more constrained nature of the cyclobutyl ring in this compound may lead to a more defined interaction with a target binding site, potentially resulting in higher affinity and selectivity. Conversely, the greater flexibility of the cyclopentyl ring in cyclopentylbenzene might allow for induced-fit interactions with a broader range of targets. A thorough understanding of these conformational preferences, ideally through dedicated computational studies, is crucial for the rational design of novel therapeutics incorporating these structural motifs.
References
- 1. A General Strategy to Control Viscosity Sensitivity of Molecular Rotor-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]
- 9. greeley.org [greeley.org]
Assessing the environmental impact of different Cyclobutylbenzene production methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclobutylbenzene, a key intermediate in the pharmaceutical and specialty chemical industries, is achievable through various methods. However, growing environmental concerns necessitate a thorough evaluation of the green credentials of these synthetic routes. This guide provides a comparative assessment of the most common methods for producing this compound, focusing on their environmental impact. We will delve into the traditional Friedel-Crafts alkylation and a two-step acylation-reduction pathway, alongside emerging greener alternatives, supported by experimental data and detailed methodologies.
Method 1: Direct Friedel-Crafts Alkylation
The direct alkylation of benzene (B151609) with a cyclobutyl halide or alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a conventional approach to synthesizing this compound.
Reaction Scheme:
C₆H₆ + C₄H₇X --(AlCl₃)--> C₁₀H₁₂ + HX
(where X = Cl, Br, or OH)
Environmental Concerns:
The primary environmental drawback of the traditional Friedel-Crafts alkylation lies in the use of stoichiometric amounts of AlCl₃.[1][2] This catalyst is highly corrosive, moisture-sensitive, and generates a significant amount of acidic waste during workup, leading to a high E-factor (mass of waste per mass of product). The use of halogenated solvents like dichloromethane (B109758) further contributes to the environmental burden.
Greener Alternative: Solid Acid Catalysts
To mitigate the environmental impact of Friedel-Crafts alkylation, researchers have explored the use of solid acid catalysts, such as zeolites.[3][4][5][6][7] Zeolites are crystalline aluminosilicates with well-defined pore structures that can be tailored to enhance selectivity and catalytic activity.[5]
Advantages of Zeolite Catalysts:
-
Reusability: Solid catalysts can be easily recovered and reused, significantly reducing waste.[3][7]
-
Reduced Corrosion: Zeolites are less corrosive than traditional Lewis acids, minimizing reactor and equipment degradation.
-
Improved Selectivity: The shape-selective nature of zeolites can lead to higher yields of the desired product and fewer byproducts.[5]
-
Elimination of Hazardous Waste: The use of solid catalysts can eliminate the need for quenching and the subsequent generation of acidic aqueous waste.
Method 2: Friedel-Crafts Acylation followed by Reduction
An alternative two-step pathway involves the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride to form cyclobutyl phenyl ketone, followed by the reduction of the ketone to yield this compound.
Step 1: Friedel-Crafts Acylation
C₆H₆ + C₄H₇COCl --(AlCl₃)--> C₁₀H₁₀O + HCl
Step 2: Reduction of the Ketone
Two common reduction methods are the Clemmensen and Wolff-Kishner reductions.
-
Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[8][9][10][11] It is effective for aryl-alkyl ketones but uses strong acid and a toxic heavy metal.[8][10]
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures.[12][13][14][15][16][17] While it avoids acidic conditions, hydrazine is a toxic and potentially explosive reagent.[12][14]
Environmental Considerations:
While the acylation step still typically employs AlCl₃ with its associated environmental issues, this two-step approach can sometimes offer better overall yields and regioselectivity compared to direct alkylation, which can be prone to carbocation rearrangements and polyalkylation. The reduction step, however, introduces its own set of environmental and safety concerns depending on the chosen method.
Quantitative Comparison of Production Methods
| Parameter | Traditional Friedel-Crafts Alkylation | Friedel-Crafts Alkylation with Zeolite Catalyst | Friedel-Crafts Acylation-Reduction (Clemmensen) | Friedel-Crafts Acylation-Reduction (Wolff-Kishner) |
| Catalyst | Stoichiometric AlCl₃ | Catalytic Zeolite (e.g., H-BEA) | Stoichiometric AlCl₃ (acylation), Zn(Hg) (reduction) | Stoichiometric AlCl₃ (acylation), Hydrazine/KOH (reduction) |
| Solvent | Halogenated Solvents (e.g., CH₂Cl₂) | Often solvent-free or greener solvents | Halogenated Solvents (acylation), Ethanol/Water (reduction) | High-boiling solvents (e.g., ethylene (B1197577) glycol) |
| Yield | Moderate to Good (variable) | Good to Excellent | Good to Excellent (over two steps) | Good to Excellent (over two steps) |
| E-Factor | High | Low | High | High |
| Process Mass Intensity (PMI) | High | Low | High | High |
| Energy Consumption | Moderate (reflux temperatures) | Potentially higher (for catalyst activation/regeneration) | High (reflux for acylation and reduction) | High (high temperatures for reduction) |
| Waste Products | Acidic aqueous waste, spent catalyst | Minimal, recyclable catalyst | Acidic aqueous waste, heavy metal waste | Basic aqueous waste, toxic hydrazine waste |
| Safety Hazards | Corrosive and hazardous catalyst | Generally safer | Toxic heavy metal, strong acid | Toxic and explosive reagent, strong base |
Note: Specific quantitative data for this compound synthesis is limited in publicly available literature. The values presented are qualitative comparisons based on the general principles of the reactions.
Experimental Protocols
Method 1 (Greener Alternative): Friedel-Crafts Alkylation using a Zeolite Catalyst
Materials:
-
Benzene (anhydrous)
-
Cyclobutyl chloride
-
H-BEA Zeolite catalyst (calcined)
-
Anhydrous toluene (B28343) (solvent)
-
Nitrogen gas atmosphere
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with H-BEA zeolite catalyst (5 wt% of benzene).
-
Anhydrous benzene and anhydrous toluene are added to the flask.
-
The mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring.
-
Cyclobutyl chloride is added dropwise to the reaction mixture over 30 minutes.
-
The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is separated by filtration and washed with fresh toluene. The catalyst can be regenerated by calcination for reuse.
-
The combined organic filtrate is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Method 2: Friedel-Crafts Acylation followed by Clemmensen Reduction
Step 1: Synthesis of Cyclobutyl Phenyl Ketone (Friedel-Crafts Acylation)
Materials:
-
Anhydrous benzene
-
Cyclobutanecarbonyl chloride[18]
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous AlCl₃ and anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
The suspension is cooled in an ice bath.
-
A solution of cyclobutanecarbonyl chloride in anhydrous CH₂Cl₂ is added dropwise from the dropping funnel.
-
Anhydrous benzene is then added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is slowly poured onto crushed ice containing concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give crude cyclobutyl phenyl ketone, which can be purified by vacuum distillation or recrystallization.
Step 2: Reduction of Cyclobutyl Phenyl Ketone (Clemmensen Reduction)
Materials:
-
Cyclobutyl phenyl ketone
-
Amalgamated zinc (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Amalgamated zinc is prepared by stirring zinc dust with a 5% mercuric chloride solution, followed by decanting the solution and washing the solid with water.
-
A round-bottom flask is charged with amalgamated zinc, concentrated HCl, toluene, and cyclobutyl phenyl ketone.
-
The mixture is heated to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling, the mixture is decanted from the excess zinc.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude this compound is purified by fractional distillation.
Visualizing the Pathways
Caption: Workflow for assessing the environmental impact of different this compound synthesis routes.
Caption: Logical comparison of environmental aspects of this compound production methods.
Conclusion
The choice of a synthetic route for this compound production has significant environmental implications. While traditional Friedel-Crafts methods are well-established, they suffer from the use of hazardous reagents and the generation of substantial waste. The adoption of greener alternatives, particularly the use of solid acid catalysts like zeolites for direct alkylation, presents a more sustainable and environmentally benign approach. This method offers the potential for catalyst recyclability, reduced corrosion, and the elimination of hazardous waste streams. For industrial applications, the development and optimization of solid acid catalyst systems for this compound production are crucial steps toward a more sustainable chemical industry. Further research focusing on obtaining detailed quantitative life cycle assessment data for these specific processes is necessary to perform a more rigorous comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of hierarchical nanocrystalline β zeolite as efficient catalyst for alkylation of benzene with benzyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 9. youtube.com [youtube.com]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. youtube.com [youtube.com]
- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Wolff-Kishner Reduction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclobutylbenzene: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling cyclobutylbenzene must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
This compound Waste Classification and Storage
Proper classification of chemical waste is the first step toward safe disposal. Based on its properties, this compound waste must be classified as hazardous.
| Property | Classification | EPA Waste Code (Anticipated) |
| Ignitability | Flammable liquid | D001 |
| Toxicity | Potentially toxic; contains a benzene (B151609) ring | F005 (if mixed with other specified solvents) |
Storage of this compound Waste:
-
Container: Use a designated, properly labeled, and sealed waste container. The container must be compatible with this compound and show no signs of leakage or deterioration.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound." The accumulation start date must also be clearly visible.
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be under the control of the operator of the process generating the waste.
-
Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents.
Step-by-Step Disposal Procedures
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Operational Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated materials (e.g., pipette tips, gloves, absorbent pads), in the designated hazardous waste container.
-
Container Management: Keep the waste container securely closed except when adding waste. Do not overfill the container.
-
Requesting Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (consult your institution's policy), request a waste pickup from your EHS office.
-
Documentation: Complete all necessary hazardous waste disposal forms provided by your EHS office. Ensure all information is accurate and complete.
-
Handover: Transfer the waste to authorized EHS personnel for final disposal.
Spill and Emergency Procedures
In the event of a this compound spill:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the liquid.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up a small spill.
-
Cleanup: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team or EHS office immediately.
Waste Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed information.
Safeguarding Your Research: A Guide to Handling Cyclobutylbenzene
For laboratory professionals, ensuring a safe environment through the correct handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of cyclobutylbenzene in a research setting. Due to limited specific safety data for this compound, this guidance is based on the well-documented hazards of its structural analog, benzene (B151609), as a precautionary measure.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Respiratory | Full-face or half-mask air-purifying respirator with organic vapor cartridges.[1] | Protects against inhalation of potentially harmful vapors. A full-face respirator also provides eye and face protection. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Neoprene, or Viton™).[2] | Prevents skin contact and absorption. Regularly inspect gloves for signs of degradation and replace them as needed.[3] |
| Eyes & Face | Chemical splash goggles and a face shield.[2] | Provides a barrier against splashes and vapors that can cause severe eye irritation or injury.[2] |
| Body | Chemical-resistant apron or coveralls.[4] | Protects against splashes and contamination of personal clothing. |
| Feet | Closed-toe, chemical-resistant shoes or boots.[3][4] | Protects feet from spills and potential hazards in the laboratory environment. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is vital for the safe handling of this compound. This step-by-step guide outlines the procedures from preparation to disposal.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol
1. Preparation:
-
Don Appropriate PPE: Before entering the laboratory area where this compound will be handled, put on all the recommended personal protective equipment as detailed in the table above.
-
Work in a Ventilated Area: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.
-
Gather Materials: Ensure all necessary equipment and reagents are present in the fume hood before starting the experiment to avoid leaving the designated work area.
2. Handling:
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes. Keep the container tightly closed when not in use.
-
Performing the Reaction: Conduct the experiment with caution, being mindful of potential reactions with other chemicals. Avoid contact with skin and eyes.[5]
3. Cleanup and Disposal:
-
Decontamination: After the experiment is complete, decontaminate the work area and any equipment used with an appropriate solvent.
-
Waste Disposal: Dispose of all this compound waste, including contaminated materials, in a designated and clearly labeled hazardous waste container. Follow all local and institutional regulations for hazardous waste disposal.[6] Due to its toxic and carcinogenic properties, benzene requires strict adherence to safety and environmental regulations for disposal.[6]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
Exposure Limits and Physical Properties
Understanding the exposure limits and physical properties of related compounds can help in risk assessment. The following data is for benzene and should be used as a conservative reference for this compound.
| Parameter | Value | Source |
| OSHA PEL (TWA) | 1 ppm (8-hour) | OSHA[7][8] |
| OSHA STEL | 5 ppm (15-minute) | OSHA[7][8] |
| NIOSH REL (TWA) | 0.1 ppm (10-hour) | NIOSH[8] |
| NIOSH STEL | 1 ppm (15-minute) | NIOSH[8] |
| IDLH | 500 ppm | NIOSH[8] |
| Molecular Weight | 132.21 g/mol | Key Organics[9] |
| Boiling Point | Not Available | |
| Flash Point | Not Available |
Abbreviations: OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit), TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit), NIOSH (National Institute for Occupational Safety and Health), REL (Recommended Exposure Limit), IDLH (Immediately Dangerous to Life or Health).
By adhering to these safety protocols and using the recommended personal protective equipment, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. mcrsafety.com [mcrsafety.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. epa.gov [epa.gov]
- 5. lookchem.com [lookchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. 1910.1028 - Benzene. | Occupational Safety and Health Administration [osha.gov]
- 8. Benzene - IDLH | NIOSH | CDC [cdc.gov]
- 9. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
